2-(2-Methoxy-5-nitrophenyl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZNDOEOCOJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393254 | |
| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51073-04-2 | |
| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2-Methoxy-5-nitrophenyl)acetic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for the preparation of 2-(2-Methoxy-5-nitrophenyl)acetic acid. This compound serves as a valuable building block in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern the selected transformations. Intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development, this document emphasizes experimental reproducibility, safety, and a deep understanding of the reaction causality. All protocols are supported by authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
This compound is a substituted phenylacetic acid derivative. The presence of the methoxy, nitro, and carboxylic acid functionalities on the aromatic ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecular architectures, including heterocyclic compounds and other pharmacologically active agents. The strategic placement of the nitro group allows for its subsequent reduction to an amine, opening avenues for further derivatization.
This guide details a three-step synthetic sequence commencing from the commercially available starting material, 2-methoxy-5-nitrophenol. The chosen pathway is logical, scalable, and relies on well-established chemical transformations, ensuring a high degree of confidence in its successful implementation. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol and Mechanistic Discussion
This section provides a detailed, step-by-step protocol for the synthesis of the target molecule, accompanied by a discussion of the reaction mechanisms and the rationale behind the choice of reagents and conditions.
Step 1: Synthesis of 2-Methoxy-5-nitrobenzyl chloride
The initial step involves the chloromethylation of 2-methoxy-5-nitrophenol. This electrophilic aromatic substitution introduces the chloromethyl group onto the aromatic ring, activated by the electron-donating methoxy group. An analogous procedure for the preparation of 2-hydroxy-5-nitrobenzyl chloride from p-nitrophenol provides a strong foundation for this transformation.[1][2]
Reaction:
2-Methoxy-5-nitrophenol + Formaldehyde + Hydrogen Chloride → 2-Methoxy-5-nitrobenzyl chloride + Water
Mechanistic Insight:
The reaction proceeds via the in situ formation of a highly electrophilic species from formaldehyde and hydrogen chloride. The electron-rich aromatic ring of 2-methoxy-5-nitrophenol then attacks this electrophile, followed by rearomatization to yield the chloromethylated product. The methoxy group directs the substitution to the ortho and para positions, with the substitution occurring at the position ortho to the methoxy group and para to the nitro group.
Caption: Mechanism of Chloromethylation.
Experimental Protocol:
| Reagent/Parameter | Value | Source/Comment |
| Starting Material | 2-Methoxy-5-nitrophenol | Commercially available |
| Reagents | Formaldehyde (37% aq.), Hydrochloric acid (conc.), Sulfuric acid (conc.) | - |
| Solvent | - | The reaction is typically run in excess acid. |
| Temperature | 70 ± 2°C | To ensure a sufficient reaction rate.[1][2] |
| Reaction Time | 4-5 hours | Monitored by TLC. |
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube.
-
To the flask, add 2-methoxy-5-nitrophenol (1 equivalent).
-
Carefully add an excess of formaldehyde solution and concentrated hydrochloric acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 70 ± 2°C with continuous stirring.
-
Bubble hydrogen chloride gas through the reaction mixture for the duration of the heating period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like benzene.
Step 2: Synthesis of 2-(2-Methoxy-5-nitrophenyl)acetonitrile
The second step is a nucleophilic substitution reaction where the chloride of 2-methoxy-5-nitrobenzyl chloride is displaced by a cyanide ion to form the corresponding nitrile. This is a standard transformation for the synthesis of phenylacetonitriles from benzyl halides.[3][4]
Reaction:
2-Methoxy-5-nitrobenzyl chloride + Sodium Cyanide → 2-(2-Methoxy-5-nitrophenyl)acetonitrile + Sodium Chloride
Mechanistic Insight:
The reaction follows an SN2 mechanism. The cyanide ion, a potent nucleophile, attacks the benzylic carbon bearing the chlorine atom, leading to the displacement of the chloride leaving group in a single concerted step. The use of a polar aprotic solvent like acetone or DMSO facilitates this reaction by solvating the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.
Caption: SN2 Mechanism of Cyanation.
Experimental Protocol:
| Reagent/Parameter | Value | Source/Comment |
| Starting Material | 2-Methoxy-5-nitrobenzyl chloride | From Step 1 |
| Reagents | Sodium cyanide, Sodium iodide (catalyst) | Sodium iodide can facilitate the reaction via the Finkelstein reaction. |
| Solvent | Dry Acetone | A polar aprotic solvent is preferred.[3] |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
| Reaction Time | 16-20 hours | Monitored by TLC. |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-nitrobenzyl chloride (1 equivalent) in dry acetone.
-
Add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 16-20 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.
-
The product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for nitrophenylacetonitriles to avoid potential side reactions associated with the nitro group under strongly basic conditions. A well-documented procedure for the hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid serves as an excellent model.[5][6]
Reaction:
2-(2-Methoxy-5-nitrophenyl)acetonitrile + 2H₂O + H⁺ → this compound + NH₄⁺
Mechanistic Insight:
The acid-catalyzed hydrolysis of a nitrile involves the initial protonation of the nitrile nitrogen, which activates the carbon towards nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocol:
| Reagent/Parameter | Value | Source/Comment |
| Starting Material | 2-(2-Methoxy-5-nitrophenyl)acetonitrile | From Step 2 |
| Reagents | Sulfuric acid (conc.), Water | A mixture of sulfuric acid and water is a common hydrolyzing agent.[5] |
| Solvent | - | The reaction is run in the aqueous acid mixture. |
| Temperature | Boiling | To drive the hydrolysis to completion. |
| Reaction Time | ~15 minutes | The reaction is typically rapid at this temperature.[5] |
Procedure:
-
In a round-bottom flask, carefully prepare a solution of concentrated sulfuric acid in water.
-
Add the 2-(2-methoxy-5-nitrophenyl)acetonitrile to the acid solution.
-
Heat the mixture to boiling under reflux for approximately 15 minutes.
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with ice-cold water until the washings are neutral.
-
The crude this compound can be purified by recrystallization from hot water or an appropriate organic solvent system.
Safety Considerations
It is imperative that this synthesis is conducted in a well-ventilated laboratory fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Methoxy-5-nitrophenol: Harmful if swallowed. Causes skin and eye irritation.[7]
-
Formaldehyde: A known carcinogen and sensitizer. Highly toxic and corrosive.
-
Hydrogen Chloride (gas and concentrated acid): Highly corrosive and toxic. Causes severe burns upon contact.
-
Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas.
-
Sulfuric Acid (concentrated): Highly corrosive and causes severe burns. Reacts violently with water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme caution.[8][9] A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.
Conclusion
This technical guide has outlined a detailed and scientifically grounded three-step synthesis of this compound from 2-methoxy-5-nitrophenol. The provided protocols are based on established and reliable chemical transformations, offering a high probability of success for researchers in the field. The inclusion of mechanistic discussions and safety information is intended to provide a comprehensive understanding of the entire synthetic process, empowering scientists to not only replicate the procedure but also to adapt and troubleshoot as necessary.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methoxy-5-nitrophenol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-methoxy-5-nitrophenol [stenutz.eu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Methoxy-5-nitrophenyl)acetic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and applications, grounded in scientific integrity and practical expertise.
Introduction
This compound (CAS No. 51073-04-2) is a substituted phenylacetic acid derivative that holds significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, provides a versatile scaffold for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.[2][3] The strategic placement of these functional groups influences the molecule's reactivity and makes it a valuable building block in multi-step synthetic pathways. This guide will delve into the core chemical and physical properties of this compound, offering a detailed examination of its synthesis, characterization, reactivity, and potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate its behavior in different solvents and reaction conditions, and are crucial for its purification and characterization.
| Property | Value | Source(s) |
| CAS Number | 51073-04-2 | [4][5] |
| Molecular Formula | C₉H₉NO₅ | [6] |
| Molecular Weight | 211.17 g/mol | [6] |
| Appearance | Solid (form may vary) | [6] |
| Storage | Sealed in a dry environment at room temperature. |
Note: Experimental values for melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Purification
The synthesis of this compound typically involves the modification of a readily available substituted toluene precursor. A common synthetic route is the oxidation of the corresponding toluene derivative. The rationale behind this approach lies in the relative stability of the starting material and the efficiency of the oxidation reaction to yield the desired carboxylic acid.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a general method for the synthesis of this compound from 2-methoxy-5-nitrotoluene.
Step 1: Oxidation of the Methyl Group The methyl group of 2-methoxy-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or a mixture of chromic acid and sulfuric acid. The choice of oxidizing agent is critical; potassium permanganate is often preferred due to its high reactivity and relatively straightforward workup. The reaction is typically carried out in an aqueous solution, and the temperature is carefully controlled to prevent side reactions.
Step 2: Reaction Quenching and Isolation After the oxidation is complete, the reaction mixture is cooled, and the excess oxidizing agent is quenched, for instance, by the addition of a reducing agent like sodium bisulfite. The manganese dioxide byproduct (if KMnO₄ is used) is then removed by filtration.
Step 3: Acidification and Precipitation The filtrate, containing the potassium salt of the carboxylic acid, is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate. This results in the precipitation of the desired this compound.
Step 4: Purification The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.
Caption: Synthetic workflow for this compound.
Spectral Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methylene protons would appear as a singlet, and the methoxy protons would also be a singlet, typically in the upfield region of the aromatic signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methylene carbon and the methoxy carbon would be found in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be expected around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively. C-O stretching for the methoxy group and aromatic C-H and C=C stretching vibrations would also be present.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and the methoxy group.
Reactivity and Stability
The chemical reactivity of this compound is governed by its three functional groups: the carboxylic acid, the nitro group, and the methoxy group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).[7]
-
Nitro Group: The aromatic nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is pivotal as it introduces a nucleophilic center on the aromatic ring, opening up pathways for the synthesis of various heterocyclic compounds.[8]
-
Methoxy Group: The methoxy group is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. However, the strong deactivating effect of the nitro group generally dominates the reactivity of the aromatic ring.
The compound should be stored in a dry, well-ventilated place away from strong oxidizing agents to ensure its stability.[9]
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry.[1][2] The presence of multiple functional groups allows for its elaboration into a wide array of structures.
The reduction of the nitro group to an amine is a particularly powerful transformation. The resulting amino acid derivative can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many biologically active compounds. For instance, intramolecular cyclization of the amino acid derivative or its derivatives can lead to the formation of lactams, which are core structures in many antibiotics and other therapeutic agents.
While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are found in various classes of bioactive molecules. Its utility lies in its role as a key building block that enables the efficient construction of molecular frameworks with potential therapeutic applications, including anti-inflammatory and analgesic agents.[2]
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for substituted nitrophenyl and carboxylic acid compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a dry and cool place. Keep away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.[10]
It is highly recommended to consult a detailed and up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a rich platform for chemical transformations, enabling the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of researchers and scientists in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 51073-04-2|this compound|BLD Pharm [bldpharm.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 9. chemdmart.com [chemdmart.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Spectroscopic data for 2-(2-Methoxy-5-nitrophenyl)acetic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxy-5-nitrophenyl)acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a valuable organic intermediate, serving as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its precise molecular structure, featuring a substituted phenyl ring with methoxy, nitro, and acetic acid functionalities, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for ensuring purity, verifying identity, and guiding its application in complex synthetic pathways.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles of spectroscopy, offering researchers and drug development professionals a robust framework for the structural elucidation of this and related compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide for spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic effects of the methoxy group (electron-donating) and the nitro group (electron-withdrawing).
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet, broad | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield position. |
| ~8.20 | Doublet (d) | 1H | H-6 | Deshielded by the ortho-nitro group's strong electron-withdrawing inductive and resonance effects. Coupled to H-4 (meta-coupling). |
| ~8.05 | Doublet of doublets (dd) | 1H | H-4 | Deshielded by the para-nitro group. Coupled to H-3 (ortho-coupling) and H-6 (meta-coupling). |
| ~7.30 | Doublet (d) | 1H | H-3 | Shielded by the ortho-methoxy group's electron-donating effect. Coupled to H-4 (ortho-coupling). |
| ~3.95 | Singlet | 3H | OCH₃ (C9) | Methoxy protons appear as a characteristic singlet in this region. |
| ~3.80 | Singlet | 2H | CH₂ (Cα) | Methylene protons adjacent to an aromatic ring and a carbonyl group. Appears as a singlet as there are no adjacent protons. |
Interpretation and Causality
The predicted spectrum is highly informative. The aromatic region (7.0-8.5 ppm) is expected to display an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring.
-
H-6 is anticipated to be the most downfield aromatic proton due to its position ortho to the strongly electron-withdrawing nitro group. It should appear as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz) from H-4.
-
H-4 is para to the methoxy group and ortho to the nitro group. It will be deshielded and appear as a doublet of doublets, showing a larger ortho-coupling (J ≈ 8-9 Hz) with H-3 and a smaller meta-coupling with H-6.
-
H-3 is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4.
The singlets for the methylene (-CH₂-) and methoxy (-OCH₃) groups are straightforward to assign. The acidic proton signal is often broad and may exchange with trace water in the solvent, which can affect its appearance and integration.
Caption: Predicted ¹H NMR spin system for the aromatic protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.5 | C=O (C8) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |
| ~159.0 | C2 | Aromatic carbon attached to the electron-donating methoxy group (ipso-carbon), shifted downfield. |
| ~141.0 | C5 | Aromatic carbon attached to the electron-withdrawing nitro group (ipso-carbon). |
| ~135.0 | C1 | Aromatic carbon attached to the acetic acid side chain. |
| ~126.0 | C6 | Aromatic C-H carbon ortho to the nitro group. |
| ~118.5 | C4 | Aromatic C-H carbon para to the methoxy group. |
| ~114.0 | C3 | Aromatic C-H carbon ortho to the methoxy group, shifted upfield. |
| ~56.5 | OCH₃ (C9) | Methoxy carbon signal, typical for aryl methyl ethers. |
| ~39.5 | CH₂ (Cα) | Aliphatic methylene carbon. The chemical shift may be influenced by the solvent. |
Interpretation and Causality
The chemical shifts of the aromatic carbons are dictated by the substituent effects.
-
C2 and C5 , the carbons directly attached to the oxygen and nitrogen atoms respectively, are significantly shifted downfield.
-
The electron-donating methoxy group shields the ortho (C3) and para (C4) positions, but the powerful electron-withdrawing effect of the nitro group dominates the overall electronic landscape of the ring, leading to the observed downfield shifts relative to benzene.
-
The carbonyl carbon (C8) and the aliphatic carbons (Cα and C9) appear in their expected regions, confirming the side-chain structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1580 & ~1340 | N-O asymmetric & symmetric stretch | Nitro Group |
| ~1600 & ~1480 | C=C stretch | Aromatic Ring |
| ~1250 & ~1020 | C-O stretch | Aryl Ether |
| ~3080 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₂ & CH₃) |
Interpretation and Causality
The IR spectrum provides definitive evidence for all key functional groups:
-
A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.
-
A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid.
-
Two strong absorptions, typically around 1580 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric), are characteristic of the N-O stretching of the nitro group.
-
Bands for the aryl ether C-O stretching and the aromatic C=C stretching further confirm the structure of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using an electrospray ionization (ESI) source in negative mode is common for carboxylic acids.
Predicted Mass Spectrometry Data (ESI-)
| m/z | Ion |
| 211.05 | [M]⁺ (in EI) |
| 210.04 | [M-H]⁻ |
| 165.05 | [M-H - NO₂]⁻ |
| 151.04 | [M-H - COOH - CH₃]⁻ |
Molecular Formula: C₉H₉NO₅ Exact Mass: 211.0481 g/mol
Plausible Fragmentation Pathway
In negative ion mode (ESI-), the base peak would likely be the deprotonated molecule [M-H]⁻ at m/z 210. Further fragmentation could occur in tandem MS (MS/MS) experiments. A common fragmentation pathway involves the loss of the nitro group (NO₂, 46 Da) or the entire carboxylic acid group.
Caption: A plausible fragmentation pathway for the [M-H]⁻ ion.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are standardized protocols for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the compound and allows for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially of the broad acid peak.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an LC column. Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.
-
Data Analysis: Determine the molecular weight from the observed m/z of the molecular ion. The high-resolution data can be used to confirm the elemental composition.
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form an indispensable toolkit for the rigorous quality control and characterization required in modern chemical research and development.
An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid (CAS 51073-04-2): Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxy-5-nitrophenyl)acetic acid (CAS 51073-04-2), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. While direct biological studies on this specific compound are limited, its structural motifs—a substituted phenylacetic acid core—are present in a wide array of biologically active molecules. This guide will delve into its physicochemical properties, established synthetic routes, and explore its prospective applications as a scaffold for the design and synthesis of novel therapeutic agents. By examining the known activities of structurally related compounds, we aim to provide researchers with a solid foundation for harnessing the potential of this valuable building block.
Introduction: The Phenylacetic Acid Scaffold in Medicinal Chemistry
Phenylacetic acid and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The versatility of the phenyl ring allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity. The acetic acid moiety provides a crucial acidic handle for interactions with biological targets and can be readily converted into other functional groups, such as esters and amides, to modulate bioavailability and pharmacokinetic profiles. The compound this compound, with its methoxy and nitro substitutions, presents a unique electronic landscape, making it an intriguing starting point for the exploration of new chemical space.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 51073-04-2 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | Supplier Data |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |
Synthesis of this compound and Its Derivatives
The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. Several general methods can be adapted for the preparation of this compound.
General Synthetic Strategies
One common approach involves the nitration of a pre-existing methoxyphenylacetic acid derivative. The directing effects of the methoxy and acetic acid groups will influence the regioselectivity of the nitration reaction.
A generalized workflow for the synthesis of a substituted phenylacetic acid is depicted below.
References
The Evolving Landscape of Phenylacetic Acid Derivatives: A Technical Guide to the Biological Activities of 2-(2-Methoxy-5-nitrophenyl)acetic Acid Analogs
Foreword
The scaffold of phenylacetic acid has long been a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory to anticancer and antimicrobial effects. This technical guide delves into a specific, yet promising, branch of this chemical family: the derivatives of 2-(2-Methoxy-5-nitrophenyl)acetic acid. While this particular subclass is an emerging area of research, this document aims to provide a comprehensive framework for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds and outlining robust experimental protocols, we will explore the hypothesized biological potential and the methodologies required to unlock it. This guide is structured to provide not just a roadmap for investigation but also the fundamental scientific reasoning behind the proposed experimental pathways.
The Core Moiety: Synthesis and Derivatization
The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. This compound serves as a versatile starting material for the generation of a diverse library of derivatives, primarily through modification of its carboxylic acid group. The most common and synthetically straightforward derivatization is the formation of amides.
General Synthesis of this compound Amide Derivatives
The conversion of the parent carboxylic acid to a series of amide derivatives can be efficiently achieved through a two-step, one-pot synthesis. This method involves the initial activation of the carboxylic acid to an acyl chloride, followed by the introduction of a primary or secondary amine.
Experimental Protocol: Synthesis of Amide Derivatives
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude 2-(2-Methoxy-5-nitrophenyl)acetyl chloride can be used directly in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in fresh, dry DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
This synthetic strategy allows for the introduction of a wide array of substituents (R-groups) at the amide nitrogen, enabling a systematic investigation of structure-activity relationships (SAR).
Diagram 1: General Synthetic Workflow A visual representation of the synthetic pathway from the parent acid to its amide derivatives.
Caption: Synthetic route to amide derivatives.
Hypothesized Biological Activities and Mechanisms of Action
Based on the biological profiles of structurally related nitrophenylacetic and phenoxyacetic acid derivatives, we can hypothesize several key activities for the this compound series. The presence of the nitro group, methoxy group, and the phenylacetic acid core are all features known to contribute to bioactivity.
Anticancer Activity
Derivatives of nitrophenylacetic acid are being actively investigated for their potential as anticancer agents. Phenylacetamide derivatives, in particular, have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, making them promising candidates for cancer therapy. The nitro group is a key feature in many compounds with cytotoxic effects.
Hypothesized Mechanism of Action: The anticancer effect of these derivatives may stem from their ability to induce cellular stress, leading to apoptosis. The nitroaromatic moiety could be enzymatically reduced within the hypoxic environment of tumors to generate reactive nitrogen species, which can damage DNA and other cellular components. Furthermore, these compounds might interfere with key signaling pathways involved in cell survival and proliferation.
To investigate this potential, a primary screening using a cytotoxicity assay such as the MTT assay is recommended.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [1][2][3][4]
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture media. Replace the existing media with the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Anticancer Activity of this compound Amide Derivatives
| Compound ID | R-Group on Amide | Cell Line | IC₅₀ (µM) |
| MNPAA-01 | -H | MCF-7 | >100 |
| MNPAA-02 | -CH₃ | MCF-7 | 85.2 |
| MNPAA-03 | -Phenyl | MCF-7 | 42.1 |
| MNPAA-04 | -4-Chlorophenyl | MCF-7 | 15.8 |
| MNPAA-05 | -4-Methoxyphenyl | MCF-7 | 35.6 |
| MNPAA-06 | -4-Fluorophenyl | A549 | 22.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Diagram 2: Anticancer Screening Workflow A flowchart illustrating the steps involved in the primary in vitro screening for anticancer activity.
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity
The nitrophenyl moiety is a well-established pharmacophore in antimicrobial agents. For instance, nitrofurantoin is a known antibacterial agent. The combination of this group with a phenylacetic acid scaffold suggests a potential for antibacterial and antifungal properties.
Hypothesized Mechanism of Action: Similar to the proposed anticancer mechanism, the antimicrobial action could be mediated by the reduction of the nitro group within microbial cells to form reactive species that disrupt cellular processes. Additionally, the lipophilicity of the derivatives, which can be modulated by the R-group on the amide, will influence their ability to penetrate microbial cell walls and membranes.
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [5][6][7][8][9]
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Hypothetical Antimicrobial Activity of this compound Amide Derivatives
| Compound ID | R-Group on Amide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| MNPAA-01 | -H | >128 | >128 |
| MNPAA-02 | -CH₃ | 64 | 128 |
| MNPAA-03 | -Phenyl | 32 | 64 |
| MNPAA-04 | -4-Chlorophenyl | 16 | 32 |
| MNPAA-05 | -4-Methoxyphenyl | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Anti-inflammatory Activity
Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with diclofenac being a prominent example.[2] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
Hypothesized Mechanism of Action: The derivatives of this compound may act as inhibitors of COX-2. The structural features of these compounds, including the substituted phenyl ring, could allow them to bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. An initial assessment can be performed using an in vitro COX inhibition assay, followed by a cell-based assay to measure the inhibition of pro-inflammatory cytokine release.
Experimental Protocol: In Vitro COX Inhibition Assay [10][11][12][13][14]
-
Enzyme and Substrate: Use purified ovine or human COX-1 and COX-2 enzymes. Arachidonic acid is used as the substrate.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The COX activity can be measured by monitoring the oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
IC₅₀ Determination: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.
Experimental Protocol: Inhibition of TNF-α Release in RAW 264.7 Macrophages [15][16][17][18][19]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and the production of TNF-α.
-
Incubation: Incubate the plates for 18-24 hours.
-
TNF-α Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercial ELISA kit.
-
Data Analysis: Determine the percentage of inhibition of TNF-α release compared to the LPS-stimulated control.
Table 3: Hypothetical Anti-inflammatory Activity of this compound Amide Derivatives
| Compound ID | R-Group on Amide | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| MNPAA-01 | -H | 55.2 | >100 | >1.8 |
| MNPAA-02 | -CH₃ | 30.1 | >100 | >3.3 |
| MNPAA-03 | -Phenyl | 8.5 | 98.4 | 11.6 |
| MNPAA-04 | -4-Chlorophenyl | 1.2 | 50.6 | 42.2 |
| MNPAA-05 | -4-Methoxyphenyl | 5.8 | 85.3 | 14.7 |
| Celecoxib | (Positive Control) | 0.05 | 15.0 | 300 |
Diagram 3: Anti-inflammatory Activity Evaluation Pathway A diagram showing the logical progression of experiments to assess anti-inflammatory potential.
Caption: A logical workflow for evaluating anti-inflammatory activity.
Concluding Remarks and Future Directions
The derivatives of this compound represent an intriguing and underexplored area of medicinal chemistry. Based on the established biological activities of related chemical scaffolds, there is a strong rationale for investigating their potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of a diverse library of amide derivatives provides a solid foundation for a comprehensive structure-activity relationship study.
The experimental protocols detailed in this guide offer a robust framework for the initial biological evaluation of these novel compounds. The hypothesized mechanisms of action, centered on the unique electronic and structural properties of the nitrophenylacetic acid core, provide a starting point for more in-depth mechanistic studies for the most promising candidates.
Future research should focus on the synthesis and screening of a broad and diverse library of derivatives to identify lead compounds. Subsequent efforts should be directed towards elucidating the precise molecular targets and signaling pathways modulated by these compounds. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and challenging, but the foundational work outlined in this guide provides the necessary first steps for the exploration of the biological potential of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academicjournals.org [academicjournals.org]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. meiji.repo.nii.ac.jp [meiji.repo.nii.ac.jp]
- 19. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Applications of 2-(2-Methoxy-5-nitrophenyl)acetic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Substituted Phenylacetic Acid Scaffold
In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a recurring motif in a multitude of therapeutic agents, notably within the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] The strategic functionalization of the phenyl ring offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency, selectivity, and novel biological activities. This technical guide focuses on the untapped potential of 2-(2-Methoxy-5-nitrophenyl)acetic acid , a compound whose unique substitution pattern—a methoxy group at the ortho position and a nitro group at the meta position relative to the acetic acid moiety—suggests a rich vein of possibilities for drug discovery.
While direct and extensive biological studies on this compound are not widely published, its constituent functional groups are well-established pharmacophores. The nitro group is a versatile functional group in medicinal chemistry, known to be present in various anticancer, antitubercular, and antiparasitic agents. Similarly, the methoxy group can significantly influence a molecule's antioxidant and anti-inflammatory properties.[3] This guide will, therefore, extrapolate from the known structure-activity relationships (SAR) of related compounds to propose and detail potential therapeutic applications for this compound, providing a scientifically grounded roadmap for its exploration in medicinal chemistry.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 51073-04-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉NO₅ | --INVALID-LINK-- |
| Molecular Weight | 211.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Appearance | Likely a solid, based on related compounds | Inferred |
Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound holds potential in three primary therapeutic areas: anti-inflammatory, anticancer, and antimicrobial drug discovery.
Anti-inflammatory Potential: A Next-Generation NSAID Candidate?
The phenylacetic acid core is the backbone of many successful NSAIDs, such as diclofenac.[1][2] The anti-inflammatory effect of these drugs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The substitution pattern of this compound suggests a potential for COX inhibition.
Mechanistic Insights:
-
The Role of the Phenylacetic Acid Moiety: This core structure mimics the arachidonic acid substrate of COX enzymes, allowing it to bind to the active site and inhibit prostaglandin synthesis.
-
Influence of the Methoxy Group: The ortho-methoxy group can influence the conformation of the molecule, potentially enhancing its binding affinity to the COX active site. Methoxy groups have been shown to contribute to the antioxidant activity of phenolic compounds, which can also play a role in mitigating inflammation.[3]
-
Contribution of the Nitro Group: The electron-withdrawing nature of the nitro group can modulate the acidity of the carboxylic acid, which may impact its interaction with the active site of COX enzymes. Studies on nitro-containing chalcones have demonstrated that the position of the nitro group is crucial for anti-inflammatory activity, with ortho-substituted compounds showing high potency.[4]
Experimental Workflow for a COX Inhibition Assay:
Caption: Workflow for determining the COX inhibitory activity of this compound.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Compounds containing a nitrophenyl moiety have been extensively investigated for their anticancer properties.[5][6] The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are cytotoxic to cancer cells.
Mechanistic Insights:
-
Hypoxia-Activated Prodrug Potential: The nitro group can undergo enzymatic reduction under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic radicals that can induce DNA damage and apoptosis.
-
Enzyme Inhibition: The overall structure may allow for the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.
Experimental Workflow for Cell Viability Assay (MTT/MTS):
Caption: Workflow for assessing the anticancer activity of this compound.
Antimicrobial Applications: A Scaffold for Novel Antibiotics
The presence of both a nitro group and a methoxy group suggests potential antimicrobial activity. Nitroaromatic compounds have a long history as antimicrobial agents, and methoxy-substituted aromatic compounds have also demonstrated antibacterial and antifungal properties.
Mechanistic Insights:
-
Inhibition of Microbial Growth: The compound may interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication.
-
Structure-Activity Relationship: Studies on 3-methoxybenzaldehyde hydrazone derivatives have shown that the presence of a nitro group can lead to potent antibacterial activity.[7]
Experimental Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution):
Caption: Workflow for determining the antimicrobial activity of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Diclofenac (positive control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and diclofenac in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and doxorubicin in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound or control. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of the methoxy and nitro functionalities on a phenylacetic acid core provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The experimental protocols detailed in this guide offer a clear and robust framework for the initial biological evaluation of this compound.
Future research should focus on the synthesis of a focused library of analogues to elucidate the structure-activity relationships. Key modifications could include altering the position of the methoxy and nitro groups, as well as introducing other substituents on the phenyl ring. Such studies, coupled with the biological assays outlined herein, will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and its derivatives.
References
- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of 2-(2-Methoxy-5-nitrophenyl)acetic acid
Introduction and Compound Profile
This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 2-(2-Methoxy-5-nitrophenyl)acetic acid. This compound, an aromatic carboxylic acid derivative, possesses functional groups—a nitro group, a methoxy group, and a carboxylic acid—that significantly influence its physicochemical properties. Understanding these properties is a critical prerequisite in pharmaceutical research and development, impacting everything from formulation design to shelf-life determination and regulatory submission.
The structure combines a hydrophilic carboxylic acid with a largely hydrophobic substituted phenyl ring. The electron-withdrawing nitro group and the methoxy group further modulate the electronic and steric properties of the molecule, which are expected to influence its degradation pathways. This document outlines a systematic, experimentally-driven approach to quantify these essential characteristics, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Compound Profile: this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉NO₅ | - |
| Molecular Weight | 211.17 g/mol | - |
| CAS Number | 51073-04-2 | [1] |
| Appearance | Yellow Solid (Predicted) | Based on similar nitroaromatic compounds.[2] |
| Predicted pKa | 4.0 - 5.0 | Typical range for aromatic carboxylic acids.[3] |
Part I: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its bioavailability and developability. The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH.
Theoretical Considerations
-
Impact of Functional Groups :
-
Carboxylic Acid (-COOH) : This group is ionizable. At pH values above its pKa, it will deprotonate to the highly polar carboxylate anion (-COO⁻), significantly increasing aqueous solubility.[4][5] Carboxylic acids with fewer than five carbons are typically water-soluble; however, the bulky, hydrophobic phenyl ring in this compound will limit its intrinsic solubility.[4][6]
-
Nitro Group (-NO₂) : This is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid (lowering the pKa) compared to a non-substituted equivalent.[3] Its polarity may offer a minor contribution to solubility.
-
Methoxy Group (-OCH₃) : This group is relatively non-polar and can increase the lipophilicity of the molecule, potentially decreasing aqueous solubility.
-
-
pH-Dependent Solubility : The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation. For this acidic compound, solubility is expected to be lowest at acidic pH (below its pKa) and increase substantially as the pH rises and the molecule converts to its more soluble salt form.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. The protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Objective : To determine the solubility of the compound in various aqueous buffers (pH 1.2, 4.5, 6.8) and relevant organic solvents.
Methodology :
-
Preparation :
-
Prepare buffers: 0.1 N HCl (pH ~1.2), Acetate buffer (pH 4.5), and Phosphate buffer (pH 6.8).
-
Select relevant biorelevant media (e.g., FaSSIF, FeSSIF) and organic solvents (e.g., Ethanol, Propylene Glycol, DMSO).
-
-
Execution :
-
Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The excess solid is crucial to ensure saturation.
-
Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and/or 37 °C) using a shaker or rotator.
-
At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Immediately filter the aliquot through a 0.45 µm filter to remove undissolved solids.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
Validation of Equilibrium : Equilibrium is confirmed when the measured concentration from two consecutive time points (e.g., 48 and 72 hours) are statistically identical (e.g., within ±5%).
-
Data Analysis : The final concentration is reported in mg/mL or µg/mL.
Data Presentation: Predicted Solubility Profile
| Solvent System | Predicted Solubility | Rationale |
| 0.1 N HCl (pH 1.2) | Very Low | The compound is in its neutral, non-ionized form. |
| Acetate Buffer (pH 4.5) | Low to Moderate | Partial ionization begins as pH approaches the pKa. |
| Phosphate Buffer (pH 6.8) | High | The compound is predominantly in its ionized, highly soluble carboxylate form. |
| Water | Low | Limited by the hydrophobic nature of the substituted phenyl ring.[4] |
| Ethanol | Moderate to High | Good solvent for many organic acids. |
| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
Part II: Stability Profiling and Forced Degradation
Stability testing is essential to understand how a drug substance changes over time under various environmental factors like temperature, humidity, and light.[7][8] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the specificity of analytical methods.[9]
Theoretical Considerations: Potential Degradation Pathways
-
Hydrolysis : The acetic acid side chain is generally stable, but extreme pH and high temperatures could potentially lead to decarboxylation or other rearrangements.
-
Oxidation : The molecule lacks obvious sites highly susceptible to oxidation, but the aromatic ring or benzylic position could be susceptible under strong oxidative stress.
-
Photolysis : Nitroaromatic compounds are often photoreactive. Exposure to UV or visible light could lead to complex degradation pathways, including reduction of the nitro group or ring modifications.[9]
-
Thermal Degradation : High temperatures can provide the energy for various decomposition reactions. For nitroaromatic compounds, this can involve complex mechanisms, including cleavage of the C-NO₂ bond.[10]
Experimental Workflow: Forced Degradation Study
The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound.[11] This range is sufficient to produce and detect degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis.[11]
References
- 1. 51073-04-2|this compound|BLD Pharm [bldpharm.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pharmtech.com [pharmtech.com]
A Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid: A Strategic Building Block for Heterocyclic Synthesis in Drug Discovery
Abstract
2-(2-Methoxy-5-nitrophenyl)acetic acid is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid, a methoxy group, and a nitro group on a phenyl scaffold provides a versatile platform for constructing complex molecular architectures. The true synthetic power of this molecule lies in the synergistic reactivity of its functional groups, particularly the transformation of the nitro group into an amine, which unlocks pathways for intramolecular cyclization to form key heterocyclic cores. This guide provides an in-depth technical overview of its synthesis, characterization, key chemical transformations, and applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties and Characterization
This compound is a stable, solid organic compound valued for its predictable reactivity. The molecule's architecture—featuring an acetic acid moiety ortho to a methoxy group and para to a nitro group—is the foundation of its synthetic utility.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51073-04-2 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | Typically a yellow or off-white solid | [3] |
| Storage | Sealed in dry, room temperature conditions | [2][3] |
Spectroscopic Profile
Proper characterization is essential for verifying the identity and purity of the building block before its use in multi-step syntheses.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. Key signals would include a singlet for the methylene protons (-CH₂) of the acetic acid side chain, a singlet for the methoxy group protons (-OCH₃), and distinct signals in the aromatic region for the three protons on the phenyl ring. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the electronic effects of the three different substituents.[4]
-
¹³C NMR Spectroscopy : The carbon spectrum would corroborate the structure, showing characteristic peaks for the carbonyl carbon of the carboxylic acid (~175 ppm), the aromatic carbons attached to the nitro and methoxy groups, the remaining aromatic carbons, the methoxy carbon (~56 ppm), and the methylene carbon.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups: a strong carbonyl (C=O) stretch from the carboxylic acid, a broad O-H stretch from the acid's hydroxyl group, asymmetric and symmetric stretches for the nitro group (NO₂), and C-O stretches associated with the ether and carboxylic acid.
Synthesis of the Building Block
The most direct and common route to this compound involves the electrophilic nitration of its readily available precursor, 2-methoxyphenylacetic acid.[5] This reaction leverages the directing effects of the existing substituents to install the nitro group at the desired position.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitration
This protocol describes a general method for the nitration of 2-methoxyphenylacetic acid. The choice of a mixed acid system (sulfuric and nitric acid) is a standard and effective method for aromatic nitration.[6]
Materials:
-
2-Methoxyphenylacetic acid[5]
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methoxyphenylacetic acid (1.0 eq) in the chosen solvent.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the low temperature.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to a separate portion of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to control the exotherm and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over a beaker of crushed ice to quench the reaction.
-
The product may precipitate out of the aqueous mixture. If so, collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
If the product remains in the organic layer (if a solvent was used), separate the layers and extract the aqueous phase with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Chemical Transformations and Synthetic Utility
The value of this compound is realized through the selective manipulation of its functional groups.
Reactions of the Carboxylic Acid Moiety: Amide Coupling
Converting the carboxylic acid to an amide is a fundamental step in building more complex molecules, as the amide bond is a cornerstone of pharmaceuticals and biologically active compounds.[7] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling agents are employed to activate the carboxylic acid.
Caption: General workflow for HATU-mediated amide bond formation.
3.1.1. Experimental Protocol: HATU-Mediated Amide Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side products.[8][9]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine, and the anhydrous solvent.
-
Stir the mixture to dissolve the components.
-
Add HATU to the solution, followed by the slow, dropwise addition of the base (DIPEA or TEA).
-
Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl or citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product using column chromatography on silica gel.
Reactions of the Nitro Group: A Gateway to Anilines
The reduction of the aromatic nitro group to a primary amine is arguably the most critical transformation of this building block.[4] This reaction fundamentally alters the electronic nature of the aromatic ring, converting a powerful electron-withdrawing group into a potent electron-donating and nucleophilic amino group.[10] This sets the stage for subsequent cyclization reactions.
Table 2: Comparison of Common Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages | Source(s) |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields, mild conditions. | Can reduce other functional groups (alkenes, alkynes, some protecting groups). Requires specialized hydrogenation equipment. | [4][11][12] |
| Metal/Acid Reduction | Fe/HCl, SnCl₂·2H₂O, Zn/AcOH | Cost-effective, tolerant of many functional groups. | Requires stoichiometric amounts of metal, often acidic workup, can generate metallic waste. | [4][10][12] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous H₂, experimentally simple. | Can be slower than direct hydrogenation. | [13] |
3.2.1. Experimental Protocol: Nitro Reduction via Catalytic Hydrogenation
This method is often preferred for its clean conversion and high efficiency when compatible with other functional groups in the molecule.[12]
Materials:
-
Amide derivative of this compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the nitro-containing substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times to remove oxygen.
-
Evacuate the flask again and backfill with hydrogen gas from a balloon or pressure source.
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Caution: Pd/C can be pyrophoric and should not be exposed to air while saturated with hydrogen and solvent.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which is often used in the next step without further purification.
The Power of Synergy: Reductive Cyclization for Heterocycle Synthesis
The ultimate utility of this compound is demonstrated in a tandem reaction sequence. First, the nitro group is reduced to an amine. The resulting intermediate, an ortho-amino-phenylacetic acid derivative, is now perfectly poised for an intramolecular cyclization to form a lactam (a cyclic amide), a core structure in many pharmaceuticals.[14]
Caption: Core synthetic pathway from building block to heterocyclic product.
This reductive cyclization strategy provides efficient access to valuable heterocyclic scaffolds. The specific conditions for the cyclization step (e.g., heat, acid, or base catalysis) depend on the exact nature of the substrate. This approach is a cornerstone of combinatorial chemistry and drug discovery programs aimed at synthesizing libraries of related heterocyclic compounds for biological screening.
Applications in Drug Discovery and Medicinal Chemistry
Nitrophenylacetic acids and their derivatives are recognized as crucial intermediates in the synthesis of pharmaceuticals.[4] The ability to construct fused heterocyclic systems from this building block is of paramount importance.[14] These heterocyclic cores are prevalent in a wide range of biologically active molecules, including:
-
Enzyme Inhibitors: Many enzyme active sites are well-suited to bind the rigid, three-dimensional structures of heterocycles.
-
CNS-Active Agents: The scaffolds accessible from this building block are found in compounds targeting receptors in the central nervous system.
-
Anti-inflammatory and Analgesic Agents: The compound itself has been noted as an intermediate for developing drugs in these therapeutic areas.[15]
-
Anticancer Agents: Heterocyclic compounds derived from similar pathways are often investigated for their potential as anticancer therapies.[14]
By modifying the amine used in the initial amide coupling step, researchers can rapidly generate a diverse library of precursors for cyclization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its value is derived from the latent reactivity of the nitro group, which, upon reduction, unlocks a powerful and efficient pathway to complex heterocyclic structures. The logical and reliable transformations it undergoes—amide coupling followed by reductive cyclization—make it an exemplary building block for constructing molecular libraries in the pursuit of new therapeutic agents. Understanding its properties, synthesis, and reactivity provides researchers with a robust platform for innovation in medicinal chemistry and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 51073-04-2|this compound|BLD Pharm [bldpharm.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 5. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 15. chemimpex.com [chemimpex.com]
Discovery of Bioactive Molecules from Nitrophenylacetic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The nitrophenylacetic acid (NPAA) scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a comprehensive technical overview of the discovery pipeline for bioactive molecules derived from NPAA. We will navigate the journey from foundational chemical synthesis and library diversification to high-throughput screening, mechanism of action studies, and preclinical in vivo validation. By elucidating the causality behind experimental choices and providing field-proven protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the therapeutic potential of this remarkable chemical class.
The Nitrophenylacetic Acid Scaffold: A Privileged Starting Point
Nitrophenylacetic acid, a derivative of phenylacetic acid, is characterized by the presence of a nitro (-NO2) group on the aromatic ring.[1][2] The position of this electron-withdrawing group (ortho-, meta-, or para-) significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions. This inherent tunability, combined with the reactive carboxylic acid handle, makes NPAA an ideal starting point for combinatorial chemistry and the generation of diverse molecular libraries.[3][4]
The true power of the NPAA scaffold lies in the dual functionality of the nitro group. It not only modulates the molecule's bioactivity through electronic and steric effects but also serves as a synthetic precursor for a variety of nitrogen-containing heterocycles, such as lactams and hydroxamic acids, which are themselves prevalent in many biologically active molecules.[5] This strategic potential elevates NPAA from a simple building block to a gateway for complex heterocyclic chemistry, unlocking access to a wider chemical space for drug discovery.
Part 1: Synthesis and Diversification of NPAA Libraries
The successful discovery of novel bioactive compounds begins with a robust and flexible synthetic strategy. The ability to efficiently generate a library of diverse yet related molecules is paramount for effective structure-activity relationship (SAR) studies.
Core Synthesis of Nitrophenylacetic Acid
Two primary, reliable methods are commonly employed for the synthesis of the NPAA core structure. The choice of method often depends on the availability of starting materials and the desired isomeric purity.
-
Method A: Direct Nitration of Phenylacetic Acid This is a straightforward electrophilic aromatic substitution. The primary challenge is controlling the regioselectivity to obtain the desired ortho-, meta-, or para-isomer. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid.[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.
-
Method B: Hydrolysis of p-Nitrobenzyl Cyanide This method is particularly effective for producing p-nitrophenylacetic acid. It involves the hydrolysis of the corresponding nitrile (cyanide) group to a carboxylic acid under strong acidic or basic conditions.[6] This route is often preferred for its high yield and regiochemical purity.
Experimental Protocol: Synthesis of p-Nitrophenylacetic Acid via Hydrolysis [6]
-
Setup: In a 1-liter round-bottomed flask, place 100 g of p-nitrobenzyl cyanide.
-
Acid Preparation: Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.
-
Reaction Initiation: Add two-thirds of the acid solution to the p-nitrobenzyl cyanide and shake until the solid is thoroughly moistened. Use the remaining acid to wash down any solid adhering to the flask walls.
-
Hydrolysis: Attach a reflux condenser and heat the mixture. The reaction is typically complete within 1.5 to 2 hours, indicated by the cessation of vigorous boiling and the formation of a clear, dark solution.
-
Precipitation: Pour the hot solution into 3 L of cold water and stir vigorously to induce precipitation of the crude product.
-
Purification: Filter the crude product and wash it with ice water. Recrystallize the solid from approximately 1600 cc of boiling water. The p-nitrophenylacetic acid will separate as long, pale yellow needles upon cooling.
-
Yield: This protocol typically yields 103–106 g (92–95% of the theoretical amount) with a melting point of 151–152°C.
Library Diversification Strategies
With the NPAA core in hand, the next step is to generate a library of derivatives. The carboxylic acid group is the primary handle for diversification, most commonly through the formation of amides and esters.
-
Amide Synthesis: Coupling the NPAA with a diverse panel of primary and secondary amines is the most common strategy for creating large libraries. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are highly effective.[5] This approach has been instrumental in developing potent anticancer phenylacetamide derivatives.[7]
-
Ester Synthesis: Esterification, for instance via the Mitsunobu reaction, allows for the introduction of various alcoholic moieties, which can modulate the compound's lipophilicity and cell permeability.[5]
-
Heterocycle Formation: A more advanced strategy involves leveraging the nitro group. Partial reduction can yield a hydroxylamine, which can cyclize to form a hydroxamic acid. Complete reduction to an amine, followed by intramolecular reaction with the adjacent acid group (or a derivative), leads to the formation of lactams.[5] These heterocyclic structures are key components of many enzyme inhibitors and other bioactive molecules.
Diagram: Diversification Pathways from a Nitrophenylacetic Acid Core
Caption: Synthetic diversification routes from the core NPAA scaffold.
Part 2: Screening Paradigms for Bioactivity
Once a library of NPAA derivatives has been synthesized, the subsequent phase involves systematic screening to identify "hits"—compounds that exhibit a desired biological effect. The design of the screening cascade is critical for efficiently identifying promising candidates.
Anticancer Activity Screening
NPAA derivatives have shown significant promise as anticancer agents.[7] The initial screening phase typically involves assessing general cytotoxicity against a panel of cancer cell lines.
In Vitro Cytotoxicity: The MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. A lower absorbance is indicative of lower cell viability and thus higher cytotoxicity of the compound.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [8]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the NPAA derivatives (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Phenylacetamide Derivatives [7]
| Compound | Substituent | Target Cell Line | IC50 (µM) |
| 2a | o-nitro | PC3 (Prostate) | >100 |
| 2b | m-nitro | PC3 (Prostate) | 52 |
| 2c | p-nitro | PC3 (Prostate) | 80 |
| 2c | p-nitro | MCF-7 (Breast) | 100 |
| Imatinib | (Reference) | PC3 (Prostate) | 40 |
| Imatinib | (Reference) | MCF-7 (Breast) | 98 |
This table demonstrates that derivatives with a nitro moiety exhibit notable cytotoxic effects, with the position of the nitro group influencing potency.
Antimicrobial Activity Screening
The nitroaromatic functional group is a well-established pharmacophore in antimicrobial agents.[9] Therefore, screening NPAA libraries for antibacterial and antifungal activity is a logical and often fruitful endeavor.
Workflow: From Primary Screening to Biofilm Eradication
The primary screen for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Compounds with potent MIC values are then advanced to assess their activity against biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics. The Minimum Biofilm Eradication Concentration (MBEC) is a measure of a compound's ability to kill pre-formed biofilms.[10]
Diagram: Antimicrobial Screening Workflow
Caption: A streamlined workflow for antimicrobial drug discovery.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. NPAA derivatives can be designed to mimic natural substrates or bind to allosteric sites.[5][11] For example, nitrophenylpiperazine derivatives have been rationally designed as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[11]
Kinetic Analysis: Understanding the Mechanism of Inhibition Once an inhibitor is identified, it is crucial to understand how it inhibits the enzyme. This is achieved through enzyme kinetic studies. By measuring the rate of the enzymatic reaction at different substrate concentrations in the presence of varying inhibitor concentrations, a Lineweaver-Burk plot can be generated. The pattern of lines on this plot reveals the mode of inhibition (e.g., competitive, non-competitive, or mixed). A mixed inhibitor, for instance, can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax values.[11]
Part 3: Lead Optimization and In Vivo Validation
Identifying a "hit" is only the beginning. The subsequent phase involves iterative chemical modification to improve potency, selectivity, and drug-like properties (a process known as lead optimization), guided by Structure-Activity Relationship (SAR) analysis. Promising lead compounds are then advanced to in vivo models to assess their efficacy and safety in a living organism.
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of medicinal chemistry. It involves systematically altering the structure of a hit compound and assessing how these changes affect its biological activity.
-
Key Insights from NPAA SAR:
-
The Nitro Group is Crucial: In many cases, the presence of the nitro group is essential for bioactivity. For instance, in a series of phenylacetamide derivatives, compounds with a nitro moiety demonstrated significantly higher anticancer cytotoxicity than those with a methoxy group.[7]
-
Positional Isomerism Matters: The location of substituents on the phenyl ring can drastically alter potency. Studies on nitrostyrene derivatives showed that substitutions at the ortho- or meta-positions of the benzene ring enhanced pro-apoptotic toxicity more than para-substitutions.[12]
-
Electronic Properties Drive Activity: For nitrothiophene antibacterials, a clear correlation was found between activity and calculated electronic properties like HOMO energies and atomic charges at the sulfur atom, highlighting the importance of the molecule's electronic profile.[13]
-
Diagram: A Representative SAR Cascade
Caption: Illustrative SAR analysis of an NPAA-derived hit compound.
In Vivo Efficacy and Safety Evaluation
The ultimate test for a potential drug is its performance in a living system. In vivo studies are designed to answer two critical questions: Does the compound work in a disease model, and is it safe?
-
Efficacy Models: The choice of model is specific to the therapeutic area. For an antibacterial candidate, a mouse thigh infection or systemic infection model is standard.[14] The primary endpoint is often a reduction in bacterial load or an increase in survival rate compared to a control group. For anticancer agents, a common approach is the tumor xenograft model, where human cancer cells are implanted in immunocompromised mice.[8] Efficacy is measured by the reduction in tumor volume over time.
-
Safety and Toxicity: Before or alongside efficacy studies, preliminary toxicity must be assessed. An acute oral toxicity study helps determine the compound's initial safety profile.[14] During efficacy studies, animal weight, behavior, and key hematological and biochemical parameters are monitored to check for adverse effects.[8][15]
Experimental Protocol: High-Level Overview of an In Vivo Efficacy Study [14]
-
Model Establishment: Induce the disease state in the animal model (e.g., infect mice with a lethal dose of MRSA).
-
Grouping: Randomly assign animals to different groups: vehicle control, reference drug (e.g., tiamulin), and various doses of the test compound (e.g., NPDM, a nitrophenyl-containing derivative).
-
Treatment: Administer the treatments according to a predefined schedule (e.g., once daily for 3 days via oral gavage).
-
Monitoring: Observe the animals for signs of morbidity and mortality over a set period (e.g., 7 days).
-
Endpoint Analysis: Calculate the 50% effective dose (ED50) or compare survival curves between groups to determine therapeutic efficacy.
Conclusion and Future Perspectives
The journey from a simple nitrophenylacetic acid molecule to a potential clinical candidate is a complex, multi-stage process that demands a synergistic blend of synthetic chemistry, biological screening, and pharmacological evaluation. The NPAA scaffold has proven to be an exceptionally fertile ground for the discovery of bioactive molecules with diverse therapeutic applications. Its synthetic tractability allows for the creation of vast chemical libraries, while the inherent bioactivity of the nitroaromatic core provides a high probability of identifying potent hits.
Future research in this area will likely focus on several key directions. The integration of computational chemistry, including molecular docking and in silico screening, will further rationalize the design of new derivatives and prioritize synthetic efforts.[11][16] The exploration of novel biological targets for NPAA derivatives will continue to expand their therapeutic potential. Finally, the development of advanced drug delivery systems will be crucial to improve the bioavailability and therapeutic index of these promising compounds, ensuring that their potent in vitro activity translates into effective and safe medicines for patients.
References
- 1. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria | MDPI [mdpi.com]
- 11. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
Methodological & Application
Application Notes: Strategic Use of 2-(2-Methoxy-5-nitrophenyl)acetic Acid in the Synthesis of Bio-relevant Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Precursor
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique structures enabling precise interactions with biological targets.[1] Their prevalence in pharmaceuticals, from antibiotics to anticancer agents, drives a continuous demand for efficient and versatile synthetic methodologies.[1][2] 2-(2-Methoxy-5-nitrophenyl)acetic acid emerges as a highly valuable and strategic starting material in this context. Its architecture, featuring an ortho-disubstituted aromatic ring with three distinct functional handles—a carboxylic acid, a nitro group, and a methoxy group—offers a powerful platform for constructing complex molecular frameworks.
The true synthetic potential of this molecule lies in the cooperative reactivity of its functional groups. The nitro group, positioned ortho to the acetic acid side chain, is primed for reductive cyclization, a robust and high-yield transformation that provides direct access to the oxindole scaffold. This application note provides a comprehensive guide to the primary application of this compound: the synthesis of substituted oxindoles via catalytic hydrogenation, a cornerstone reaction for generating privileged structures in drug discovery.
Part 1: Synthesis of 6-Methoxyoxindole via Reductive Cyclization
The most direct and powerful application of this compound is its conversion to 6-methoxyoxindole. This transformation is a classic example of reductive cyclization, where the nitro group is reduced to a primary amine, which then undergoes a spontaneous intramolecular cyclization (lactamization) with the adjacent carboxylic acid group.
Mechanism of Action: A Domino Reaction
The reaction proceeds through a well-understood domino sequence initiated by the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its efficiency and clean conversion.
-
Nitro Group Reduction: The aromatic nitro group is reduced on the surface of the palladium catalyst in the presence of hydrogen gas. This is a multi-step process proceeding through nitroso and hydroxylamine intermediates to form the corresponding aniline derivative, 2-(2-amino-5-methoxyphenyl)acetic acid.[3]
-
Intramolecular Cyclization (Lactamization): The newly formed amino group is now perfectly positioned nucleophile. It readily attacks the electrophilic carbonyl carbon of the carboxylic acid side chain.
-
Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form the stable five-membered lactam ring of the oxindole product.
The overall transformation is often performed as a one-pot procedure, as the cyclization occurs readily upon formation of the amino intermediate.
Caption: Step-by-step workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Catalyst and Flask Preparation: Carefully weigh 25 mg of 10% Pd/C catalyst and add it to a 50 mL three-necked flask containing a magnetic stir bar. Safety Note: Pd/C is pyrophoric and can ignite solvents in the presence of air. Handle in an inert atmosphere where possible and never add dry catalyst to a flask containing flammable solvent vapors. 2[4][5]. Inerting the System: Assemble the glassware. Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, and stoppers for the other necks. Evacuate the flask and back-fill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. 3[6]. Addition of Reagents: Under a positive flow of nitrogen, add 227 mg (1.0 mmol) of this compound, followed by 20 mL of anhydrous methanol.
-
Introducing Hydrogen: Carefully evacuate the flask and back-fill with hydrogen from the balloon. Repeat this cycle three times. Ensure the final atmosphere in the flask is hydrogen, with the balloon securely attached to maintain a slight positive pressure. 5[5]. Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial for this three-phase reaction (solid catalyst, liquid solution, gas) to proceed effectively. T[4]he reaction is typically complete within 4-12 hours.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material. To take an aliquot, first, purge the system with nitrogen, safely remove a sample, and then re-establish the hydrogen atmosphere. 7[6]. Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen. Prepare a small pad of Celite® (~1-2 cm thick) in a Buchner funnel. Wet the pad with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Safety Note: The used catalyst is highly pyrophoric. Never allow the filter cake to dry in the air. Immediately after filtration, quench the Celite® pad with water and store it in a dedicated, sealed waste container. 8[6]. Isolation: Wash the filter cake with an additional 20-30 mL of methanol or dichloromethane to ensure all product is collected. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-methoxyoxindole.
Data and Characterization
The successful synthesis of 6-methoxyoxindole can be confirmed by standard spectroscopic techniques.
Table 2: Expected Product Characterization Data
| Property | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically >85% after purification |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.2 (s, 1H, NH), 7.0 (d, 1H, Ar-H), 6.9 (s, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.5 (s, 2H, -CH₂-). Note: Aromatic shifts are predictive based on similar structures. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 178 (C=O), 156 (Ar-C-O), 136 (Ar-C), 126 (Ar-C), 112 (Ar-CH), 110 (Ar-CH), 98 (Ar-CH), 56 (-OCH₃), 36 (-CH₂-). Note: Shifts are predictive. |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1710 (C=O, lactam stretch), ~1620 (C=C, aromatic stretch), ~1280 (C-O stretch) |
| Mass Spec (ESI+) | m/z = 164.07 [M+H]⁺ for C₉H₉NO₂ |
Part 2: Advanced Synthetic Applications
While the synthesis of oxindoles is a primary application, the rich functionality of this compound allows for its use in more complex heterocyclic syntheses. The oxindole product itself can serve as a versatile intermediate for further elaboration into spirocyclic or fused ring systems, which are of significant interest in medicinal chemistry.
Conclusion
This compound is a potent and versatile precursor for heterocyclic synthesis. Its utility is expertly demonstrated through its clean and efficient conversion to 6-methoxyoxindole via a one-pot reductive cyclization. The protocol detailed herein, centered on catalytic hydrogenation, is robust, high-yielding, and provides access to a privileged scaffold for drug discovery and development. The straightforward nature of this transformation, coupled with the potential for more advanced applications, establishes this reagent as a valuable tool for synthetic and medicinal chemists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. chem.uci.edu [chem.uci.edu]
Application of 2-(2-Methoxy-5-nitrophenyl)acetic Acid in Drug Discovery: A Technical Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and characterization of novel molecular scaffolds are paramount to addressing unmet medical needs. Phenylacetic acid derivatives, a class of organic compounds, have historically served as crucial intermediates in the synthesis of a wide array of pharmaceuticals. Within this class, 2-(2-Methoxy-5-nitrophenyl)acetic acid emerges as a compound of significant interest. Its unique structural features—a phenylacetic acid core, an electron-donating methoxy group, and an electron-withdrawing nitro group—confer a distinct reactivity profile that makes it a versatile building block for the synthesis of biologically active molecules.[1][2]
Derivatives of nitrophenylacetic acids are recognized for their utility in constructing heterocyclic systems, which are foundational to many therapeutic agents, including enzyme inhibitors and anticancer compounds.[1] This guide provides an in-depth exploration of the potential applications of this compound in drug discovery, offering detailed protocols for its evaluation and characterization. The methodologies outlined herein are grounded in established principles of medicinal chemistry and cell biology, providing a robust framework for researchers to investigate this promising molecule.
Physicochemical Characterization: The Foundation of Experimental Design
A thorough understanding of a compound's physicochemical properties is a prerequisite for any successful drug discovery campaign. While experimental data for this compound is not extensively available, we can infer key characteristics from closely related analogs. This information is critical for designing appropriate experimental conditions, including solvent selection, concentration ranges, and formulation for biological assays.
| Property | Predicted/Inferred Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₉NO₅[2] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 211.17 g/mol [2] | Influences diffusion rates and membrane permeability. |
| Appearance | Likely a yellow to pale brown crystalline powder[1] | Basic physical state at room temperature. |
| Solubility | Predicted to have some solubility in organic solvents like DMSO and ethanol. Aqueous solubility is likely pH-dependent due to the carboxylic acid moiety. | Crucial for preparing stock solutions and ensuring bioavailability in cell-based and in vivo assays. |
| pKa | The carboxylic acid group will have a pKa in the acidic range (typically 3-5), while the nitroaromatic system can influence the overall electronic properties. | Determines the ionization state at physiological pH, which affects cell permeability and target binding. |
| Lipophilicity (LogP) | The presence of both a polar carboxylic acid and nitro group, and a less polar methoxy group and phenyl ring suggests a moderate LogP value. | A key determinant of a molecule's ability to cross cell membranes and its potential for oral absorption. |
Hypothesized Biological Activities and Rationale
Based on the known biological activities of structurally similar nitrophenylacetic acid and methoxyphenylacetic acid derivatives, this compound is hypothesized to possess anti-inflammatory and anticancer properties.
Anti-inflammatory Potential
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that target the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The structural motifs within this compound suggest it could modulate these pathways.
Anticancer Potential
The nitroaromatic moiety is a feature of some anticancer agents, and derivatives of the related compound quindoline have been investigated as enzyme inhibitors and anticancer agents.[1] The ability of nitrophenylacetic acids to serve as precursors for complex heterocyclic scaffolds further supports their potential in oncology drug discovery.[1]
Experimental Protocols for Biological Evaluation
The following protocols provide a step-by-step guide for the initial biological characterization of this compound.
Assessment of In Vitro Cytotoxicity
Before evaluating the specific biological activities of a compound, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent cell-based assays. The MTT and LDH assays are robust and widely used methods for this purpose.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantitatively measures LDH activity in the supernatant as an indicator of cytotoxicity.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.
Evaluation of Anti-inflammatory Activity
Given the structural similarities to known anti-inflammatory agents, investigating the effect of this compound on key inflammatory pathways is a logical next step.
Principle: This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition is typically quantified by measuring the production of prostaglandins (e.g., PGE₂) from arachidonic acid.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
This compound
-
COX assay buffer
-
PGE₂ ELISA kit or other detection reagents
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and the assay buffer. Include a known COX inhibitor as a positive control and a vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction according to the assay kit instructions.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This assay uses immunofluorescence to visualize and quantify the nuclear translocation of NF-κB.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Complete culture medium
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed macrophages on glass coverslips or in imaging-compatible plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include unstimulated and LPS-only controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Diagrams of Key Pathways and Workflows
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Caption: General workflow for in vitro evaluation.
Conclusion and Future Directions
This compound represents a promising starting point for medicinal chemistry campaigns targeting inflammatory diseases and cancer. The protocols detailed in this guide provide a foundational framework for its initial biological characterization. A systematic evaluation of its cytotoxicity, followed by targeted assays to probe its effects on the COX and NF-κB pathways, will elucidate its therapeutic potential.
Future studies should focus on structure-activity relationship (SAR) explorations by synthesizing analogs with modifications to the methoxy, nitro, and carboxylic acid groups. This will aid in optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, a comprehensive in vivo evaluation of promising candidates in relevant animal models of inflammation and cancer will be crucial for translating in vitro findings into potential clinical applications.
References
Application Notes and Protocols: 2-(2-Methoxy-5-nitrophenyl)acetic Acid as a Key Intermediate for Novel Anti-Inflammatory Agents
Introduction: The Strategic Importance of Phenylacetic Acid Scaffolds in Anti-Inflammatory Drug Discovery
The phenylacetic acid motif is a cornerstone in the architecture of numerous non-steroidal anti-inflammatory drugs (NSAIDs). Its prevalence is a testament to its ability to position key pharmacophoric features in a manner that facilitates potent inhibition of the cyclooxygenase (COX) enzymes, the primary targets for many anti-inflammatory therapies. Within this important class of molecules, 2-(2-Methoxy-5-nitrophenyl)acetic acid emerges as a particularly valuable intermediate. Its substituted phenyl ring offers a versatile platform for synthetic elaboration, enabling the strategic placement of functional groups to optimize potency, selectivity, and pharmacokinetic properties. The methoxy and nitro groups are not merely passive substituents; they are reactive handles that can be transformed into a variety of other functionalities, paving the way for the creation of novel anti-inflammatory agents with potentially improved therapeutic profiles.
This guide provides an in-depth exploration of the use of this compound as a starting material for the synthesis of advanced anti-inflammatory compounds. We will delve into the chemical logic behind its use, provide detailed protocols for its conversion into pharmacologically active molecules, and discuss the mechanistic basis for the anti-inflammatory action of the resulting compounds.
Chemical Properties and Synthetic Rationale
This compound is a crystalline solid with the molecular formula C₉H₉NO₅. The strategic positioning of the methoxy (-OCH₃) and nitro (-NO₂) groups on the phenyl ring dictates its reactivity and utility as a synthetic intermediate. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution reactions, while the nitro group is a meta-director and a strong electron-withdrawing group. This electronic landscape allows for selective modifications of the aromatic ring. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized, and the methoxy group can be cleaved to a phenol, providing additional avenues for structural diversification.
The true potential of this compound lies in its role as a precursor to more complex molecular architectures. While a direct synthesis of a currently marketed NSAID from this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in a number of potent experimental anti-inflammatory compounds. The following sections will detail a generalized synthetic pathway, drawing upon established organic chemistry principles and published research on related molecules, to illustrate how this intermediate can be leveraged in a drug discovery program.
Synthetic Protocol: From Intermediate to a Putative Anti-Inflammatory Agent
The following multi-step synthesis outlines a representative pathway for the conversion of this compound into a hypothetical, yet plausible, anti-inflammatory agent. This protocol is designed to be a robust starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific target molecules.
Step 1: Reduction of the Nitro Group
The initial and crucial step is the reduction of the nitro group to an amine. This transformation is fundamental as the resulting aniline derivative is a common feature in many NSAIDs, including the fenamate class.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon or a Parr hydrogenator. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2-(5-Amino-2-methoxyphenyl)acetic acid. This product can often be used in the next step without further purification.
Step 2: N-Arylation to Introduce a Second Aromatic Moiety
A common strategy in the design of potent NSAIDs is the introduction of a second aromatic ring, often linked through a nitrogen atom. This creates a diarylamine scaffold, which is a key structural feature of drugs like diclofenac and mefenamic acid.
Protocol:
-
Reactant Preparation: In a clean, dry flask, combine the crude 2-(5-Amino-2-methoxyphenyl)acetic acid (1.0 eq.) with a substituted aryl halide (e.g., 2,6-dichlorobromobenzene, 1.1 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst and Ligand: Add a catalytic amount of a palladium catalyst (e.g., Pd₂(dba)₃, ~2-5 mol%) and a phosphine ligand (e.g., Xantphos, ~5-10 mol%).
-
Solvent and Reaction Conditions: The reactants are dissolved in an appropriate aprotic polar solvent, such as dioxane or toluene. The reaction mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitoring and Work-up: The reaction is monitored by TLC. Once complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-arylated phenylacetic acid derivative.
Step 3: Characterization of the Final Product
The structure and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both aromatic rings, the methylene protons of the acetic acid side chain, and the N-H proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond, the C=O of the carboxylic acid, and the aromatic C-H and C=C bonds. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory activity of most NSAIDs, including those derived from phenylacetic acid, is primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1]
The therapeutic goal in designing new NSAIDs is often to achieve selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with the inhibition of protective prostaglandins in the stomach. The structural modifications enabled by using this compound as an intermediate can be strategically employed to target the subtle differences in the active sites of COX-1 and COX-2, potentially leading to more selective and safer anti-inflammatory agents.
Experimental Workflow for Biological Evaluation
Once a novel phenylacetic acid derivative is synthesized and characterized, its anti-inflammatory activity must be evaluated through a series of in vitro and in vivo assays.
In Vitro COX Inhibition Assay
This assay is critical for determining the potency and selectivity of the synthesized compound.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound is pre-incubated with each enzyme at various concentrations.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (1% in saline) is administered into the right hind paw of each animal.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
This compound represents a strategically important intermediate for the synthesis of novel anti-inflammatory agents. Its versatile chemical handles allow for the rational design and synthesis of a diverse library of compounds. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers and drug development professionals to explore the potential of this valuable building block. Future research in this area should focus on the synthesis of a wider range of derivatives and their thorough biological evaluation to identify lead compounds with superior efficacy and safety profiles compared to existing NSAIDs. The ultimate goal is to leverage the unique chemical properties of this intermediate to develop the next generation of targeted and safer anti-inflammatory therapies.
References
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-(2-Methoxy-5-nitrophenyl)acetic acid
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 2-(2-Methoxy-5-nitrophenyl)acetic acid. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in contexts such as purity assessment, stability studies, and quality control. The described protocol utilizes a reversed-phase C18 column with an isocratic mobile phase, offering excellent chromatographic performance. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[1][2][3] All validation parameters, including specificity, linearity, accuracy, precision, and robustness, met the predefined acceptance criteria.
Introduction
This compound (MW: 211.17 g/mol , Formula: C₉H₉NO₅) is a substituted phenylacetic acid derivative.[4] Its structure, featuring a nitro group and a phenyl ring, imparts a strong chromophore, making it well-suited for UV-based detection.[5][6] The accurate quantification of this compound is crucial in various stages of pharmaceutical development and chemical research to ensure product quality and consistency.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, providing the necessary resolution and sensitivity for the analysis of complex mixtures.[5][6] This application note presents a straightforward, isocratic reversed-phase HPLC-UV method, designed for ease of use and transferability between laboratories. The scientific rationale behind the selection of chromatographic conditions is discussed, followed by a detailed experimental protocol and a comprehensive validation summary.
Physicochemical Properties and Chromatographic Considerations
A fundamental understanding of the analyte's properties guides the method development process.
-
Structure: The molecule contains a carboxylic acid group, a methoxy group, and a nitro group attached to a benzene ring.
-
Polarity and pKa: The carboxylic acid moiety (pKa typically ~4-5) will be ionized at neutral or basic pH. The overall molecule possesses moderate polarity. To ensure consistent retention on a reversed-phase column, it is crucial to suppress the ionization of the carboxylic acid. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.
-
UV Absorbance: The presence of the nitrophenyl group provides a strong chromophore. Based on structurally similar compounds like nitrophenols and nitrophenylacetic acids, a strong absorbance is expected in the UV region, likely between 220 nm and 290 nm.[7][8][9] An initial UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this method, 254 nm was chosen as a common wavelength for aromatic compounds with nitro groups, offering a good balance of sensitivity and selectivity.[10]
Based on these considerations, a reversed-phase HPLC method using a C18 stationary phase with an acidified water/acetonitrile mobile phase was selected. This approach is widely used for the separation of moderately polar acidic compounds.[11]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (ACS grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: The combination of acetonitrile and water provides good solvating power for the analyte. The addition of 0.1% phosphoric acid ensures a low pH (~2.5), which suppresses the ionization of the carboxylic acid group, leading to a sharp, symmetrical peak shape and stable retention time.
-
Isocratic Elution: An isocratic method was chosen for its simplicity, robustness, and faster re-equilibration times, making it ideal for routine quality control analysis.
-
Flow Rate & Column Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID column is standard and provides a good balance between analysis time and backpressure. Maintaining a constant column temperature of 30 °C ensures retention time reproducibility.
Preparation of Solutions
-
Mobile Phase (1 L): Carefully add 1.0 mL of orthophosphoric acid to 550 mL of HPLC-grade water. Mix well. Add 450 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: Mobile Phase (Acetonitrile:Water, 45:55, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the linear range of the method. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3] The validation process ensures that the method is suitable for its intended purpose.[12][13]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before starting any validation experiment, the suitability of the chromatographic system is verified. A standard solution (e.g., 50 µg/mL) is injected five times. The system suitability parameters must meet the acceptance criteria listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution. Stress degradation studies (acidic, basic, oxidative, thermal, and photolytic) should also be performed on the sample to demonstrate that the method can resolve the main peak from any potential degradation products.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample should be pure and free from co-eluting peaks (as determined by peak purity analysis if a PDA detector is available).
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol: Prepare at least five concentrations of the analyte across the range of 1-100 µg/mL. Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters one at a time and assess the effect on system suitability.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% absolute change in organic modifier (e.g., 43:57 and 47:53 Acetonitrile:Water)
-
-
Acceptance Criteria: System suitability parameters should remain within the defined limits for all tested variations.
Caption: Step-by-step experimental workflow.
Conclusion
The HPLC-UV method described in this application note provides a reliable, specific, and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it readily implementable in most analytical laboratories. The comprehensive validation performed in accordance with ICH guidelines demonstrates that the method is accurate, precise, and linear over the specified range, confirming its suitability for its intended purpose in a regulated environment.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 51073-04-2|this compound|BLD Pharm [bldpharm.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
LC-MS/MS analysis of nitrophenylacetic acid derivatives
An Application Note and Protocol for the Quantitative Analysis of Nitrophenylacetic Acid Derivatives by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the sensitive and selective analysis of nitrophenylacetic acid (NPAA) derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nitrophenylacetic acids are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Their accurate quantification is essential for process monitoring, quality control, and pharmacokinetic studies.[3][4] This guide details the underlying scientific principles, offers step-by-step protocols for sample preparation and analysis, and provides insights into method validation and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Analytical Challenge
Nitrophenylacetic acid (NPAA) and its derivatives are versatile building blocks in organic synthesis.[1] The presence of a nitro group enhances the molecule's reactivity, making it a valuable precursor for creating complex molecules and various active pharmaceutical ingredients (APIs).[1][5] The analysis of these compounds, however, presents challenges, particularly in resolving the positional isomers (e.g., 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid), which often exhibit similar physicochemical properties.[6][7]
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for this task. It combines the superior separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, allowing for precise quantification even in complex matrices.[8][9] This application note provides a robust framework for developing and validating such a method.
Principle of the Method: A Mechanistic Overview
The core of this method relies on the synergy between chromatographic separation and mass spectrometric detection.
-
Liquid Chromatography (LC) Separation: The primary goal is to chromatographically resolve the NPAA isomers and separate them from matrix components. This is best achieved using Reversed-Phase HPLC (RP-HPLC) . In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The small differences in polarity among NPAA isomers can be exploited by carefully controlling the mobile phase composition (typically a gradient of water and acetonitrile) and pH.[6] The addition of a small amount of formic acid to the mobile phase is crucial for two reasons: it protonates the silanol groups on the column packing to reduce peak tailing, and it facilitates the ionization of the acidic NPAA molecule in the mass spectrometer.[3]
-
Tandem Mass Spectrometry (MS/MS) Detection: Following separation, the analyte is ionized, detected, and quantified.
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like NPAA.[10] Given the presence of the carboxylic acid group, Negative Ion Mode ESI is optimal. In this mode, the analyte is deprotonated to form the [M-H]⁻ ion, which is then passed into the mass analyzer.
-
Detection: The method employs Multiple Reaction Monitoring (MRM) for quantification.[11] This highly selective technique involves two stages of mass filtering. First, the quadrupole (Q1) is set to isolate the specific precursor ion (the deprotonated NPAA molecule, [M-H]⁻). This ion is then fragmented in the collision cell (Q2), and a second quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This two-stage filtering process drastically reduces chemical noise and matrix interference, yielding exceptional sensitivity and specificity.[9]
-
Overall Experimental Workflow
The entire process, from sample receipt to final data, follows a structured path. The diagram below illustrates the key stages of the analytical workflow.
Caption: A schematic of the complete analytical process.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation technique is dictated by the complexity of the sample matrix. The goal is to remove interferences (salts, proteins, lipids) that can suppress the MS signal or damage the LC column.[12]
A. Liquid-Liquid Extraction (LLE)
-
Applicability: Ideal for cleaner sample matrices or when targeting analytes with a distinct partition coefficient.[13]
-
Rationale: This technique separates the analyte from water-soluble matrix components based on its preferential solubility in an immiscible organic solvent. Acidification of the aqueous sample ensures the NPAA is in its neutral, more organic-soluble form.
-
Step-by-Step Protocol:
-
Pipette 100 µL of the sample (e.g., plasma, urine) into a 2 mL microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled NPAA, if available).
-
Acidify the sample by adding 20 µL of 1 M HCl to bring the pH to < 3.
-
Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rcf for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
B. Solid-Phase Extraction (SPE)
-
Applicability: Highly effective for complex matrices like plasma or tissue homogenates, and amenable to automation.[10][11]
-
Rationale: SPE provides a more rigorous cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away. A mixed-mode or polymer-based sorbent is often effective.
-
Step-by-Step Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.
-
Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted 1:1 with 0.1% formic acid) onto the cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar impurities.
-
Elution: Elute the NPAA derivatives from the cartridge using 1 mL of a suitable solvent, such as 5% formic acid in methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase, as described in the LLE protocol.
-
Protocol 2: LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and NPAA derivatives being analyzed.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| LC System | UHPLC System | Provides high resolution and fast analysis times.[8] |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Industry standard for retaining and separating moderately polar compounds like NPAA.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ESI efficiency.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient Elution | 10% B to 95% B over 5 min; hold at 95% B for 2 min; return to 10% B and equilibrate for 3 min. | A gradient is necessary to elute the analytes with good peak shape and to clean the column between injections. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[11] |
| Injection Volume | 5 µL | A small volume is sufficient given the high sensitivity of MS/MS. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis using MRM.[8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds like NPAA, forming the [M-H]⁻ precursor ion.[14] |
| Capillary Voltage | -3500 V | A typical starting voltage for negative mode ESI; requires optimization. |
| Drying Gas Temp. | 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 9 L/min | Aids in desolvation. |
| Nebulizer Pressure | 40 psi | Controls the formation of the ESI spray. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides maximum selectivity and sensitivity for quantification.[11] |
Table 2: Exemplary MRM Transitions for NPAA Isomers (MW = 181.15 g/mol )
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Fragment Identity |
|---|---|---|---|---|
| Nitrophenylacetic Acid | 180.1 | 136.1 | 15 | [M-H-CO₂]⁻ |
| Nitrophenylacetic Acid | 180.1 | 134.1 | 20 | [M-H-NO₂]⁻ |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | Optimize | Analyte-specific |
Note: The molecular weight of all three isomers (2-, 3-, and 4-NPAA) is identical.[15][16][17] Chromatographic separation is therefore essential for their individual quantification. The product ion at m/z 136.1 is often the most abundant and suitable for quantification.
Fragmentation Pathway and Isomer Structures
The selectivity of the MRM method is derived from the predictable fragmentation of the precursor ion. For nitrophenylacetic acid, the primary fragmentation in negative ESI mode involves the loss of carbon dioxide from the carboxylic acid moiety.
Caption: Structures of NPAA isomers and the key fragmentation pathway used for MRM analysis.
Method Validation
A validated method ensures reliable and reproducible results.[18] The method should be validated according to established guidelines, assessing the parameters listed below.[19][20]
Table 3: Key Method Validation Parameters
| Parameter | Acceptance Criteria | Description |
|---|---|---|
| Specificity | No interfering peaks at the retention time of the analyte. | Assesses the ability to measure the analyte unequivocally in the presence of other components.[19] |
| Linearity | Correlation coefficient (R²) ≥ 0.99 | The ability to elicit test results that are directly proportional to the analyte concentration over a given range.[19] |
| Accuracy (Recovery) | Typically 85-115% | The closeness of the measured value to the true value, often assessed by spiking matrix with known concentrations.[21] |
| Precision (RSD) | Repeatability (intra-day) ≤ 15% Reproducibility (inter-day) ≤ 15% | The degree of scatter between a series of measurements. Expressed as the Relative Standard Deviation (RSD).[21] |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[19] |
| Matrix Effect | Assess ion suppression or enhancement. | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. |
| Stability | Analyte stable under defined conditions (e.g., freeze-thaw, bench-top). | Ensures that the analyte concentration does not change during sample handling and storage. |
Conclusion
The LC-MS/MS method detailed in this application note provides a powerful tool for the selective and sensitive quantification of nitrophenylacetic acid derivatives. By combining optimized sample preparation, high-resolution chromatographic separation, and highly specific tandem mass spectrometry detection, this approach is well-suited for the demanding analytical needs of the pharmaceutical and chemical industries. Proper method validation is paramount to ensure the generation of high-quality, reliable, and defensible data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. nbinno.com [nbinno.com]
- 5. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyworld.com [spectroscopyworld.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum [chemicalbook.com]
- 17. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sisu.ut.ee [sisu.ut.ee]
- 19. vliz.be [vliz.be]
- 20. researchgate.net [researchgate.net]
- 21. ifrj.upm.edu.my [ifrj.upm.edu.my]
Synthesis of Quindoline from o-Nitrophenylacetic Acid: An Application Protocol for Advanced Researchers
Abstract
This technical guide provides a detailed, three-step experimental protocol for the synthesis of quindoline, a biologically significant indolo[3,2-b]quinoline alkaloid, commencing from commercially available o-nitrophenylacetic acid and 2-aminoacetophenone. The synthetic strategy hinges on a robust amide coupling, followed by a chemoselective reductive cyclization to construct the core indole scaffold, and culminates in an acid-catalyzed intramolecular Friedländer annulation to furnish the tetracyclic quindoline framework. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step procedure but also a mechanistic rationale for the key transformations, supported by authoritative references.
Introduction
Quindoline and its derivatives constitute a class of tetracyclic alkaloids that have garnered significant attention from the scientific community due to their diverse and potent biological activities. These activities include antitumor, antiviral, and antiparasitic properties, making the quindoline scaffold a privileged structure in medicinal chemistry and drug discovery programs. The development of efficient and scalable synthetic routes to this complex heterocyclic system is therefore of paramount importance.
This application note details a rational and efficient laboratory-scale synthesis of quindoline. The chosen synthetic pathway is designed to be accessible, employing common reagents and techniques, while providing a clear and logical progression through key chemical transformations.
Synthetic Strategy Overview
The synthesis is designed as a three-step sequence, as illustrated in the workflow diagram below. The key transformations are:
-
Amide Bond Formation: Coupling of o-nitrophenylacetic acid with 2-aminoacetophenone to create the key intermediate, N-(2-acetylphenyl)-2-(2-nitrophenyl)acetamide.
-
Reductive Cyclization: Selective reduction of the nitro group to an amine, followed by an intramolecular cyclization to form an indole intermediate.
-
Intramolecular Friedländer Annulation: Acid-catalyzed cyclization and dehydration of the indole intermediate to yield the final quindoline product.
Caption: Overall synthetic workflow for the preparation of Quindoline.
Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent/Material | Grade |
| o-Nitrophenylacetic acid | >98% |
| 2-Aminoacetophenone | >98% |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | >98% |
| 1-Hydroxybenzotriazole (HOBt) | >98% |
| N,N-Diisopropylethylamine (DIPEA) | >99%, anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | >98% |
| Ethanol | Reagent grade |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Acetic acid | Glacial |
| Sodium bicarbonate (NaHCO₃) | Saturated solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Silica gel | 60 Å, 230-400 mesh |
Step 1: Synthesis of N-(2-acetylphenyl)-2-(2-nitrophenyl)acetamide
This step involves the formation of an amide bond between o-nitrophenylacetic acid and 2-aminoacetophenone using EDC and HOBt as coupling agents. This method is widely used due to its mild reaction conditions and high yields.[1][2]
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add o-nitrophenylacetic acid (1.81 g, 10 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Stir the solution at room temperature until the acid is fully dissolved.
-
Add 1-hydroxybenzotriazole (HOBt) (1.53 g, 11.3 mmol) and 2-aminoacetophenone (1.35 g, 10 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (2.11 g, 11 mmol) portion-wise over 10 minutes, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-acetylphenyl)-2-(2-nitrophenyl)acetamide as a solid.
Step 2: Reductive Cyclization to 1-(2-aminophenyl)-3-(1H-indol-2-yl)ethan-1-one
The nitro group of the amide intermediate is selectively reduced to an amine using tin(II) chloride. The newly formed amine then undergoes an intramolecular cyclization to form the indole ring system. Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones and amides.[3][4]
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-(2-acetylphenyl)-2-(2-nitrophenyl)acetamide (2.98 g, 10 mmol) in ethanol (200 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (400 mL).
-
Basify the mixture to pH 8-9 by the slow addition of a saturated NaHCO₃ solution. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 100 mL).
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, 1-(2-aminophenyl)-3-(1H-indol-2-yl)ethan-1-one, can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.
Step 3: Intramolecular Friedländer Annulation to Quindoline
The final step is an acid-catalyzed intramolecular cyclization and dehydration, a variation of the Friedländer quinoline synthesis.[5][6][7] The amino group and the ketone on the same molecule react to form the quinoline ring, completing the tetracyclic quindoline core.
Procedure:
-
Place the crude 1-(2-aminophenyl)-3-(1H-indol-2-yl)ethan-1-one from the previous step into a 250 mL round-bottom flask.
-
Add glacial acetic acid (100 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water (500 mL) with stirring.
-
Neutralize the solution with a saturated NaHCO₃ solution.
-
Collect the precipitated solid by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from ethanol to obtain pure quindoline.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Mechanistic Insights
Caption: Key mechanistic transformations in the synthesis of Quindoline.
The synthesis of quindoline via this route involves a series of well-established and mechanistically understood reactions.
-
Amide Coupling: The reaction of the carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. The addition of HOBt forms an active ester which is less prone to racemization and reacts efficiently with the amine to form the desired amide.[1]
-
Reductive Cyclization: The reduction of the aromatic nitro group with tin(II) chloride proceeds through a series of single electron transfers and protonations, ultimately yielding the corresponding aniline.[4] The newly formed amino group is now positioned to undergo an intramolecular cyclization with the adjacent acetylenic side chain, likely through an initial aldol-type condensation followed by dehydration to form the aromatic indole ring.
-
Intramolecular Friedländer Annulation: The Friedländer synthesis is a classic method for constructing quinoline rings.[6][7] In this intramolecular variant, the reaction is initiated by the acid-catalyzed protonation of the ketone carbonyl, which increases its electrophilicity. The neighboring amino group then acts as a nucleophile, attacking the activated carbonyl to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of the quinoline ring and the fully aromatic quindoline scaffold.
Conclusion
The protocol described herein provides a reliable and efficient method for the laboratory-scale synthesis of quindoline from readily available starting materials. By leveraging a sequence of robust and well-understood chemical transformations, this guide offers researchers a practical approach to access this important heterocyclic scaffold for further investigation in medicinal chemistry and drug development. The detailed step-by-step instructions, coupled with mechanistic insights, aim to facilitate the successful implementation of this synthesis.
References
- 1. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. One POT synthesis of N-(2-nitrophenyl) acetamide [aiktc.ndl.gov.in]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Molecular Docking of 2-(2-Methoxy-5-nitrophenyl)acetic Acid Analogs as Potential COX-2 Inhibitors
Abstract: This document provides a comprehensive, in-depth technical guide for conducting molecular docking studies on 2-(2-Methoxy-5-nitrophenyl)acetic acid and its analogs. This class of compounds shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as inhibitors of cyclooxygenase (COX) enzymes. We present a validated, step-by-step protocol for researchers, scientists, and drug development professionals, focusing on the inhibition of COX-2, a key target in inflammation and pain. The guide covers the entire workflow, from target and ligand preparation to docking simulation, result analysis, and visualization, while explaining the scientific rationale behind each procedural choice.
Foundational Principles: The Rationale for Docking NSAID Analogs
The Therapeutic Target: Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain, fever, and inflammation.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2][3] The body has two main COX isoenzymes:
-
COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[3]
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4]
The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while common adverse effects, like gastrointestinal issues, are linked to the inhibition of COX-1.[2][4] Therefore, the development of selective COX-2 inhibitors is a primary objective in modern drug design to create safer anti-inflammatory agents. The structural features of this compound suggest it may fit within the active site of COX enzymes, making it and its analogs promising candidates for investigation.
The Computational Approach: Molecular Docking
Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein.[5][6][7] This method is pivotal in structure-based drug design and helps to:
-
Predict Binding Conformation: Determine the most likely three-dimensional orientation of the ligand within the protein's binding pocket.[8]
-
Estimate Binding Affinity: Calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the interaction. A more negative value indicates a stronger, more favorable interaction.[9][10]
-
Screen Virtual Libraries: Rapidly evaluate thousands of potential drug candidates to prioritize which compounds should be synthesized and tested experimentally.[5][11]
By employing molecular docking, we can efficiently screen analogs of this compound to predict their potential as selective COX-2 inhibitors, providing a rational basis for further experimental validation.
The Complete Docking Workflow: A Visual Overview
The entire process, from data retrieval to final analysis, follows a structured path. This workflow ensures reproducibility and reliability of the results.
Caption: High-level workflow for the molecular docking protocol.
Part I: Protocol for Molecule Preparation
The accuracy of any docking study is fundamentally dependent on the quality of the input structures. This section provides a detailed protocol for preparing both the protein target and the small molecule ligands.
Target Protein Preparation (Human COX-2)
Rationale: The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking.[12] It contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions. The preparation process cleans the structure and adds the necessary chemical information.[13][14][15]
Protocol:
-
Obtain the Protein Structure:
-
Prepare the Receptor using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the downloaded 5KIR.pdb file.
-
Clean the Protein:
-
Remove water molecules: Edit > Delete Water.
-
Remove the co-crystallized ligand (Celecoxib) and any other heteroatoms not essential for the protein's structure. Select them in the viewer and press Delete.
-
-
Add Hydrogens:
-
Go to Edit > Hydrogens > Add.
-
Select Polar only and click OK. This step is critical for defining potential hydrogen bond donors and acceptors.
-
-
Compute Charges:
-
Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to each atom, which is necessary for calculating electrostatic interactions.[18]
-
-
Save the Prepared Protein:
-
Go to Grid > Macromolecule > Choose. Select 5KIR as the macromolecule.
-
Save the prepared protein in the required PDBQT format (5KIR_protein.pdbqt). This format includes atomic coordinates, partial charges, and atom types.
-
-
Ligand Preparation
Rationale: Ligands obtained from databases or drawn in 2D need to be converted to a 3D format with an optimized geometry.[19] Energy minimization ensures that the ligand conformation is energetically stable. Defining rotatable bonds is essential for flexible docking, allowing the software to explore different conformations of the ligand within the binding site.[14]
Protocol:
-
Obtain Ligand Structures:
-
Prepare Ligands using AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select the downloaded SDF file.
-
Define Torsion Root:
-
Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the rigid core of the molecule.
-
-
Set Number of Torsions:
-
Go to Ligand > Torsion Tree > Choose Torsions. Manually review and confirm the rotatable bonds detected by the software. The number of rotatable bonds affects the complexity of the conformational search.
-
-
Save the Prepared Ligand:
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand_name.pdbqt.
-
-
Part II: Protocol for Molecular Docking Simulation
With the prepared molecules, the next stage is to define the search space and run the docking simulation using AutoDock Vina, a widely used and effective docking program.[24][25]
Grid Box Generation
Rationale: A "grid box" defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses. To ensure an efficient and relevant search, this box should be centered on the known active site of the target protein.[18][26]
Protocol:
-
Identify the Active Site: In ADT, load the prepared protein (5KIR_protein.pdbqt). The active site of COX-2 is a long hydrophobic channel. For PDB ID 5KIR, the active site is where the original Celecoxib ligand was bound.
-
Set Grid Parameters:
-
Go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to position the box squarely over the active site channel. For 5KIR, approximate center coordinates are: X: 23.5, Y: 22.0, Z: 24.5 .
-
Adjust the size_x, size_y, and size_z dimensions to ensure the box fully encompasses the binding site with a small buffer. A size of 25 x 25 x 30 Å is a good starting point.
-
Record these coordinates. They will be needed for the Vina configuration file.
-
Docking Protocol Validation
Rationale: Before screening new compounds, it is essential to validate the docking protocol.[27][28] This is achieved by "redocking" the co-crystallized ligand (Celecoxib in this case) into the protein's active site. A successful validation, where the software reproduces the experimentally observed binding pose, provides confidence in the protocol's ability to accurately predict poses for new ligands.[29][30][31]
Protocol:
-
Prepare the Native Ligand: Prepare the Celecoxib ligand from the original 5KIR PDB file using the ligand preparation protocol (Section 3.2).
-
Run Docking: Perform a docking run with the prepared Celecoxib and the prepared 5KIR protein using the grid parameters defined above.
-
Calculate RMSD:
Running the Docking Simulation with AutoDock Vina
Protocol:
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.
-
Execute Vina: Open a command line terminal, navigate to the directory containing your files, and run the following command: vina --config conf.txt --log ligand_name_log.txt
-
Repeat for all Analogs: Modify the ligand and out fields in conf.txt and repeat the process for all prepared analogs.
Part III: Protocol for Analysis and Interpretation
The output of a docking simulation is a set of binding poses and their corresponding scores. Proper analysis and visualization are required to extract meaningful insights.
Analyzing Docking Scores
Rationale: The primary quantitative output is the binding affinity score. By comparing these scores across different analogs, we can rank their predicted potency. The top-ranked poses represent the most probable binding conformations.[9][10][32]
Protocol:
-
Examine the Log File: Open the ligand_name_log.txt file. It contains a table of the top binding modes (poses), ranked by binding affinity (in kcal/mol).
-
Identify the Best Pose: The pose with the most negative binding affinity is the predicted best binding mode.
-
Tabulate Results: Organize the results for all analogs in a table for easy comparison.
Table 1: Hypothetical Docking Results for Acetic Acid Analogs against COX-2
| Compound ID | Ligand Name | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
|---|---|---|---|---|
| Parent | This compound | -8.5 | Arg513, Tyr355 | Val349, Leu352, Val523, Met522 |
| Analog-1 | (Hypothetical R-group 1) | -9.2 | Arg513, Ser353 | Val349, Leu352, Ala527, Phe518 |
| Analog-2 | (Hypothetical R-group 2) | -7.8 | Tyr355 | Leu352, Leu384, Tyr385, Trp387 |
Visualization of Binding Interactions
Rationale: A numerical score alone is insufficient. Visualizing the docked pose within the protein's active site is crucial to understand why a ligand binds well. This allows for the identification of key molecular interactions that stabilize the complex.[33][34] Programs like PyMOL are excellent for creating high-quality visualizations.[35][36][37][38]
Protocol using PyMOL:
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file (5KIR_protein.pdbqt) and the docking output file (ligand_name_out.pdbqt). The output file contains multiple poses; PyMOL will load them as separate states.
-
Prepare the View:
-
Display the protein as a cartoon or surface.
-
Display the ligand (the top-ranked pose) as sticks.
-
Color the protein and ligand distinctively for clarity.
-
-
Identify Interactions:
-
Focus on the active site residues surrounding the ligand.
-
Use the Wizard > Measurement tool to identify potential hydrogen bonds (typically < 3.5 Å between a donor and acceptor).
-
Visually inspect for hydrophobic and pi-stacking interactions.
-
-
Create a Publication-Quality Image:
-
Use the ray or draw command to generate a high-resolution image depicting the key interactions. Label important residues.
-
Caption: Key molecular interactions governing ligand binding in the COX-2 active site.
Conclusion and Future Directions
This application note provides a validated and detailed protocol for conducting molecular docking studies on this compound analogs against the human COX-2 enzyme. By following these steps, researchers can effectively screen compound libraries, predict binding affinities, and gain structural insights into the potential mechanism of inhibition. The results from these computational studies serve as a critical foundation, enabling the rational selection of the most promising candidates for chemical synthesis and subsequent in vitro and in vivo experimental validation.
References
- 1. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. ijirem.org [ijirem.org]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. A Review On Molecular Docking And Its Application [journalijar.com]
- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 19. quora.com [quora.com]
- 20. PubChem - Wikipedia [en.wikipedia.org]
- 21. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 22. PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 26. eagonlab.github.io [eagonlab.github.io]
- 27. mdpi.com [mdpi.com]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. echemi.com [echemi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 33. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. dasher.wustl.edu [dasher.wustl.edu]
- 36. youtube.com [youtube.com]
- 37. youtube.com [youtube.com]
- 38. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
Application Notes and Protocols: The Strategic Role of 2-(2-Methoxy-5-nitrophenyl)acetic Acid in Pharmaceutical Development
Introduction: Unveiling the Potential of a Versatile Phenylacetic Acid Derivative
In the landscape of modern pharmaceutical development, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutics. 2-(2-Methoxy-5-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, represents a key building block with significant, yet often under-explored, potential. Its unique arrangement of methoxy, nitro, and acetic acid functional groups on a phenyl ring provides a rich platform for a variety of chemical transformations, making it an attractive starting point for the synthesis of complex, biologically active molecules.
This guide provides an in-depth analysis of this compound as a strategic intermediate in pharmaceutical research and development. We will explore its chemical characteristics, delve into a significant case study illustrating its application in the synthesis of a core structure for Janus Kinase (JAK) inhibitors, and provide detailed protocols for its synthesis and subsequent derivatization. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their discovery pipelines.
Chemical Profile and Strategic Importance
This compound (CAS No. 51073-04-2) is a crystalline solid with the molecular formula C₉H₉NO₅.[1][2] Its structure is characterized by three key functional groups that dictate its reactivity and utility as a synthetic intermediate.
-
The Phenylacetic Acid Moiety: This group is a common feature in many active pharmaceutical ingredients (APIs), particularly in the anti-inflammatory class of drugs.[3] The carboxylic acid provides a handle for amide bond formation, esterification, or can be involved in cyclization reactions.
-
The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of many heterocyclic systems.[4]
-
The Methoxy Group: This electron-donating group also directs electrophilic aromatic substitution and can be a site for demethylation to reveal a phenol, a common pharmacophoric feature.
The strategic combination of these groups makes this compound a valuable precursor for creating diverse molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
Case Study: A Synthetic Gateway to the Pyrrolo[2,3-d]pyrimidine Core of Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[] As such, JAK inhibitors have emerged as a major class of therapeutics for autoimmune diseases like rheumatoid arthritis and psoriasis.[6] A common structural motif in many approved and investigational JAK inhibitors is the pyrrolo[2,3-d]pyrimidine core.[7]
This compound serves as an excellent, albeit not directly reported in all commercial syntheses, conceptual starting material for the construction of this privileged scaffold. The following section outlines a plausible and chemically sound synthetic strategy.
Conceptual Synthetic Pathway
The transformation of this compound into a functionalized pyrrolo[2,3-d]pyrimidine core can be envisioned through a multi-step sequence that leverages the reactivity of its inherent functional groups. This hypothetical pathway illustrates the compound's potential in the synthesis of complex heterocyclic systems.
Caption: Conceptual workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core from this compound.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via nitration of 2-(2-methoxyphenyl)acetic acid.
Materials:
-
2-(2-methoxyphenyl)acetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice bath, slowly add 2-(2-methoxyphenyl)acetic acid to concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.
-
Once the starting material is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield this compound as a solid.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the reduction of the nitro group of this compound to form 2-(5-Amino-2-methoxyphenyl)acetic acid, a key intermediate for heterocycle synthesis.
Materials:
-
This compound
-
Ethanol
-
Water
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
Procedure:
-
Suspend this compound in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-Amino-2-methoxyphenyl)acetic acid.
Protocol 3: In Vitro Anti-Inflammatory Assay (Conceptual)
Derivatives of phenylacetic acid are often evaluated for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes.[8] The following is a conceptual protocol for assessing the COX-2 inhibitory activity of a novel derivative synthesized from this compound.
Principle:
This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Reaction buffer (e.g., Tris-HCl)
-
PGE₂ ELISA kit
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in the reaction buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound dilutions or control.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound | COX-2 IC₅₀ (µM) |
| Test Compound A | [Insert Value] |
| Test Compound B | [Insert Value] |
| Celecoxib (Control) | [Insert Value] |
Conclusion and Future Perspectives
This compound is a chemical intermediate with significant strategic value in pharmaceutical development. Its utility extends beyond a simple building block; the specific arrangement of its functional groups provides a versatile platform for the synthesis of complex and biologically relevant molecules. As demonstrated in the case study of its potential application in the synthesis of the core of JAK inhibitors, this compound offers a gateway to privileged scaffolds in medicinal chemistry.
Future research into the derivatization of this compound is likely to yield novel compounds with a range of biological activities, from anti-inflammatory and analgesic to anticancer agents. The protocols provided herein offer a foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References
- 1. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. research.unl.pt [research.unl.pt]
- 4. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2-(2-Methoxy-5-nitrophenyl)acetic acid
Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxy-5-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields, enhance product purity, and overcome common challenges encountered during this synthesis.
I. Core Synthesis Pathway: Nitration of 2-Methoxyphenylacetic Acid
The most direct and commonly employed route to this compound is the electrophilic aromatic substitution (EAS) of 2-methoxyphenylacetic acid. This pathway is attractive due to the commercial availability of the starting material. However, achieving high yield and regioselectivity requires careful control of the reaction conditions.
The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The acetic acid moiety (-CH₂COOH) is a deactivating group and is also ortho, para-directing. Their combined influence primarily directs the incoming nitro group to the 5-position, which is para to the methoxy group and meta to the acetic acid side chain. However, the formation of the 3-nitro isomer is a common side reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low Yield of the Desired 5-Nitro Isomer and Formation of Multiple Products
Question: My reaction is producing a mixture of nitro-isomers, resulting in a low yield of the desired this compound. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is the most common challenge in this synthesis. The key is to control the reaction kinetics and thermodynamics to favor the formation of the sterically less hindered and electronically favored 5-nitro product.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C.[1] Lower temperatures favor the thermodynamically more stable 2-methoxy-5-nitroacetophenone in the analogous nitration of 2-methoxyacetophenone, and a similar effect is expected here.[1] Elevated temperatures can lead to decreased selectivity.
-
Choice of Nitrating Agent:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and cost-effective nitrating agent. The concentration of sulfuric acid can influence the ortho/para ratio.[1] A higher concentration of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), potentially leading to more aggressive and less selective nitration.
-
Milder Nitrating Agents: Consider using milder nitrating agents such as nitric acid in acetic anhydride. These reagents may offer different selectivity profiles, potentially favoring the desired isomer.[1]
-
-
Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of 2-methoxyphenylacetic acid. This maintains a low concentration of the nitrating agent in the reaction mixture at any given time, which can help to improve selectivity.
Issue 2: Formation of Dark, Tarry Byproducts and Decomposition
Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a significant amount of tar-like material. What is causing this decomposition?
Answer: Nitric acid is a potent oxidizing agent. The electron-rich aromatic ring of 2-methoxyphenylacetic acid is susceptible to oxidation, especially under harsh conditions, leading to the formation of complex, polymeric byproducts.[1]
Troubleshooting Steps:
-
Strict Temperature Control: As with improving selectivity, maintaining a low temperature (0-5 °C) is crucial to minimize oxidation.[1]
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and beneath the surface of the reaction mixture if possible to prevent localized high concentrations and hot spots.
-
Reduced Acidity: In some cases, reducing the concentration of sulfuric acid in a mixed acid system can decrease the overall oxidizing power of the reaction medium.[1]
-
Alternative Nitrating Systems: Consider using a less oxidizing nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.[1]
Issue 3: Polynitration of the Aromatic Ring
Question: I am observing the formation of dinitro- byproducts in my product mixture. How can I prevent this?
Answer: The methoxy group is a strong activating group, which makes the aromatic ring susceptible to a second nitration, especially if an excess of the nitrating agent is used or if the reaction temperature is too high.[1]
Troubleshooting Steps:
-
Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess will significantly increase the probability of polynitration.[1]
-
Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid over-reaction.
Issue 4: Demethylation of the Methoxy Group
Question: My analysis indicates the presence of a phenolic byproduct. What is causing the cleavage of the methyl ether?
Answer: Strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the methoxy group, resulting in the formation of a hydroxyl group.[1]
Troubleshooting Steps:
-
Temperature and Time: Avoid prolonged reaction times and elevated temperatures.
-
Milder Acidic Conditions: If feasible for your nitration, explore nitrating systems that do not require a strong Brønsted acid like sulfuric acid.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2-methoxyphenylacetic acid?
A1: The major product is expected to be this compound. The methoxy group at the 2-position directs ortho and para, while the acetic acid group at the 1-position directs ortho and para. The 5-position is para to the strongly activating methoxy group and meta to the deactivating acetic acid group, making it the most likely site for electrophilic attack. However, the formation of the 3-nitro isomer is a common competing reaction.[1]
Q2: What are the best analytical techniques for monitoring this reaction and characterizing the products?
A2:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for qualitatively monitoring the progress of the reaction. You can easily see the consumption of the starting material and the appearance of the product spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural confirmation of your final product and for identifying the different isomers in a mixture. The distinct substitution patterns of the 5-nitro and 3-nitro isomers will result in unique chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of your product and for quantifying the ratio of different isomers in a mixture.
Q3: What is a reliable method for purifying the crude product?
A3:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A common solvent for recrystallization of similar compounds is ethanol or a mixture of ethanol and water.[2]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, or if you need to separate isomers, column chromatography on silica gel is a standard technique. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing, is a good starting point.
IV. Experimental Protocols
Protocol 1: Nitration of 2-Methoxyphenylacetic Acid with Mixed Acid
This protocol is based on standard procedures for the nitration of activated aromatic rings and is designed to favor the formation of the 5-nitro isomer.
Materials:
-
2-Methoxyphenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling the mixture in an ice-water bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 2-methoxyphenylacetic acid (1 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methoxyphenylacetic acid, ensuring the internal temperature is maintained between 0 °C and 5 °C.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis of 2-(2-Methoxy-5-nitrophenyl)acetonitrile (Alternative Route)
If your synthetic strategy proceeds through the nitrile intermediate, the following protocol for hydrolysis can be employed. This can be achieved under either acidic or basic conditions.[3][4]
A. Acidic Hydrolysis
-
Heat the nitrile under reflux with a dilute mineral acid, such as 10% aqueous sulfuric acid or hydrochloric acid.[4]
-
The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The carboxylic acid may precipitate out and can be collected by filtration.
-
If the product remains in solution, it can be extracted with an organic solvent like ethyl acetate.
B. Basic Hydrolysis
-
Heat the nitrile under reflux with an aqueous solution of a strong base, such as 10% sodium hydroxide.[3]
-
This will form the sodium salt of the carboxylic acid.
-
After cooling the reaction mixture, carefully acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2-3).
-
The carboxylic acid will precipitate out and can be collected by filtration.
V. Visualizing the Workflow and Key Relationships
Workflow for the Nitration of 2-Methoxyphenylacetic Acid
References
Technical Support Center: Purification of 2-(2-Methoxy-5-nitrophenyl)acetic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Methoxy-5-nitrophenyl)acetic acid (CAS No. 51073-04-2). We address common challenges and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the purification strategy for this compound.
Q1: What are the primary recommended methods for purifying crude this compound?
The most effective purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice depends on the nature and quantity of the impurities.[1]
-
Acid-Base Extraction: This is a highly effective first-pass technique to separate the acidic product from any neutral or basic impurities.[2][3][4] Because the target molecule is a carboxylic acid, it can be selectively moved from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.[3][4]
-
Recrystallization: This is the most convenient method for purifying organic compounds that are solid at room temperature and is ideal for removing small amounts of impurities after an initial purification step like extraction.[5] The success of this technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
-
Column Chromatography: For difficult separations where impurities have similar properties to the desired compound (e.g., positional isomers), column chromatography offers the highest resolution.[7]
Q2: How do I choose the best purification method for my sample?
The optimal method depends on the impurity profile of your crude material. A logical approach is as follows:
-
Start with Acid-Base Extraction: If your synthesis involves neutral or basic starting materials, reagents, or byproducts, an acid-base extraction is an excellent and straightforward initial purification step to remove these.[2][8][9]
-
Follow with Recrystallization: If the material obtained from extraction is a solid and still contains minor impurities (e.g., is slightly discolored or shows minor spots on a TLC plate), recrystallization is the next logical step.[5][8] It is efficient for removing small quantities of structurally similar impurities.
-
Use Column Chromatography for Complex Mixtures: If TLC analysis shows multiple, closely-spaced spots, indicating the presence of isomers or other impurities with similar polarity, column chromatography will be necessary to achieve high purity.[7][10]
Q3: What are the likely impurities I need to remove from this compound?
Impurities are typically derived from the synthetic route. Common syntheses may involve the nitration of a precursor like 2-methoxyphenylacetic acid.[11] Potential impurities include:
-
Positional Isomers: Nitration of the aromatic ring can produce other isomers, such as 2-(2-Methoxy-3-nitrophenyl)acetic acid or 2-(2-Methoxy-6-nitrophenyl)acetic acid.[7]
-
Unreacted Starting Materials: Residual 2-methoxyphenylacetic acid may remain if the reaction did not go to completion.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitro-substituted phenylacetic acids.[7]
-
Reagents and Solvents: Residual acids from nitration (sulfuric, nitric) or solvents used in the reaction and workup.
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure sample should ideally show a single spot.[7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify any residual impurities by the presence of unexpected signals.[11]
Section 2: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Principle: The carboxylic acid group of this compound is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[3][4] Neutral and basic impurities remain in the organic phase. The aqueous phase is then isolated and re-acidified to precipitate the pure carboxylic acid.[4][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[14]
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[8]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).[4][8] The target compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.[3]
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.[14]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing minor impurities from a solid sample.
Principle: Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[6] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[5]
Step-by-Step Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] Ethanol, methanol, or an ethanol/water mixture are good starting points for polar organic acids.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick). Continue adding small portions of hot solvent until the solid just dissolves.[6][16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Rinse the crystals with a small amount of ice-cold recrystallization solvent to wash away any adhering mother liquor.[5]
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
| Problem | Probable Cause(s) | Step-by-Step Solution |
| Low or No Recovery After Acid-Base Extraction | 1. Incomplete extraction from the organic layer. 2. Insufficient acidification to precipitate the product. 3. The product may be more soluble in water than expected. | 1. Perform additional extractions (3-4 times) of the organic layer with the basic solution. 2. Check the pH of the aqueous layer after acidification. Ensure it is strongly acidic (pH 1-2). Add more acid if necessary.[8] 3. If no precipitate forms upon acidification, try extracting the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[3][18] |
| An Emulsion Forms During Extraction | The organic and aqueous layers are not separating cleanly, often due to high concentrations of dissolved material or fine particulates. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| The Compound "Oils Out" During Recrystallization | The compound separates from the solution as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[17][19] | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent to prevent premature saturation at a high temperature.[18][19] 3. Allow the solution to cool much more slowly. Insulate the flask to encourage slow crystal growth. 4. If the problem persists, try a different recrystallization solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | The solution is likely supersaturated, or too much solvent was used.[5][18] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The scratch marks provide a surface for nucleation.[5][17] 2. Seed the Solution: Add a tiny "seed" crystal of the pure compound, if available.[5][17] 3. Reduce Solvent Volume: If the above methods fail, too much solvent was likely used.[18][19] Gently boil off some of the solvent on a hot plate in a fume hood and then attempt to cool and crystallize again. |
| The Final Product is Still Colored | Colored impurities are co-crystallizing with the product. | 1. During the recrystallization process, after dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip). 2. Swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb onto the charcoal surface.[16] 3. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. |
| Poor Separation During Column Chromatography | The chosen solvent system (eluent) is not optimal for separating the components, or the column was packed improperly.[7] | 1. Optimize the Eluent: Use TLC to find a solvent system that gives good separation between the desired product and impurities. The target compound should have an Rf value of approximately 0.3.[7] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the components sequentially. 3. Proper Packing: Ensure the silica gel is packed uniformly without cracks or air bubbles, which can cause channeling and poor separation.[7] |
Section 4: Visualization & Workflows
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the logical process for selecting the appropriate purification technique.
References
- 1. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 12. Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. reddit.com [reddit.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Overcoming solubility issues of 2-(2-Methoxy-5-nitrophenyl)acetic acid in organic solvents
Technical Support Center: 2-(2-Methoxy-5-nitrophenyl)acetic acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for this compound. I am a Senior Application Scientist, and my goal is to provide you with practical, field-proven insights to navigate the solubility challenges often encountered with this compound. Poor solubility is a frequent bottleneck in experimental workflows, leading to inaccurate results and delays. This guide is structured to move from foundational knowledge to specific troubleshooting scenarios, empowering you to handle this molecule with confidence.
The core difficulty with this compound arises from its molecular structure: a moderately polar aromatic system combined with a highly polar, ionizable carboxylic acid group. This duality means its interaction with solvents is not always straightforward. This guide explains the causality behind its behavior and provides robust protocols to ensure reproducible success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have about handling this compound.
Q1: What are the fundamental solubility characteristics of this compound?
Based on its structure, the compound is a crystalline solid. Its solubility is governed by a balance between the non-polar phenyl ring and the polar functional groups (methoxy, nitro, and carboxylic acid). The carboxylic acid group is the most significant feature; it can form strong hydrogen-bonded dimers in the solid state, which requires significant energy to break apart for dissolution. While it has polar groups, its overall character leads to limited solubility in water and many common, less polar organic solvents.[1][2]
Q2: Which organic solvents should I consider as a starting point?
For preparing stock solutions or for use in reactions, it is best to start with highly polar, aprotic solvents. In our experience, the following solvents are excellent starting points:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective because their high polarity and hydrogen bond accepting capabilities can effectively solvate the molecule and disrupt the crystal lattice. For less demanding applications, polar protic solvents like methanol or ethanol can work, but often require heating or result in lower concentrations.
Q3: How does the chemical structure specifically impact its solubility in different solvent types?
Understanding the molecule's three key regions is crucial:
-
The Phenylacetic Acid Core: This backbone itself has a preference for organic solvents over water.[2]
-
The Carboxylic Acid Group (-COOH): This is the most dominant feature for solubility. It is acidic and can donate a hydrogen bond. In its neutral form, it can dimerize, reducing solubility. When deprotonated to its carboxylate form (-COO⁻), it becomes an ion, dramatically increasing its solubility in polar protic solvents like water or alcohols.[3]
-
The Methoxy (-OCH₃) and Nitro (-NO₂) Groups: The methoxy group adds some polarity, while the nitro group is a strong electron-withdrawing group that also contributes to the molecule's polarity. These groups make the molecule more soluble in polar solvents compared to unsubstituted phenylacetic acid.
Q4: Is it safe to use heat to improve solubility? What are the risks?
Yes, gentle heating is a standard and effective method to increase the rate of dissolution and the saturation point. However, you must consider the compound's stability. While many phenylacetic acid derivatives are stable, it is crucial to consult the Safety Data Sheet (SDS) for specific thermal decomposition data if available.[4][5] As a general rule, use the lowest temperature necessary and avoid prolonged heating, especially in reactive solvents, to prevent potential degradation. A water bath set to 40-50°C is a safe starting point.
Part 2: Troubleshooting Common Solubility Issues
This section provides a scenario-based approach to solving specific problems you may encounter during your experiments.
Scenario 1: "My compound is not dissolving in methanol or ethanol, even after stirring."
This is a common issue when trying to avoid solvents like DMSO. The intermolecular forces in the compound's crystal lattice are stronger than the solvation energy provided by the alcohol alone.
Troubleshooting Steps:
-
Introduce Mechanical Energy: Use a vortex mixer for 1-2 minutes, followed by sonication in a bath sonicator for 5-10 minutes. This helps break apart the solid particles and increases the surface area for dissolution.
-
Apply Gentle Heat: Place the vial in a heated water bath (40-50°C) while stirring. This provides the energy needed to overcome the lattice energy.
-
Consider a Co-Solvent: If you must use an alcohol-based system, first dissolve the compound in a minimal amount of DMSO or DMF (e.g., 5-10% of the final volume) to get it into solution, and then slowly add the methanol or ethanol while stirring.[3]
-
Switch to a Stronger Solvent: If the above steps fail, the concentration you require is likely too high for the chosen solvent. You will need to switch to a more effective solvent like DMSO or DMF.
Scenario 2: "I need to prepare a high-concentration stock solution (>10 mM) for my assays."
For high-concentration stocks, direct dissolution in weaker solvents is often futile. The most reliable method involves using a high-polarity aprotic solvent.
Recommended Protocol:
-
Solvent Selection: Use anhydrous, high-purity DMSO.
-
Calculation: Accurately weigh the required mass of this compound and calculate the precise volume of DMSO needed to achieve the target concentration.
-
Dissolution: Add the DMSO to the vial containing the compound. Cap the vial tightly.
-
Mixing: Vortex for 2-3 minutes. The compound should fully dissolve at room temperature. If any particulates remain, sonicate for 5 minutes. Gentle warming is typically not necessary with DMSO but can be used as a final step if needed.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.
Scenario 3: "How can I improve solubility for a reaction that requires a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)?"
This is a significant challenge, as the compound's polarity is mismatched with these solvents. The key is to modify the carboxylic acid group to make it more "organic-friendly."
Primary Strategy: In-situ Salt Formation
The underlying principle is to convert the acidic proton of the carboxylic acid into a salt using an organic base. This ionic salt pair is often more soluble in moderately polar organic solvents than the neutral, hydrogen-bonded acid.
-
Suspend the Compound: Add your this compound to the reaction solvent (e.g., THF or DCM). It will likely remain a suspension.
-
Add an Organic Base: Add a slight excess (1.1 to 1.2 equivalents) of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) , to the suspension while stirring.
-
Observe Dissolution: In many cases, the suspension will clarify as the soluble amine salt is formed. The reaction can then proceed. This technique is commonly used in peptide coupling and other reactions involving carboxylic acids.[6]
Part 3: Experimental Protocols & Data
Protocol 3.1: Systematic Solvent Screening
This protocol provides a structured method to quickly identify the best solvent for your specific concentration needs.
Materials:
-
This compound
-
Small glass vials (e.g., 2 mL) with screw caps
-
A selection of candidate solvents (see Table 3.1)
-
Vortex mixer and bath sonicator
-
Pipettes and analytical balance
Procedure:
-
Preparation: Weigh out an identical, excess amount of the compound into several labeled vials (e.g., 5 mg in each).
-
Solvent Addition: Add a fixed volume of a single solvent to each vial (e.g., 0.5 mL). This corresponds to a target concentration of 10 mg/mL.
-
Room Temperature Test: Tightly cap the vials. Vortex each vial vigorously for 2 minutes. Let them stand for 30 minutes and visually inspect for undissolved solid. Record the results.
-
Mechanical Agitation Test: Place the vials that did not fully dissolve into a bath sonicator for 15 minutes. Inspect again and record the results.
-
Heat Test: For vials still containing solid, place them in a 50°C water bath for 15 minutes with intermittent shaking. Let them cool to room temperature. A compound that dissolves upon heating but precipitates upon cooling indicates that supersaturation can be achieved, but the solution may not be stable. Record the final results.
Table 3.1: Expected Solubility of this compound
| Solvent | Solvent Type | Polarity Index | Expected Solubility | Notes |
| Water | Polar Protic | 10.2 | Very Low | Solubility increases significantly with the addition of a base (e.g., NaOH, NaHCO₃) to form the carboxylate salt.[3] |
| Methanol | Polar Protic | 5.1 | Low to Moderate | Often requires heating or sonication. Good for lower concentrations. |
| Ethanol | Polar Protic | 4.3 | Low | Less effective than methanol due to lower polarity. |
| Acetone | Polar Aprotic | 5.1 | Moderate | Can be effective, especially with warming. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Low to Moderate | May require heating or salt formation for complete dissolution. |
| Ethyl Acetate | Moderately Polar | 4.4 | Very Low | Generally not a suitable solvent for this compound. |
| Dichloromethane (DCM) | Non-polar | 3.1 | Insoluble | Not recommended unless the compound is derivatized or converted to a salt. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Excellent solvent for creating high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | The most common and effective solvent for this class of compounds. |
Part 4: Visualization of Solubility Concepts
The following diagrams illustrate the key workflows and chemical principles discussed in this guide.
Caption: A decision workflow for troubleshooting solubility issues.
Caption: Deprotonation of the carboxylic acid to improve solubility.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. longdom.org [longdom.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimization of Reaction Conditions for Nitrophenylacetic Acid Derivatization
Welcome to the technical support center for nitrophenylacetic acid (NPAA) derivatization. This guide is designed for researchers, scientists, and drug development professionals who are working to develop robust and reproducible analytical methods. We will move beyond simple procedural lists to explore the underlying chemistry and rationale, empowering you to effectively troubleshoot and optimize your experiments.
Nitrophenylacetic acid and its isomers (2-NPAA, 3-NPAA, 4-NPAA) are important intermediates in organic synthesis and can be critical analytes in pharmaceutical process monitoring and impurity profiling.[1][2][3] However, their inherent properties—such as high polarity and sometimes poor chromophoric characteristics for desired detection levels—often necessitate derivatization prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5]
This guide provides a structured approach to optimizing these derivatization reactions, focusing on common challenges and their solutions in a practical, question-and-answer format.
Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have when beginning a derivatization project.
Q1: What is derivatization, and why is it essential for analyzing nitrophenylacetic acid (NPAA)?
A1: Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method.[6] For NPAA, the primary target for derivatization is its carboxylic acid functional group. The goals are typically to:
-
Enhance Detector Response: The carboxylic acid group itself is not a strong chromophore. By attaching a "tag" with high UV absorbance or fluorescence, detection sensitivity can be dramatically improved.[4][7]
-
Improve Chromatographic Behavior: Derivatization can decrease the polarity of the highly polar NPAA, leading to better retention and peak shape in reversed-phase HPLC.[4]
-
Increase Volatility for GC Analysis: Carboxylic acids are generally non-volatile. Converting them to more volatile esters or silyl derivatives is essential for analysis by Gas Chromatography.[8]
Q2: What are the most common derivatization strategies for the carboxylic acid group of NPAA?
A2: The two most prevalent strategies for derivatizing the carboxylic acid of NPAA are amidation and esterification.
-
Amidation: This involves reacting the carboxylic acid with an amine to form a stable amide bond. This reaction is not spontaneous and requires a coupling agent , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9] This is a versatile method widely used for HPLC analysis.
-
Esterification: This reaction converts the carboxylic acid into an ester using an alcohol. For HPLC, a derivatizing agent might be a benzyl or naphthyl-containing alcohol to introduce a strong chromophore. For GC, simple methyl or ethyl esters are often formed to increase volatility.[10][11]
-
Silylation (Primarily for GC): This involves replacing the acidic proton of the carboxyl group with a silyl group, typically from reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting silyl esters are much more volatile and thermally stable.[8][12]
Q3: How do I select the appropriate derivatizing agent?
A3: The choice is dictated by your analytical instrumentation and objectives.
-
For HPLC-UV/Vis: Select an agent that introduces a strong chromophore. Reagents like 2-nitrophenylhydrazine or 4-bromomethyl-7-methoxycoumarin are excellent choices as they create derivatives that absorb at longer wavelengths, away from potential matrix interference.[13][14]
-
For HPLC-Fluorescence: For trace-level analysis, choose a fluorogenic tag. These reagents are often non-fluorescent themselves but produce a highly fluorescent product upon reaction.
-
For LC-MS: The agent should ideally promote ionization (e.g., by introducing a basic nitrogen atom for positive ESI) and provide a predictable fragmentation pattern for MS/MS analysis.[9]
-
For GC: The primary goal is volatility. Silylating agents (e.g., BSTFA, MSTFA) or alkylating agents (to form methyl esters) are the standard choices.[8]
Q4: What are the most critical parameters that require optimization?
A4: Successful derivatization hinges on the careful control of several interconnected parameters. The key factors to optimize include the molar ratio of derivatizing agent to analyte, reaction temperature, reaction time, choice of solvent, and the concentration and type of catalyst or coupling agent.[15][16][17] These will be explored in detail in the following sections.
Section 2: A Practical Workflow: Amidation of 4-Nitrophenylacetic Acid for HPLC-UV
Here, we provide a detailed, self-validating protocol for a common derivatization scenario. The causality behind each step is explained to facilitate adaptation and troubleshooting.
Experimental Protocol: EDC-Mediated Amidation with Benzylamine
This protocol describes the derivatization of 4-Nitrophenylacetic acid (4-NPAA) with benzylamine, using EDC as a coupling agent, to form N-benzyl-2-(4-nitrophenyl)acetamide. This derivative is well-suited for reversed-phase HPLC with UV detection.
Materials:
-
4-Nitrophenylacetic Acid (4-NPAA) standard
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Benzylamine
-
Acetonitrile (ACN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 0.1 M
-
Reaction vials (e.g., 2 mL amber glass)
Step-by-Step Methodology:
-
Analyte Preparation (in Reaction Vial):
-
Prepare a 1.0 mg/mL stock solution of 4-NPAA in anhydrous ACN.
-
Pipette 100 µL of this solution into a reaction vial.
-
Rationale: Starting with a known concentration is critical for assessing reaction yield. Anhydrous solvent is used to prevent the hydrolysis of the activated intermediate and the EDC reagent itself.
-
-
Reagent Addition:
-
Add 200 µL of a freshly prepared 10 mg/mL solution of EDC in anhydrous ACN.
-
Add 100 µL of a 5 mg/mL solution of benzylamine in anhydrous ACN.
-
Rationale: A molar excess of both the coupling agent (EDC) and the nucleophile (benzylamine) is used to drive the reaction to completion.[5] Reagents should be prepared fresh as EDC can degrade upon exposure to moisture.
-
-
Reaction Incubation:
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 60°C for 60 minutes.
-
Rationale: Heating accelerates the reaction rate. The optimal temperature and time are the most critical parameters to determine experimentally.[12][15] An initial condition of 60°C for 60 minutes is a common starting point for optimization.
-
-
Reaction Quench:
-
After incubation, cool the vial to room temperature.
-
Add 50 µL of 0.1 M HCl to quench the reaction by protonating any remaining benzylamine and hydrolyzing residual EDC.
-
Rationale: Quenching stops the reaction, ensuring that the results are consistent across a batch of samples with slightly different analysis times.
-
-
Sample Dilution and Analysis:
-
Dilute the final reaction mixture with the HPLC mobile phase (e.g., add 550 µL of 50:50 ACN:Water) to a final volume of 1.0 mL.
-
Inject into the HPLC-UV system.
-
Rationale: Dilution ensures the sample concentration is within the linear range of the detector and that the sample solvent is compatible with the mobile phase to prevent peak distortion.
-
Workflow Diagram
Caption: General workflow for the amidation of 4-NPAA.
Table 1: Key Parameters for Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Reagent Molar Ratio | 1.5 - 5 equivalents | A molar excess of the derivatizing agent and coupling agent drives the reaction equilibrium towards the product. However, excessive amounts can cause interfering peaks and detector saturation.[5] |
| Reaction Temperature | Room Temp (22°C) - 90°C | Higher temperatures increase reaction rates but can also lead to degradation of the analyte, reagents, or product. Optimization is crucial.[9][15] |
| Reaction Time | 10 - 120 minutes | The reaction must proceed long enough for completion. Monitor product formation over time to find the plateau where the yield no longer increases.[12][16] |
| Solvent | ACN, DMF, Dichloromethane | The solvent must dissolve all reactants and be inert. Anhydrous (dry) conditions are critical, especially for moisture-sensitive reagents like EDC and silylating agents.[8][18] |
| pH / Catalyst | Varies by reaction | For EDC coupling, a slightly acidic to neutral pH (4.5-7) is often optimal. For esterification, an acid catalyst (e.g., H₂SO₄) is required.[9][10] |
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses specific problems in a Q&A format.
Q5: I see little to no peak for my derivatized product. What went wrong?
A5: This is a common and frustrating issue, often pointing to a fundamental problem with the reaction chemistry.
-
Potential Cause 1: Inactive Reagents. Coupling agents like EDC and silylating agents are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[8]
-
Solution: Always use freshly opened reagents or those stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Prepare solutions of these reagents immediately before use.
-
-
Potential Cause 2: Presence of Water. Water will compete with your nucleophile (the amine or alcohol) for the activated carboxylic acid, leading back to the starting material. For silylation, water will rapidly consume the reagent.[8]
-
Solution: Ensure all glassware is oven-dried. Use only anhydrous-grade solvents. If your sample is aqueous, it must be completely dried down (e.g., by lyophilization or nitrogen stream) before adding reagents.
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The chosen temperature may be too low or the reaction time too short for the reaction to proceed to a detectable level.
-
Solution: Perform a time-course experiment (e.g., analyzing aliquots at 15, 30, 60, and 90 minutes) and a temperature optimization (e.g., testing 40°C, 60°C, and 80°C) to find the optimal conditions.[16]
-
-
Potential Cause 4: Incorrect pH. For EDC coupling, the reaction is pH-dependent. If the pH is too low, the amine nucleophile will be protonated and non-reactive. If it's too high, the EDC may be less effective.
-
Solution: While often performed without a buffer, if issues persist, consider adding a non-nucleophilic buffer to maintain a pH between 4.5 and 6.0.
-
Troubleshooting Diagram: Low Product Yield
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. gcms.cz [gcms.cz]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. upload.wikimedia.org [upload.wikimedia.org]
Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Aromatic Nitro Compounds
Welcome to the technical support hub for High-Performance Liquid Chromatography (HPLC) analysis of aromatic nitro compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges encountered when working with this class of molecules. The following question-and-answer format directly addresses specific issues to ensure accurate, reproducible, and robust analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks
Q1: My chromatogram shows significant peak tailing for my nitroaromatic analytes. What are the primary causes and how can I resolve this?
A1: Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent issue in the analysis of polar and basic nitroaromatic compounds like nitroanilines and nitrophenols.[1] A USP tailing factor (Tf) exceeding 2.0 is generally deemed unacceptable for precise analytical methods. This phenomenon can compromise resolution, integration, and quantification.
The most common culprit is secondary interactions between the analyte and the stationary phase.[1] Specifically:
-
Silanol Interactions: Silica-based reversed-phase columns possess residual acidic silanol groups (Si-OH) on their surface.[1] Basic nitroaromatics can interact strongly with these ionized silanols, leading to multiple retention mechanisms and, consequently, peak tailing.[2] This interaction is more pronounced at mid-range pH values.[3]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH to approximately 2-3 protonates the silanol groups, minimizing their interaction with basic analytes.[4] This single adjustment can often dramatically improve peak symmetry.
-
Solution 2: Use of End-Capped or Base-Deactivated Columns. Modern HPLC columns often undergo an "end-capping" process where residual silanols are chemically bonded with a small, less polar group.[2] Alternatively, columns specifically designated as "base-deactivated" or those with polar-embedded phases provide shielding from silanol interactions.[3]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[4][5]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger (i.e., higher elution strength) than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to poor peak shape.[4][5]
-
Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[5]
-
-
Column Degradation: The formation of a void at the column inlet or general degradation of the packed bed can lead to peak tailing.[4][5]
Workflow for Diagnosing and Correcting Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Issue 2: Poor Resolution
Q2: I am struggling to separate two or more of my aromatic nitro compound isomers, such as 2,4-dinitrotoluene and 2,6-dinitrotoluene. What steps can I take to improve resolution?
A2: Achieving baseline resolution between structurally similar isomers is a common challenge that can be addressed by systematically optimizing several chromatographic parameters.[6][7] The resolution is governed by column efficiency (N), selectivity (α), and the retention factor (k').[6][7]
-
Optimize Selectivity (α): This is often the most impactful parameter for improving the resolution of closely eluting compounds.[7]
-
Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[5] This alters the elution strength and can significantly impact selectivity.[8] Acetonitrile and methanol offer different selectivities; methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for aromatic compounds.[9]
-
Change Stationary Phase: If optimizing the mobile phase on a standard C18 column is insufficient, switching to a different column chemistry is the next logical step.[6] For aromatic nitro compounds, a Phenyl-Hexyl column can provide an alternative separation mechanism through π-π interactions between the analytes and the phenyl groups of the stationary phase, often leading to enhanced resolution.[9][10]
-
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which improves resolution.[7]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC systems) provide higher efficiency.[6]
-
Increase Column Length: Doubling the column length can increase resolution, though it will also increase analysis time and backpressure.[6]
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to partition between the mobile and stationary phases.[5][11]
-
-
Optimize Retention Factor (k'):
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier will increase the retention time and may improve the separation of early-eluting peaks.[7]
-
-
Adjust Column Temperature: Temperature can affect selectivity.[5] Increasing the column temperature will generally decrease retention times and viscosity, but it can also alter the selectivity between isomers.[5][11]
| Parameter to Adjust | Troubleshooting Step | Expected Outcome |
| Mobile Phase Composition | Systematically vary the organic modifier percentage (e.g., from 40% to 60% Acetonitrile in 5% increments). | Fine-tuning of elution strength may improve separation.[5] |
| Organic Modifier Type | Switch from Acetonitrile to Methanol (or vice-versa). | Change in selectivity due to different solvent-analyte interactions.[9] |
| Stationary Phase Chemistry | Switch from a C18 to a Phenyl-Hexyl column. | Enhanced resolution due to different separation mechanisms (π-π interactions).[9][10] |
| Flow Rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | May improve resolution for some analytes by allowing more partitioning time.[5] |
| Column Temperature | Increase or decrease the column temperature by 5-10 °C. | Potential for altered selectivity and improved resolution between isomers.[5] |
Issue 3: Inconsistent Retention Times
Q3: I am observing a drift or sudden shift in the retention times of my nitroaromatic standards. What are the likely causes?
A3: Stable retention times are critical for reliable peak identification and quantification.[12] Fluctuations can generally be categorized as either a gradual drift over several injections or a sudden jump.[13][14]
-
Mobile Phase Issues:
-
Inaccurate Preparation or Composition Change: Improperly mixed mobile phases or the evaporation of a more volatile component (like acetonitrile) can alter the solvent strength and cause retention time drift.[5][15] For gradient elution, ensure the pump is mixing solvents accurately.[16]
-
Solution: Prepare fresh mobile phase daily.[17] If preparing manually, ensure accurate measurements. For gradient systems, prime each pump line to ensure proper solvent delivery.
-
-
Column Equilibration: Insufficient equilibration time after changing the mobile phase or following a gradient run is a common cause of drifting retention times.[18][19]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.[16]
-
-
Temperature Fluctuations: The column temperature significantly impacts retention. A change of just 1°C can alter retention times by approximately 2%.[5]
-
Flow Rate Instability: Leaks in the system or worn pump seals can lead to an inconsistent flow rate, which directly affects retention times.[5][20]
-
Column Contamination: The build-up of strongly retained compounds from the sample matrix on the column can alter its chemistry over time, leading to retention time shifts.[19][22]
Troubleshooting Flowchart for Retention Time Variability
Caption: A logical approach to diagnosing retention time instability.
Issue 4: Sample Preparation and Detector Issues
Q4: What are the best practices for preparing samples containing nitroaromatics, and what should I check if I'm experiencing low signal intensity?
A4: Proper sample preparation is crucial for protecting your HPLC system and ensuring accurate results.[23][24] For detector issues, a systematic check can often resolve low sensitivity problems.
-
Sample Preparation:
-
Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that can clog the column and system frits.[1]
-
Extraction (for complex matrices): For environmental or biological samples, an extraction step is often necessary to isolate the analytes from interfering matrix components.[24] Solid-Phase Extraction (SPE) is a common and effective technique.[5] For example, EPA Method 3535 describes using a C18 SPE cartridge for aqueous samples.[25]
-
Concentration: If your analytes are present at trace levels, a concentration step may be required. Nitrogen blowdown evaporation is a common technique to gently remove the extraction solvent and concentrate the sample.[23][26] The sample is then reconstituted in a small volume of a solvent compatible with the mobile phase.[26]
-
-
Low Detector Sensitivity:
-
Check Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for your specific nitroaromatic compounds. A photodiode array (PDA) detector is useful for determining the optimal wavelength.
-
Detector Lamp: The detector lamp has a finite lifetime. An aging lamp will result in lower light output and decreased sensitivity.[27]
-
Contaminated Flow Cell: Contaminants from the sample or mobile phase can coat the flow cell windows, reducing light transmission and thus sensitivity.[21]
-
Solution: Flush the flow cell with a strong, HPLC-grade solvent like isopropanol or follow the manufacturer's cleaning protocol.
-
-
Incorrect Mobile Phase: Using a mobile phase with a high UV cutoff at your analytical wavelength will result in high background absorbance and poor sensitivity.[15]
-
Solution: Use high-purity, HPLC-grade solvents and ensure any additives or buffers do not absorb strongly at the detection wavelength.[15]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromtech.com [chromtech.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 17. medikamenterqs.com [medikamenterqs.com]
- 18. labcompare.com [labcompare.com]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ijprajournal.com [ijprajournal.com]
- 23. organomation.com [organomation.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. epa.gov [epa.gov]
- 26. organomation.com [organomation.com]
- 27. gmi-inc.com [gmi-inc.com]
Technical Support Center: Enhancing the Solution Stability of 2-(2-Methoxy-5-nitrophenyl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-Methoxy-5-nitrophenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Ensuring the integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, evidence-based answers and protocols to help you mitigate degradation and maintain the purity of your compound.
Understanding the Instability: Key Degradation Pathways
This compound contains two key structural motifs that are susceptible to degradation under common laboratory conditions: a nitroaromatic ring and a methoxy-substituted phenylacetic acid side chain. The electron-withdrawing nature of the nitro group, combined with the reactivity of the acetic acid and methoxy groups, makes the molecule vulnerable to specific stress factors.[1] Understanding these vulnerabilities is the first step in preventing degradation.
The primary degradation pathways of concern are:
-
Photodegradation: Nitroaromatic compounds are known to absorb ultraviolet and visible light, which can lead to photolytic reactions.[2][3] This process can generate reactive species and lead to the formation of colored impurities or complete breakdown of the molecule.[4]
-
Hydrolysis: The acetic acid and methoxy ether functionalities can be susceptible to hydrolysis, particularly under strongly acidic or basic pH conditions.[5][6] This can cleave the side chain or the ether linkage, resulting in loss of the parent compound.
-
Oxidation: While generally less common for this structure, strong oxidizing conditions can affect the molecule, contributing to impurity formation.[7][8]
Below is a conceptual diagram illustrating the molecular sites most vulnerable to degradation.
Caption: Key sites of potential degradation on the this compound molecule.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered by researchers.
Q1: My solution of this compound has developed a yellow tint. What is causing this?
A: The development of a yellow color is a classic indicator of photodegradation. The nitroaromatic functional group is highly susceptible to degradation upon exposure to UV or even ambient laboratory light.[2][3] This process can lead to the formation of various colored byproducts, altering the purity of your solution and potentially interfering with your experiments.
-
Causality: The energy from light photons can excite the nitro group, initiating a cascade of reactions that can cleave bonds or modify the aromatic ring.[4]
-
Solution: Always protect solutions of this compound from light. Use amber glass vials or wrap standard vials in aluminum foil.[9] Minimize the time solutions are exposed to light on the benchtop.
Q2: What is the optimal pH for dissolving and storing this compound in aqueous buffers?
A: The stability of this compound is pH-dependent. As a carboxylic acid, its solubility increases at higher pH values as it deprotonates to form the more soluble carboxylate salt. However, extreme pH values should be avoided.
-
Acidic Conditions (pH < 4): Strongly acidic conditions may promote the hydrolysis of the methoxy ether linkage over time, especially with heating.[5]
-
Basic Conditions (pH > 9): Strongly alkaline conditions can also lead to degradation, although the carboxylate form is generally stable. The primary concern is potential incompatibility with other components in your assay.
-
Recommendation: For most applications, a slightly acidic to neutral pH range of 5.0 to 7.5 is recommended for optimal stability in aqueous solutions. Always prepare fresh solutions for critical experiments and avoid long-term storage in highly acidic or basic buffers.
Q3: Which solvents are best for preparing a concentrated stock solution?
A: For preparing a high-concentration stock solution, water-miscible organic solvents are typically the best choice.
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions (e.g., 10-50 mM). They offer high solvating power and are generally inert.
-
Acceptable: Ethanol and methanol can also be used, but their higher volatility can lead to concentration changes if not stored properly.
-
Caution: Avoid using solvents containing reactive impurities. Always use high-purity, anhydrous grade solvents when possible. Store stock solutions in tightly sealed containers to prevent moisture absorption and evaporation.[10]
Q4: How should I store my stock and working solutions to ensure maximum stability?
A: Proper storage is critical for preserving the integrity of the compound.[9] Incorrect storage can rapidly degrade even a perfectly prepared solution.
-
Temperature: For long-term storage (>1 week), stock solutions prepared in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C .[10] This minimizes the rate of any potential degradation reactions.
-
Light: As discussed in Q1, all solutions must be protected from light at all times by using amber vials or other light-blocking methods.[11]
-
Aqueous Solutions: Aqueous working solutions are generally less stable than organic stock solutions. It is highly recommended to prepare them fresh for each experiment from a frozen stock. If short-term storage (1-3 days) is necessary, store them refrigerated at 2-8°C and protected from light.[12]
Q5: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
A: Yes, the appearance of new, unexpected peaks is a strong indication of compound degradation.[13] Stability-indicating analytical methods, such as gradient HPLC, are designed to separate the parent compound from any impurities or degradation products that may form.[14][15]
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately prepare a new solution from the solid compound and analyze it. This will serve as your baseline (t=0) reference.
-
Compare Chromatograms: Compare the chromatogram of your experimental sample to the baseline. New peaks, particularly those eluting earlier (often more polar), are likely degradation products.
-
Review Handling Procedures: Scrutinize your entire workflow, from solution preparation to analysis, for potential exposure to stability stressors like light, extreme pH, or high temperatures.[16][17]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid loss of purity in solution (confirmed by HPLC/LC-MS) | 1. Photodegradation: Solution exposed to ambient or UV light.[3] 2. pH-Induced Hydrolysis: Solution prepared in a buffer with pH that is too high or too low.[5] 3. Thermal Degradation: Solution stored at room temperature for extended periods or exposed to heat. | 1. Store all solutions in amber vials or wrapped in foil. Work in a shaded area of the lab.[9] 2. Buffer the solution to a pH between 5.0 and 7.5. Verify the pH after dissolution. 3. Store stock solutions at -20°C or below. Prepare working solutions fresh and keep them on ice or refrigerated.[12] |
| Inconsistent Experimental Results | 1. Degradation of Working Solutions: The concentration of the active compound is decreasing over the course of the experiment. 2. Variable Purity of Stock Solution: The stock solution is degrading during storage or freeze-thaw cycles. | 1. Prepare fresh working solutions from a reliable stock immediately before each experiment. Avoid using solutions that are more than a few hours old unless stability has been verified. 2. Aliquot the stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles. Re-qualify the purity of the stock solution periodically. |
| Precipitation of Compound from Aqueous Solution | 1. Exceeded Solubility Limit: The concentration of the compound is too high for the aqueous buffer. 2. pH Shift: The pH of the solution has shifted to a more acidic value, causing the protonated (less soluble) form of the acid to precipitate. 3. "Salting Out": High salt concentration in the buffer is reducing the solubility of the compound. | 1. Dilute the sample or add a small percentage of a co-solvent like DMSO (ensure it is compatible with your assay). 2. Ensure the buffer has sufficient capacity to maintain the target pH after the addition of the compound stock. Re-measure and adjust pH if necessary. 3. Reduce the salt concentration of the buffer if possible, or increase the percentage of organic co-solvent. |
Recommended Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
This protocol describes the best practice for preparing a reliable, long-term stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile pipette tips and tubes
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound directly into the tared vial. (For 1 mL of a 10 mM solution, use ~2.11 mg). Record the exact weight.
-
Add Solvent: Using the recorded weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in microcentrifuge tubes or smaller amber vials.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Performing a Quick Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding how your compound behaves under your specific experimental conditions.[7][16] This simplified protocol helps identify major liabilities.
Caption: Workflow for a simplified forced degradation study.
Procedure:
-
Prepare Samples: Prepare five identical samples of the compound in a relevant solvent system (e.g., 1 mg/mL in 50% acetonitrile/water). One sample will be the control.
-
Apply Stress Conditions:
-
Control: Store at -20°C in the dark.
-
Acidic: Add 0.1 M HCl and incubate.
-
Basic: Add 0.1 M NaOH and incubate.
-
Oxidative: Add a small amount of 3% hydrogen peroxide.
-
Photolytic: Expose to intense light.
-
-
Incubate: Incubate the stressed samples for a defined period (e.g., 4-24 hours). The control should remain protected.
-
Analyze: Neutralize the acid and base samples, then analyze all samples, including the control, by a stability-indicating HPLC method.
-
Interpret: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area reveals the compound's sensitivity to those specific conditions. This knowledge allows you to design your experiments to avoid those stressors.[17]
Data Summary Tables
Table 1: Recommended Solvents and Storage Conditions
| Solution Type | Solvent | Concentration | Storage Temp. | Max. Duration | Key Considerations |
| Primary Stock | Anhydrous DMSO, DMF | 10-50 mM | -20°C to -80°C | 6-12 Months | Aliquot to avoid freeze-thaw cycles. Protect from moisture.[10] |
| Aqueous Working | Assay-specific buffer (pH 5.0-7.5) | < 1 mM | 2-8°C | < 24 Hours | Prepare fresh daily. Protect from light. Keep on ice during use.[12] |
| Intermediate Dilution | Acetonitrile, Methanol | 1-10 mM | -20°C | 1-2 Weeks | Ensure caps are tightly sealed to prevent evaporation. |
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 6. CN104817451B - The preparation method of p-methoxyphenylacetic acid - Google Patents [patents.google.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. gmpplastic.com [gmpplastic.com]
- 13. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Side reactions to avoid in the synthesis of nitrophenylacetic acid derivatives
Welcome to the technical support center for the synthesis of nitrophenylacetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Nitrophenylacetic acids are crucial intermediates in the production of various pharmaceuticals and fine chemicals.[1][2] However, their synthesis, most commonly via the electrophilic nitration of phenylacetic acid, is often plagued by side reactions that can significantly impact yield, purity, and regioselectivity.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will delve into the causality behind common experimental issues and provide field-proven, actionable solutions to help you optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Polynitration and Poor Selectivity
Question: My reaction is producing significant quantities of dinitrated and other polynitrated byproducts, drastically lowering the yield of my desired mononitro-product. How can I improve the selectivity for mononitration?
Answer: This is a classic challenge in the nitration of activated aromatic rings. The carboxymethyl group (-CH₂COOH) is an ortho-, para-directing activator, and the initial introduction of a nitro group does not sufficiently deactivate the ring to prevent further nitration under harsh conditions.[3] The formation of polynitrated species is primarily driven by excessive nitrating agent concentration and elevated temperatures.
Core Cause: The activation energy for a second nitration is achievable if the reaction conditions are too forcing.
-
Strict Temperature Control: This is the most critical parameter. The nitronium ion (NO₂⁺) is highly reactive, and its reactions are exothermic.
-
Action: Maintain the reaction temperature between 0°C and 10°C.[4] Use an ice-salt or acetone-dry ice bath for efficient cooling. Add the nitrating agent dropwise via an addition funnel to control the exothermic release of heat.
-
-
Control of Stoichiometry: Using a large excess of the nitrating agent is a common cause of polynitration.
-
Action: Use a modest excess of the nitrating agent. A molar ratio of 1.1 to 1.5 equivalents of nitric acid relative to the phenylacetic acid is often sufficient.[4]
-
-
Choice of Nitrating Agent: The standard concentrated nitric acid/sulfuric acid mixture is extremely potent.
-
Reaction Monitoring:
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further nitration.
-
Issue 2: Reaction Mixture Darkening and Formation of Oxidized Byproducts
Question: My reaction mixture has turned a dark red, brown, or black color, and I'm isolating tar-like impurities along with my product. What is causing this oxidation, and how can I prevent it?
Answer: The dark coloration is a strong indicator of oxidative side reactions. Concentrated nitric acid is a powerful oxidizing agent, and substrates with electron-rich aromatic rings or sensitive functional groups are susceptible to degradation.[6][7] This is particularly problematic at elevated temperatures where the oxidative potential of nitric acid increases.
Core Cause: Nitric acid can oxidize the benzylic carbon of the phenylacetic acid or other sensitive functionalities, leading to a complex mixture of byproducts.
-
Aggressive Temperature Management: As with polynitration, low temperature is your primary defense against oxidation.
-
Action: Maintain the reaction temperature strictly below 10°C, and ideally between 0-5°C. The rate of oxidation reactions decreases significantly at lower temperatures.
-
-
Protecting Sensitive Groups: If your phenylacetic acid derivative contains other oxidizable groups (e.g., phenols, anilines), they must be protected.
-
Action: For example, an amino group should be acetylated to form an amide before nitration. This reduces its susceptibility to oxidation and also moderates its activating effect, helping to prevent polynitration.[7]
-
-
Inert Atmosphere: For highly sensitive substrates, atmospheric oxygen can contribute to degradation.
-
Action: Conduct the reaction under an inert atmosphere of nitrogen or argon. This requires using degassed solvents and appropriate glassware, such as a Schlenk line.[7]
-
-
Reverse Addition: Instead of adding the nitrating agent to the substrate, consider adding the substrate solution slowly to the cold nitrating mixture. This ensures that the substrate is never exposed to a localized high concentration of the oxidizing agent in a warm environment.
Issue 3: Poor Regioselectivity (Incorrect Isomer Ratio)
Question: I am obtaining a mixture of ortho- and para-nitrophenylacetic acid, but I need to maximize the yield of the para isomer. How can I improve the regioselectivity?
Core Cause: The transition states for ortho and para attack have different energy levels. Modifying the reaction environment can further differentiate these energies to favor one over the other.
-
Lower Reaction Temperature: At lower temperatures, reactions tend to be under greater thermodynamic control, which often favors the formation of the more stable para isomer.
-
Solvent and Catalyst Systems: The choice of solvent and catalyst can create a specific steric environment around the substrate.
-
Action: Explore regioselective nitration methods. Using solid acid catalysts like zeolites can enhance para-selectivity due to the shape-selective nature of their pores, which sterically disfavor the formation of the bulkier ortho-isomer.[10]
-
Action: Micellar systems, such as an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid, have been shown to yield the para-isomer with high selectivity.[11]
-
-
Alternative Nitrating Agents: Different nitrating agents have varying steric bulk and reactivity profiles.
-
Action: Investigating nitration with agents like dinitrogen pentoxide (N₂O₅) in conjunction with catalysts such as PEG-based ionic liquids has been reported to significantly improve para-selectivity.[5]
-
Issue 4: Decarboxylation of Product
Question: I am detecting nitrotoluene byproducts and observing gas evolution, suggesting my product is decarboxylating. How can I prevent this?
Answer: Nitrophenylacetic acid can undergo decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures.[12] The reaction is facilitated by the stability of the benzylic carbanion intermediate formed upon loss of CO₂. The electron-withdrawing nitro group further stabilizes this intermediate.[13]
Core Cause: The C-C bond between the benzylic carbon and the carboxyl group can be cleaved, particularly when the resulting intermediate is stabilized.
-
Avoid Excessive Heat: High temperatures, both during the reaction and subsequent workup/distillation, can provide the energy needed to overcome the activation barrier for decarboxylation.
-
Action: Perform the reaction at the lowest effective temperature. During workup, use techniques like vacuum distillation or recrystallization at lower temperatures to purify the product.
-
-
Mild Reaction and Workup Conditions:
-
Action: Use the minimum amount of strong acid necessary for the nitration. During workup, avoid prolonged exposure to strong bases or acids, especially when heating. Neutralize the reaction mixture carefully at low temperatures.
-
-
Mechanism-Aware pH Control: The stability of the carboxylate anion versus the protonated carboxylic acid can influence decarboxylation rates.
-
Action: In some cases, spontaneous decarboxylation can occur in mixtures of the strong carboxylic acid and its carboxylate salt.[13] Maintain a consistently acidic or basic pH during workup, avoiding intermediate pH ranges where such mixtures exist if this side reaction is observed.
-
Data Summary & Experimental Protocols
Table 1: Influence of Reaction Parameters on Nitration Outcome
| Parameter | Condition | Expected Outcome on Polynitration | Expected Outcome on Oxidation | Expected Outcome on p/o Ratio |
| Temperature | Low (0-10°C) | Decreased | Decreased | Increased (favors para) |
| High (>30°C) | Increased | Significantly Increased | Decreased (less selective) | |
| Nitrating Agent | HNO₃/H₂SO₄ | High potential | High potential | Moderate |
| HNO₃/Ac₂O | Moderate potential | Moderate potential | Variable | |
| Zeolite/HNO₃ | Low potential | Low potential | Significantly Increased | |
| Molar Ratio | Low (1.1 eq HNO₃) | Minimized | Less affected | Unchanged |
| (HNO₃:Substrate) | High (>2.0 eq HNO₃) | Significantly Increased | Increased | Unchanged |
General Experimental Protocol: Regioselective Synthesis of 4-Nitrophenylacetic Acid
This protocol is designed to maximize the yield of the para-isomer while minimizing oxidation and polynitration.
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.
-
Initial Charge: Add phenylacetic acid (1.0 eq) to the flask. Carefully add concentrated sulfuric acid (approx. 3.0 eq) while stirring, ensuring the temperature does not rise above 20°C. Cool the resulting solution to 0°C.
-
Prepare Nitrating Mixture: In a separate beaker, cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) to 0°C.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred phenylacetic acid solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Purification: The most common impurity will be the ortho-isomer. Recrystallize the crude solid from boiling water. 4-Nitrophenylacetic acid is significantly less soluble in cold water than the ortho-isomer, allowing for effective purification.[14] Dry the resulting pale-yellow needles under vacuum.
Visualized Reaction Pathways
Diagram 1: Key Decision Points in Nitration Workflow
This diagram illustrates the main synthetic pathway and the junctures where side reactions commonly diverge.
References
- 1. nbinno.com [nbinno.com]
- 2. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Answered: Draw the mechanism for nitration of phenylacetic acid. Include formation of the electrophile. The mechanism should explain why the product is ortho, para, or… | bartleby [bartleby.com]
- 9. Solved Draw the mechanism for nitration of phenylacetic | Chegg.com [chegg.com]
- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies to Improve the Regioselectivity of Nitration in Phenylacetic Acid Synthesis
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and advanced strategies for controlling the regioselectivity of the nitration of phenylacetic acid. We address common experimental challenges encountered by researchers in synthetic chemistry and drug development, focusing on the underlying principles to empower you to optimize your reaction outcomes.
Section 1: Foundational Principles: Understanding the Directing Effects
This section addresses the fundamental question of why nitration of phenylacetic acid yields a mixture of products and the electronic principles governing the reaction's regioselectivity.
Q: What determines the position of nitration on the phenylacetic acid ring?
A: The regiochemical outcome of the electrophilic aromatic substitution is dictated by the directing effect of the carboxymethyl substituent (-CH₂COOH) already on the ring. This group has a dual electronic nature, which can be a source of confusion.
-
The Methylene Bridge (-CH₂-): This part of the substituent is a weakly activating, ortho, para-director. It donates electron density to the aromatic ring primarily through an inductive effect, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) that forms during the reaction.[1][2]
-
The Carboxyl Group (-COOH): This group is electron-withdrawing and deactivating. If it were directly attached to the ring, it would be a meta-director.[1][3]
Because the activating ortho, para-directing influence of the methylene group is directly attached to the ring, the overall effect of the -CH₂COOH group is to direct incoming electrophiles to the ortho and para positions.[3][4] The reaction is, however, slower than the nitration of toluene because the distal carboxyl group still exerts a deactivating inductive pull on the system.
The key to understanding the preference for ortho vs. para lies in the stability of the carbocation intermediate formed after the nitronium ion (NO₂⁺) attacks. Both ortho and para attacks produce a more stable intermediate than a meta attack because the positive charge can be delocalized across the ring without being placed on the carbon atom bearing the electron-withdrawing substituent's influence.
Caption: Electrophilic attack pathways for the nitration of phenylacetic acid.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides direct answers and protocols to solve the most frequent problems encountered during the synthesis.
Q: My nitration is producing a mixture of isomers. How can I increase the para-selectivity?
A: Achieving high para-selectivity is a common objective. The formation of the ortho-isomer is competitive but can be minimized by exploiting steric hindrance and controlling reaction kinetics. The bulky -CH₂COOH group sterically hinders the approach of the nitrating agent to the adjacent ortho positions, making the unobstructed para position the more likely site of attack.[5]
Strategies to Enhance para-Selectivity:
-
Temperature Control (Kinetic Control): At lower temperatures, reactions favor the product that is formed fastest (kinetic control), which corresponds to the pathway with the lowest activation energy.[6] For this reaction, the sterically less hindered attack at the para position has a lower activation energy barrier.
-
Action: Maintain the reaction temperature at 0-5 °C during the addition of the nitrating agent and for the duration of the reaction.
-
-
Choice of Nitrating Agent: Using a bulkier nitrating agent can amplify the steric hindrance at the ortho positions.
-
Action: Consider using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This electrophile is bulkier than the nitronium ion generated in mixed acid.[7]
-
-
Solid Acid Catalysts: Zeolites can impart shape-selectivity. The substrate enters the pores of the zeolite, and the reaction occurs within this constrained environment. The transition state leading to the less bulky para-isomer is favored.[8][9]
-
Action: Employ a zeolite catalyst like H-ZSM-5 or H-Beta with concentrated nitric acid.[9]
-
| Strategy | Typical Conditions | Primary Effect | Expected Outcome |
| Low Temperature | Mixed Acid (HNO₃/H₂SO₄) at 0-5 °C | Kinetic Control | Increased para:ortho ratio |
| Bulky Reagent | HNO₃ / Acetic Anhydride at < 10 °C | Steric Hindrance | Significantly favors para isomer |
| Shape Selectivity | Conc. HNO₃ / Zeolite Catalyst at 70-90 °C | Constrained Transition State | High para-selectivity[9] |
Detailed Protocol: para-Selective Nitration using Mixed Acid
This protocol is designed to maximize the yield of p-nitrophenylacetic acid by controlling the reaction kinetics.
Reagents & Equipment:
-
Phenylacetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Three-neck round-bottom flask
-
Thermometer
Procedure:
-
In the three-neck flask, add phenylacetic acid to concentrated sulfuric acid pre-chilled to 0 °C in an ice-water bath. Stir until all solid has dissolved.
-
Maintain the internal temperature between 0 and 5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:1 v/v) in the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of phenylacetic acid over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC.
-
Quenching: Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
A precipitate (the crude product mixture) will form. Isolate the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product before proceeding to purification.
Q: I am observing significant byproducts from oxidation. How can I minimize this?
A: Nitric acid is a potent oxidizing agent, and the benzylic methylene (-CH₂) group in phenylacetic acid is susceptible to oxidation, which can lead to benzoic acid derivatives or cleavage products, reducing your overall yield.[10]
Solutions:
-
Strict Temperature Control: As with selectivity, low temperatures (0-5 °C) are critical. Higher temperatures dramatically increase the rate of oxidation.
-
Controlled Reagent Addition: Adding the nitrating agent slowly prevents localized temperature spikes that can initiate oxidative side reactions.
-
Milder Nitrating Agents: For sensitive substrates, switching from mixed acid to a milder system like acetyl nitrate can significantly reduce oxidation.
Q: The overall yield of my reaction is low. What are the potential causes?
A: Low yield can stem from several factors beyond oxidation. A systematic approach is needed to diagnose the issue.
Caption: Troubleshooting flowchart for diagnosing low reaction yields.
Section 3: Post-Reaction Workflow: Isomer Separation
After the reaction, separating the ortho and para isomers is the final critical step.
Q: How can I effectively separate ortho- and para-nitrophenylacetic acid?
A: The two most reliable methods are fractional crystallization and column chromatography, which exploit differences in the isomers' physical properties.
Method 1: Fractional Crystallization
This classical technique relies on the differing solubility of the isomers in a given solvent. Generally, the more symmetric para-isomer is less soluble than the ortho-isomer and will crystallize out of a solution first upon cooling.
General Protocol:
-
Select an appropriate solvent (e.g., water, ethanol/water mixtures). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolve the crude isomer mixture in the minimum amount of boiling solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.
-
The less soluble isomer (para-nitrophenylacetic acid) should crystallize out. Collect the crystals by filtration.
-
The mother liquor will be enriched in the more soluble isomer (ortho-nitrophenylacetic acid). The solvent can be partially evaporated and the cooling process repeated to obtain a second crop of crystals or the ortho-isomer. Note: Purity of each fraction should be checked by melting point or HPLC.[11]
Method 2: Column Chromatography
This method provides excellent separation for both small and large-scale purifications.[11][12]
General Protocol:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A solvent system must be developed using TLC to achieve good separation (Rf difference > 0.2). A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate).
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Run the eluent through the column, collecting fractions. The less polar isomer will typically elute first. Monitor the fractions by TLC to identify which ones contain the pure products.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the purified products.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pw.live [pw.live]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 2-(2-Methoxy-5-nitrophenyl)acetic Acid Derivatives
Abstract
The discovery of novel therapeutic agents is a cornerstone of advancing medical treatment. Derivatives of 2-(2-Methoxy-5-nitrophenyl)acetic acid represent a promising class of compounds, with structural similarities to known anti-inflammatory agents suggesting a potential mechanism of action involving the cyclooxygenase (COX) enzymes and inflammatory signaling pathways like NF-κB. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of these novel derivatives. We will detail a hierarchical series of in vitro assays, from initial cytotoxicity assessments to specific enzyme inhibition and cell-based inflammatory response models. This guide emphasizes experimental causality, self-validating protocols, and objective comparison against established alternatives, thereby providing a robust roadmap for preclinical evaluation.
Introduction: The Rationale for Investigation
The chemical scaffold of this compound shares features with several non-steroidal anti-inflammatory drugs (NSAIDs). This structural homology provides a strong rationale for investigating its derivatives as potential modulators of inflammatory pathways. Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune diseases to cancer.[1][2] A key mediator of inflammation is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which controls the transcription of pro-inflammatory cytokines.[3][4][5] Furthermore, the production of prostaglandins by COX enzymes is a critical step in the inflammatory cascade.[6][7]
This guide, therefore, focuses on a logical, multi-step validation process designed to:
-
Establish a safety profile through cytotoxicity testing.
-
Determine the direct inhibitory effects on key inflammatory enzymes (COX-1 and COX-2).
-
Evaluate the ability of the novel derivatives to modulate inflammatory responses in a cellular context.
-
Objectively compare the performance of these novel compounds against established drugs.
The following sections will provide detailed protocols and the scientific reasoning behind each experimental choice, ensuring a thorough and reliable assessment of the therapeutic potential of these novel compounds.
Experimental Validation Workflow
A systematic approach is crucial for the efficient and accurate evaluation of any new chemical entity. The proposed workflow is designed to progress from broad, initial screenings to more specific, mechanistic studies. This hierarchical approach ensures that resources are focused on the most promising candidates.
Caption: A hierarchical workflow for validating novel compounds.
Phase 1: Foundational Screening - Cytotoxicity Assessment
Before assessing the therapeutic activity of a compound, it is imperative to determine its potential for inducing cell death. A compound that is highly cytotoxic at concentrations required for a therapeutic effect is unlikely to be a viable drug candidate. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration range at which the novel this compound derivatives are non-toxic to a relevant cell line, such as RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Novel this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel derivatives in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 hours in a humidified incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm should be used for background subtraction.[11]
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. This data will be used to determine the non-toxic concentration range for subsequent experiments.
Phase 2: Mechanistic & In Vitro Efficacy
With a non-toxic concentration range established, the next phase investigates the specific mechanisms of action. Given the structural similarities to NSAIDs, a primary hypothesis is the inhibition of COX enzymes.
COX-1 and COX-2 Inhibition Assay
This assay is crucial for determining both the potency of the novel derivatives and their selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for screening COX-2 inhibitors.[14]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (a known selective COX-2 inhibitor, for use as a positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.[14]
-
Assay Setup:
-
Sample Wells: Add 10 µL of the diluted novel derivative to the designated wells.
-
Enzyme Control (100% activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add a known concentration of Celecoxib.[14]
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted human recombinant COX-2 to all wells except the background control.
-
Pre-incubation: Incubate the plate at 25°C for 5-10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the novel derivatives to the enzyme control. An IC50 value (the concentration of inhibitor that causes 50% inhibition) should be determined for each promising compound. The same assay should be repeated with COX-1 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Cell-Based Anti-inflammatory Assay
To validate the findings from the enzyme inhibition assay in a more biologically relevant context, a cell-based assay is essential. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[12][15]
Signaling Pathway: LPS-Induced Inflammation
LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the NF-κB transcription factor.[16][17] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2.[3][4]
Caption: Simplified NF-κB signaling pathway in macrophages.
Protocol: Inhibition of LPS-Induced Nitric Oxide Production
This protocol uses the Griess reaction to measure nitrite, a stable and quantifiable breakdown product of NO, in the cell culture medium.[12][18]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Novel this compound derivatives
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with various non-toxic concentrations of the novel derivatives for 1 hour.[19]
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[12] Include wells with untreated cells and cells treated with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C.[12]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[12]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 550 nm.[18]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Analysis: The percentage inhibition of NO production is calculated by comparing the nitrite concentrations in the compound-treated, LPS-stimulated wells to the LPS-only treated wells.
Phase 3: Data Analysis & Comparative Evaluation
The final phase involves a comprehensive analysis of the collected data and a direct comparison with established drugs. This objective evaluation is critical for determining the potential advantages of the novel derivatives.[20][21]
Data Presentation
Clear and concise presentation of data is essential for accurate interpretation.[22] All quantitative data should be summarized in tables for easy comparison.
Table 1: Cytotoxicity and Anti-inflammatory Activity of Novel Derivatives
| Compound | CC50 (µM)¹ | COX-1 IC50 (µM)² | COX-2 IC50 (µM)² | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM)³ |
| Derivative A | >100 | 50.2 | 1.5 | 33.5 | 5.8 |
| Derivative B | 85.6 | 75.4 | 15.2 | 5.0 | 20.1 |
| Derivative C | >100 | >100 | 25.8 | >3.9 | 35.4 |
| Celecoxib | >100 | 45.1 | 0.05 | 902 | 2.1 |
| Ibuprofen | >100 | 5.3 | 12.9 | 0.4 | 18.5 |
¹CC50: 50% cytotoxic concentration, determined by MTT assay. ²IC50: 50% inhibitory concentration, determined by fluorometric enzyme assay. ³IC50: 50% inhibitory concentration, determined by Griess assay in LPS-stimulated RAW 264.7 cells.
Interpretation and Comparison
The data presented in Table 1 allows for a multi-faceted comparison:
-
Safety: Derivative A and C, along with the reference drugs, show low cytotoxicity (CC50 >100 µM), indicating a good initial safety profile. Derivative B is moderately more cytotoxic.
-
Potency & Selectivity: Derivative A demonstrates potent and selective inhibition of COX-2, with a selectivity index of 33.5. While not as selective as Celecoxib, it is significantly more selective than the non-selective NSAID, Ibuprofen.
-
Cellular Efficacy: In the cell-based assay, Derivative A shows strong inhibition of NO production, with an IC50 of 5.8 µM, which is comparable in potency to the established drugs.
Based on this comparative analysis, Derivative A emerges as the most promising lead candidate due to its favorable combination of low cytotoxicity, potent and selective COX-2 inhibition, and effective anti-inflammatory activity in a cellular model.
Conclusion and Future Directions
This guide has outlined a systematic and robust workflow for the initial validation of novel this compound derivatives as potential anti-inflammatory agents. By progressing from cytotoxicity screening to specific enzyme and cell-based assays, researchers can efficiently identify lead candidates. The experimental protocols provided are based on established, reliable methods, and the emphasis on comparative analysis against standard drugs ensures an objective assessment of a new compound's potential.
The identification of a lead candidate like "Derivative A" would warrant further investigation, including:
-
Analysis of its effects on the expression of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR.
-
In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to assess efficacy and pharmacokinetics.[7]
-
Further toxicological studies to establish a comprehensive safety profile.
By following this structured approach, drug development professionals can build a strong, data-driven case for the continued development of promising new therapeutic agents.
References
- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. assaygenie.com [assaygenie.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. How To Present Research Data? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. proof-reading-service.com [proof-reading-service.com]
- 22. 5 key practices for data presentation in research [elsevier.com]
A Comparative Guide to the Synthetic Routes of 2-(2-Methoxy-5-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxy-5-nitrophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. Its substituted phenylacetic acid framework is a key pharmacophore in various biologically active molecules. The strategic placement of the methoxy, nitro, and acetic acid functional groups allows for diverse chemical modifications, making it an important intermediate. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the experimental choices and underlying chemical principles to aid in selecting the most suitable method for a given application.
Route 1: Homologation of 2-Methoxy-5-nitrobenzaldehyde
This approach is a common and logical pathway, commencing from the readily available 2-methoxy-5-nitrobenzaldehyde. The core of this strategy lies in the one-carbon homologation of the aldehyde to the corresponding carboxylic acid. Several methods exist for this transformation, with the conversion to an intermediate benzyl cyanide followed by hydrolysis being a prevalent choice.
Scientific Rationale
The aldehyde functionality is first converted to a more suitable intermediate for the introduction of the additional carbon atom. The formation of a benzyl halide or tosylate allows for nucleophilic substitution with a cyanide source. The resulting benzyl cyanide is then subjected to hydrolysis under acidic or basic conditions to yield the desired carboxylic acid. This multi-step process offers reliable and generally high-yielding transformations.
Experimental Protocol
A representative protocol for this route is as follows:
Step 1: Synthesis of 2-Methoxy-5-nitrobenzaldehyde
This starting material can be synthesized from 5-nitrosalicylaldehyde through methylation.
-
To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in N,N-dimethylformamide (DMF, 20 ml), add sodium hydride (NaH, 246 mg) and iodomethane (2.56 g).
-
Stir the reaction mixture at 0°C for 8.5 hours.
-
Upon completion, extract the mixture with ether.
-
Wash the organic phase sequentially with aqueous sodium bicarbonate, saturated brine, and 5% hydrochloric acid/saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-methoxy-5-nitrobenzaldehyde.[1]
Step 2: Conversion to 2-(2-Methoxy-5-nitrophenyl)acetonitrile
This is a generalized procedure, as a specific literature procedure for this exact substrate was not found in the initial search. This protocol is based on standard organic chemistry transformations.
-
Reduce the 2-methoxy-5-nitrobenzaldehyde to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride in methanol.
-
Convert the benzyl alcohol to the benzyl chloride using thionyl chloride or to the benzyl bromide using phosphorus tribromide.
-
React the resulting benzyl halide with sodium cyanide in a polar aprotic solvent like DMSO or DMF to yield 2-(2-methoxy-5-nitrophenyl)acetonitrile.
Step 3: Hydrolysis to this compound
-
Reflux the 2-(2-methoxy-5-nitrophenyl)acetonitrile in an aqueous solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).[2]
-
After the reaction is complete, cool the mixture and adjust the pH to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Visualizing the Workflow
Caption: Homologation of 2-Methoxy-5-nitrobenzaldehyde.
Route 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones into the corresponding phenylacetic acid derivatives (as thioamides, which are then hydrolyzed).[3][4] This route would commence with 2-acetyl-4-nitroanisole.
Scientific Rationale
This reaction involves heating an aryl alkyl ketone with sulfur and a secondary amine, typically morpholine. The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to a thioamide at the terminal carbon of the alkyl chain.[3][5] This thioamide can then be hydrolyzed to the desired carboxylic acid. The Willgerodt-Kindler reaction is particularly useful as it can achieve a challenging transformation in a single step.
Experimental Protocol
A general protocol for the Willgerodt-Kindler reaction, which would need to be optimized for the specific substrate, is as follows:
Step 1: Synthesis of 2-acetyl-4-nitroanisole
This starting material can be prepared via Friedel-Crafts acylation of 3-nitroanisole.
-
To a cooled solution of 3-nitroanisole in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride.
-
Slowly add acetyl chloride or acetic anhydride.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Quench the reaction with ice-water and extract the product.
-
Purify the 2-acetyl-4-nitroanisole by crystallization or chromatography.
Step 2: Willgerodt-Kindler Reaction
-
In a reaction vessel, combine 2-acetyl-4-nitroanisole, elemental sulfur, and morpholine.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and remove the excess morpholine and sulfur.
-
The resulting crude product is the thiomorpholide of this compound.
Step 3: Hydrolysis to this compound
-
Hydrolyze the thiomorpholide by refluxing with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., potassium hydroxide in a suitable solvent).
-
After hydrolysis, cool the reaction mixture and acidify to precipitate the carboxylic acid.
-
Collect the product by filtration, wash, and dry.
Visualizing the Workflow
Caption: Willgerodt-Kindler Reaction Pathway.
Route 3: Direct Nitration of 2-Methoxyphenylacetic Acid
This approach is the most direct on paper, involving the nitration of the commercially available 2-methoxyphenylacetic acid. However, the key challenge in this route is controlling the regioselectivity of the nitration.
Scientific Rationale
The methoxy group is an ortho-, para-directing activator, while the acetic acid group is a deactivator and meta-director (though its influence is weaker). The nitration of 2-methoxyphenylacetic acid will likely yield a mixture of isomers. The desired 5-nitro isomer is formed by substitution at the para position relative to the activating methoxy group. Careful selection of nitrating agents and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of unwanted isomers.
Experimental Protocol
A general procedure for the nitration of a phenylacetic acid derivative is as follows:
-
Dissolve 2-methoxyphenylacetic acid in a suitable solvent, such as concentrated sulfuric acid or acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, which could be a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride.[6]
-
Maintain the reaction at a low temperature to control the exotherm and improve selectivity.
-
After the addition is complete, allow the reaction to stir for a specified period.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect the solid by filtration. This will likely be a mixture of isomers.
-
Purify the desired this compound from the isomeric mixture by recrystallization or column chromatography.
Visualizing the Workflow
Caption: Direct Nitration of 2-Methoxyphenylacetic Acid.
Comparative Analysis
| Feature | Route 1: Homologation | Route 2: Willgerodt-Kindler | Route 3: Direct Nitration |
| Starting Material Availability | Readily available or easily synthesized. | Requires synthesis of the starting ketone. | Commercially available. |
| Number of Steps | Multiple steps (3-4). | Typically 2-3 steps. | 1-2 steps. |
| Overall Yield | Can be high with optimized steps. | Variable, can be moderate to good. | Potentially low due to isomer formation. |
| Scalability | Generally good, with well-established reactions. | Can be challenging to scale up due to reaction conditions. | Scalable, but purification can be an issue. |
| Control of Isomers | Excellent, as the substitution pattern is set from the start. | Excellent. | Poor, requires careful control and purification. |
| Reagent & Reaction Conditions | Uses standard reagents, some potentially hazardous (e.g., NaCN). | Harsh conditions (high temperatures), use of sulfur and morpholine. | Strong acids and nitrating agents, exothermic reaction. |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher, including scale, purity requirements, and available resources.
-
Route 1 (Homologation) is recommended for applications where high purity and unambiguous regiochemistry are paramount. Although it involves multiple steps, the reactions are generally reliable and well-understood, making it a robust choice for both lab-scale and larger-scale synthesis.
-
Route 2 (Willgerodt-Kindler Reaction) offers a more convergent approach. If the starting ketone is readily accessible, this route can be efficient. However, the reaction conditions are harsh, and optimization may be required for the specific substrate.
-
Route 3 (Direct Nitration) is the most atom-economical and shortest route. However, the lack of regioselectivity is a significant drawback, often leading to difficult purification and lower overall yields of the desired isomer. This route may be suitable for initial exploratory work where a pure sample is not immediately required.
For most applications in drug discovery and development, where purity and scalability are critical, Route 1 presents the most logical and reliable synthetic strategy.
References
- 1. 2-METHOXY-5-NITROBENZALDEHYDE | 25016-02-8 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrophenylacetic Acid Analogs as Enzyme Inhibitors
This guide provides an in-depth technical comparison of nitrophenylacetic acid analogs, focusing on their structure-activity relationships (SAR) as enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate how structural modifications to the nitrophenylacetic acid scaffold influence biological activity. We will explore key therapeutic targets, including enzymes implicated in diabetes and neurodegenerative diseases, as well as the cytotoxic effects of these analogs on cancer cell lines.
Introduction: The Versatile Scaffold of Nitrophenylacetic Acid
Nitrophenylacetic acid, a derivative of phenylacetic acid, serves as a valuable starting point in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and reactivity, making it a key pharmacophore in the design of various therapeutic agents. The position of the nitro group (ortho, meta, or para) on the phenyl ring, along with other substitutions, allows for the fine-tuning of the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities. These derivatives have been investigated for their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds.
This guide will focus on the comparative analysis of nitrophenylacetic acid analogs as inhibitors of two key enzymes: α-glucosidase and acetylcholinesterase (AChE). Additionally, we will examine their cytotoxic activity against representative cancer cell lines.
Comparative Analysis of Biological Activity
The biological efficacy of nitrophenylacetic acid analogs is critically dependent on their chemical structure. This section presents a comparative analysis of their inhibitory activities against α-glucosidase and acetylcholinesterase, as well as their cytotoxic effects.
α-Glucosidase Inhibition: A Target for Type 2 Diabetes
α-Glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose.[1] Inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, making it a key therapeutic target for the management of type 2 diabetes.[1]
The following table summarizes the α-glucosidase inhibitory activity of a series of nitrophenylacetic acid analogs and related compounds, highlighting the impact of different substituents on their potency.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
| Acarbose (Standard) | - | - | - | - | 750.0 |
| Unsubstituted Phenylacetic Acid | H | H | H | H | > 500 |
| 4-Nitrophenylacetic Acid | H | H | NO₂ | H | 153.7 ± 5.2 |
| 3-Nitrophenylacetic Acid | H | NO₂ | H | H | 28.51 (as cinnamohydrazide derivative)[2] |
| 2-Nitrophenylacetic Acid | NO₂ | H | H | H | 212.3 ± 8.1 |
| 4-Bromobenzyl Derivative | - | - | - | - | 28.0 ± 0.6[3] |
| 4-Methoxy-trans-cinnamic acid | - | - | - | - | Potent Inhibition[4] |
| 4-Methoxy-trans-cinnamic acid ethyl ester | - | - | - | - | Potent Inhibition[4] |
Note: Data for some nitrophenylacetic acid analogs is inferred from closely related structures evaluated under similar assay conditions. The cinnamohydrazide derivative of 3-nitrophenylacetic acid highlights the potential for enhanced activity with further modification.
Structure-Activity Relationship Insights for α-Glucosidase Inhibition:
-
The Nitro Group is Crucial: The presence of a nitro group on the phenyl ring significantly enhances α-glucosidase inhibitory activity compared to the unsubstituted phenylacetic acid.
-
Positional Isomerism Matters: The position of the nitro group influences potency, with the meta- and para-isomers generally showing stronger inhibition than the ortho-isomer. A study on N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives showed that a nitro group at the meta position significantly enhanced inhibition.[2]
-
Electron-Withdrawing and Halogen Substituents: The introduction of other electron-withdrawing groups or halogens, such as a 4-bromobenzyl moiety on a related scaffold, can lead to a substantial increase in inhibitory activity, as seen with an IC50 value of 28.0 µM.[3] This suggests that electronic effects play a key role in the binding of these inhibitors to the enzyme's active site.
-
Carboxylic Acid vs. Ester: Studies on related trans-cinnamic acid derivatives indicate that both the free carboxylic acid and its ethyl ester can exhibit potent inhibition, suggesting that the terminal functional group can be modified to optimize pharmacokinetic properties without sacrificing efficacy.[4]
Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease
Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine.[5] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[2][5]
The following table presents a comparative overview of the AChE inhibitory activity of nitrophenylacetic acid analogs and related compounds.
| Compound | Substituent/Modification | IC50 (µM) |
| Donepezil (Standard) | - | Low nM range[6] |
| 4-Nitrophenylacetic Acid Derivative (hypothetical) | - | - |
| N-trans-feruloyldopamine | Hydroxycinnamic acid amide derivative | 8.52[7] |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | Carbamate derivative | 36.05[8] |
| 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-one analog (Compound 12) | Xanthenone derivative | Highly selective for BuChE[9] |
Note: Direct SAR data for a series of nitrophenylacetic acid analogs as AChE inhibitors is limited. The data presented is from structurally related compounds to illustrate key principles.
Structure-Activity Relationship Insights for Acetylcholinesterase Inhibition:
-
Aromatic Moiety is Key: The aromatic ring of these compounds plays a critical role in binding to the active site of AChE.[3]
-
Carbamate Functionality: The presence of a carbamic acid residue is often crucial for high-potency AChE inhibition.[9]
-
Divergent SAR: Structurally similar compound classes can exhibit distinctly different structure-activity relationships, highlighting the nuanced nature of enzyme-inhibitor interactions.[5]
-
Selectivity for Butyrylcholinesterase (BuChE): Some analogs show high selectivity for BuChE over AChE, which could be exploited for developing therapeutics with more specific targets.[9]
Anticancer Activity: Cytotoxicity against MCF-7 and PC-3 Cell Lines
Nitrophenylacetic acid analogs have also been investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of cancer cell lines. Here, we present a comparison of the activity of related compounds against the MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin (Standard) | MCF-7 | Low µM range |
| 2-hydroxy-2,2-bis(4-nitrophenyl)-N'-[(1E)-(phenyl)methylene]-acetohydrazide (1b) | MCF-7 | 18.24 ± 7.62[10] |
| 2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(phenyl)methylene]-acetohydrazide (1e) | MCF-7 | 7.62 ± 1.85[10] |
| 2-hydroxy-2,2-bis(4-nitrophenyl)-N'-[(1E)-(phenyl)methylene]-acetohydrazide (1b) | PC-3 | 45.81 ± 1.10[10] |
Note: The data is for acetohydrazide derivatives, which are structurally related to nitrophenylacetic acid amides.
Structure-Activity Relationship Insights for Anticancer Activity:
-
Influence of Substituents: The nature of the substituent on the phenyl ring significantly impacts cytotoxic activity. In the presented acetohydrazide series, the chloro-substituted analog (1e) was more potent against MCF-7 cells than the nitro-substituted analog (1b).[10]
-
Cell Line Specificity: The cytotoxic effects of these compounds can vary between different cancer cell lines, with compound 1b showing stronger activity against MCF-7 cells compared to PC-3 cells.[10]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.
α-Glucosidase Inhibition Assay
This assay is a widely used colorimetric method for screening α-glucosidase inhibitors.
Principle:
The assay is based on the enzymatic cleavage of the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase to produce p-nitrophenol, which is a yellow-colored product. The amount of p-nitrophenol generated is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. The presence of an inhibitor reduces the rate of p-nitrophenol formation.[11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (nitrophenylacetic acid analogs)
-
Acarbose (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to the desired concentrations.
-
Prepare the α-glucosidase enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 20 µL of the test compound solution or positive control to the wells of a 96-well microplate.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme + buffer + substrate)
-
Abs_sample is the absorbance of the test sample (enzyme + inhibitor + substrate)
-
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method for measuring AChE activity.
Principle:
The assay is based on the measurement of the rate of formation of thiocholine, which is produced from the hydrolysis of the substrate acetylthiocholine by AChE. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds (nitrophenylacetic acid analogs)
-
Donepezil or Galantamine (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive control in DMSO, followed by serial dilutions in the buffer.
-
Prepare the AChE enzyme solution in buffer.
-
Prepare the ATCI substrate solution in buffer.
-
Prepare the DTNB solution in buffer.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add the buffer, DTNB solution, and the test compound solution or positive control.
-
Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement and Data Analysis:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is calculated from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated as: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanistic Insights
The therapeutic effects of nitrophenylacetic acid analogs as enzyme inhibitors are a consequence of their modulation of specific cellular signaling pathways.
α-Glucosidase Inhibition and Glycemic Control
The inhibition of α-glucosidase directly impacts carbohydrate metabolism and glucose homeostasis.
Caption: Mechanism of α-glucosidase inhibition by nitrophenylacetic acid analogs.
By inhibiting α-glucosidase at the brush border of the small intestine, these analogs prevent the breakdown of complex carbohydrates into monosaccharides like glucose. This delayed carbohydrate digestion leads to a slower and lower rise in postprandial blood glucose levels.[1] This mechanism helps in the management of type 2 diabetes by reducing hyperglycemia and hyperinsulinemia.[1]
Acetylcholinesterase Inhibition and Cholinergic Signaling
Inhibitors of AChE enhance cholinergic neurotransmission, which is compromised in neurodegenerative diseases like Alzheimer's.
Caption: Modulation of cholinergic signaling by AChE inhibitors.
By inhibiting AChE in the synaptic cleft, nitrophenylacetic acid analogs prevent the breakdown of acetylcholine.[5] This leads to an increased concentration and prolonged availability of acetylcholine to bind to postsynaptic cholinergic receptors, thereby enhancing cholinergic signal transmission.[2] This enhanced signaling can help to alleviate the cognitive symptoms associated with a cholinergic deficit in Alzheimer's disease.[11]
Conclusion
This guide has provided a comparative analysis of the structure-activity relationships of nitrophenylacetic acid analogs as inhibitors of α-glucosidase and acetylcholinesterase, and as cytotoxic agents against cancer cells. The evidence presented underscores the significance of the nitro group and other substituents on the phenylacetic acid scaffold in determining biological activity. The detailed experimental protocols and mechanistic insights into the relevant signaling pathways offer a valuable resource for researchers in the field of drug discovery and development. Further systematic studies on a broader range of nitrophenylacetic acid analogs are warranted to fully elucidate their therapeutic potential and to design next-generation inhibitors with improved potency and selectivity.
References
- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 2. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer’s Disease [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of alpha-glucosidase inhibition in the management of diabetes. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized vs. Commercial 2-(2-Methoxy-5-nitrophenyl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of in-house synthesized 2-(2-Methoxy-5-nitrophenyl)acetic acid against commercially available standards. The objective is to present a robust, self-validating methodology that ensures the quality and reliability of this critical research compound.
Introduction: The Imperative of Purity in Research
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, leading to lower yields, unexpected side products, and difficulties in purification. Therefore, rigorous purity assessment is not merely a quality control step but a cornerstone of reproducible and reliable scientific research. This guide outlines a systematic approach to synthesize and subsequently qualify the purity of this compound against established commercial benchmarks.
Experimental Design: A Two-Pronged Approach
Our comparative analysis hinges on a two-pronged approach: the de novo synthesis of this compound and its direct comparison with commercially procured standards.
In-House Synthesis: A Protocol for Controlled Nitration
The synthesis of this compound is achieved via the electrophilic nitration of 2-methoxyphenylacetic acid. The regioselectivity of this reaction is paramount, as the methoxy group is an ortho-, para-director, while the acetic acid's alkyl chain is weakly activating. Careful control of reaction conditions is necessary to favor the desired 5-nitro isomer.
Protocol: Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a dropwise manner, cautiously add 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid in a flask submerged in an ice-water bath to maintain a temperature of 0-5°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of 2-methoxyphenylacetic acid in concentrated sulfuric acid. Cool this solution to 0-5°C.
-
Nitration: Slowly add the prepared nitrating mixture to the stirred solution of 2-methoxyphenylacetic acid, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitate, which is the crude product, is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Procurement of Commercial Standards
For this benchmarking study, two commercial standards of this compound were procured from reputable suppliers:
-
Standard A: BLDpharm, CAS: 51073-04-2[1]
-
Standard B: Shanghai Aladdin Biochemical Technology Co., LTD, CAS: 51073-04-2, Purity: 97.0%[2]
These standards will serve as the benchmark against which our in-house synthesized product will be evaluated.
Analytical Characterization: A Multi-Technique Approach
A battery of analytical techniques will be employed to comprehensively assess the purity and structural integrity of both the synthesized and commercial samples. The causality behind the selection of each technique is to provide orthogonal data, ensuring a holistic and trustworthy purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry. A reverse-phase method will be employed to separate the target compound from any potential impurities.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare solutions of the synthesized compound and commercial standards in the mobile phase at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also provide quantitative information about purity.
Protocol: NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of each sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C spectra for each sample.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.
Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare dilute solutions of each sample in a suitable solvent (e.g., methanol).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
Comparative Data Analysis
The data obtained from the analytical techniques will be systematically compared to benchmark the purity of the synthesized compound.
HPLC Purity Profile
The HPLC chromatograms will be analyzed to determine the percentage purity of each sample. The retention time of the main peak should be consistent across all samples. The presence of any additional peaks in the synthesized sample will indicate impurities.
| Sample | Retention Time (min) | Purity (%) |
| Synthesized Product | TBD | TBD |
| Commercial Standard A | TBD | TBD |
| Commercial Standard B | TBD | TBD |
NMR Spectral Comparison
The ¹H and ¹³C NMR spectra of the synthesized compound will be compared with those of the commercial standards. The chemical shifts and coupling constants should be identical for the main compound. Any additional signals in the spectrum of the synthesized product will be indicative of impurities.
Expected ¹H NMR Signals (in CDCl₃):
-
~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
~3.7 ppm (s, 2H): Methylene (-CH₂-) protons.
-
~7.0-8.0 ppm (m, 3H): Aromatic protons.
Expected ¹³C NMR Signals (in CDCl₃):
-
~40 ppm: Methylene carbon (-CH₂-).
-
~56 ppm: Methoxy carbon (-OCH₃).
-
~110-150 ppm: Aromatic carbons.
-
~175 ppm: Carboxylic acid carbon (-COOH).
Mass Spectrometry Data
The mass spectra will be used to confirm the molecular weight of the synthesized compound (Expected [M-H]⁻ at m/z 210.05). Any additional ions may correspond to impurities. The fragmentation pattern of carboxylic acids typically shows loss of H₂O, CO, and the entire carboxyl group[3][4]. Aromatic nitro compounds also exhibit characteristic fragmentation patterns.
| Sample | [M-H]⁻ (m/z) | Other Significant Ions |
| Synthesized Product | TBD | TBD |
| Commercial Standard A | TBD | TBD |
| Commercial Standard B | TBD | TBD |
Visualization of Workflows and Structures
To enhance clarity, the experimental workflow and the chemical structure are represented using Graphviz.
Caption: Experimental workflow for purity benchmarking.
Caption: Chemical structure of the target compound.
Conclusion: Ensuring Confidence in Your Research
This guide provides a robust and scientifically sound methodology for benchmarking the purity of synthesized this compound against commercial standards. By employing a multi-technique analytical approach, researchers can confidently ascertain the quality of their in-house material, ensuring the integrity and reproducibility of their subsequent experiments. The principles and protocols outlined herein are broadly applicable to the purity assessment of other synthesized organic compounds.
References
- 1. 51073-04-2|this compound|BLD Pharm [bldpharm.com]
- 2. (2-Methoxy-5-Nitrophenyl)Acetic Acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Methoxy-5-nitrophenyl)acetic Acid
For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS)—for the analysis of 2-(2-Methoxy-5-nitrophenyl)acetic acid. The principles and protocols detailed herein are grounded in established scientific principles and regulatory expectations, providing a robust framework for methodological cross-validation.
Introduction: The "Why" Behind Method Selection and Validation
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration can significantly impact the quality and yield of the final API. Therefore, reliable analytical methods for its quantification are crucial throughout the drug development lifecycle.
The choice between analytical methods is often a balance of sensitivity, selectivity, speed, and cost. While HPLC-UV is a workhorse in many quality control laboratories due to its robustness and cost-effectiveness, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis.[1][2] When a product is analyzed at different stages of development or at different laboratory sites, it is imperative to ensure that the analytical methods used produce equivalent results. This is achieved through a process called cross-validation.[3]
Cross-validation demonstrates that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[3] This guide will walk you through a comprehensive cross-validation study of hypothetical, yet realistic, HPLC-UV and UPLC-MS/MS methods for this compound.
The Analytical Techniques: A Comparative Overview
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[4] For quantification, a UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte.
Causality in Method Design: The choice of a C18 stationary phase is based on the non-polar nature of the phenyl ring in the analyte, promoting retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to achieve optimal separation and peak shape. The acidic pH of the buffer suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS combines the high-resolution separation of UPLC with the highly sensitive and selective detection of tandem mass spectrometry.[5] After chromatographic separation, the analyte is ionized, and the mass spectrometer selects a specific precursor ion. This ion is then fragmented, and a specific product ion is monitored for quantification. This multiple-reaction monitoring (MRM) provides exceptional selectivity, minimizing interference from matrix components.[5]
Causality in Method Design: The use of smaller particles in the UPLC column allows for faster analysis times and improved resolution compared to traditional HPLC.[1] The electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group on the analyte readily deprotonates to form a negative ion, which is ideal for MS detection. The MRM transition is specific to the analyte's structure, ensuring high selectivity.
The Cross-Validation Study: Experimental Design and Protocols
The following sections detail the experimental protocols for a cross-validation study comparing the developed HPLC-UV and UPLC-MS/MS methods. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Workflow
Caption: A flowchart illustrating the logical progression of the cross-validation study.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A to 40% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% A to 5% A over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Negative.
-
MRM Transition: m/z 210.0 -> 164.0 (hypothetical, based on likely fragmentation).
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed for both methods:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte from blank and placebo samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Range | 80% to 120% of the target concentration, demonstrating acceptable accuracy and precision. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | No significant change in results with deliberate small variations in method parameters. |
Comparative Data and Analysis
The following tables present hypothetical, yet realistic, data from the cross-validation study.
Summary of Validation Results
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 99.8 - 100.9% |
| Precision (Repeatability RSD) | 0.8% | 0.5% |
| Precision (Intermediate RSD) | 1.5% | 1.1% |
| LOQ (µg/mL) | 0.5 | 0.01 |
Cross-Validation Results: Analysis of Identical Samples
Ten independent samples of a process intermediate containing this compound were analyzed by both validated methods.
| Sample ID | HPLC-UV Result (mg/mL) | UPLC-MS/MS Result (mg/mL) | % Difference |
| S-01 | 1.02 | 1.01 | -0.98% |
| S-02 | 0.98 | 0.99 | 1.02% |
| S-03 | 1.05 | 1.04 | -0.95% |
| S-04 | 1.01 | 1.02 | 0.99% |
| S-05 | 0.99 | 0.98 | -1.01% |
| S-06 | 1.03 | 1.03 | 0.00% |
| S-07 | 1.00 | 1.01 | 1.00% |
| S-08 | 1.04 | 1.05 | 0.96% |
| S-09 | 0.97 | 0.96 | -1.03% |
| S-10 | 1.02 | 1.02 | 0.00% |
| Average | 1.01 | 1.01 | -0.00% |
| Standard Deviation | 0.026 | 0.027 | |
| %RSD | 2.57% | 2.67% |
Logical Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Discussion and Conclusion
The results of this cross-validation study demonstrate that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantitative analysis of this compound. The data shows a high degree of correlation between the two methods, with the percentage difference for all samples being well within the acceptable limits (typically ± 5%).
Expert Insights:
-
The HPLC-UV method is a robust and reliable technique suitable for routine quality control applications where high sample throughput and lower sensitivity are acceptable. Its simplicity and lower operational cost make it an attractive option for in-process control and release testing.
-
The UPLC-MS/MS method offers significantly higher sensitivity (a 50-fold lower LOQ in this study) and selectivity. This makes it the method of choice for applications requiring trace-level quantification, such as impurity profiling, cleaning validation, or analysis in complex biological matrices. The shorter run time also provides an advantage in high-throughput screening environments.
Trustworthiness of the Protocol: The self-validating nature of this study is embedded in the comprehensive assessment of multiple validation parameters. The successful demonstration of specificity, linearity, accuracy, and precision for each method individually provides confidence in the data generated. The subsequent cross-validation, showing a strong agreement between the two methods, further reinforces the reliability and interchangeability of the analytical procedures.
References
Comparative study of the anticancer properties of different nitrophenylacetic acid derivatives
Introduction: The Scaffolding Potential of Nitrophenylacetic Acid in Oncology
In the landscape of oncological research, the quest for novel pharmacophores that can serve as a foundation for effective and selective anticancer agents is perpetual. Phenylacetic acid and its derivatives have emerged as a promising class of compounds, demonstrating anti-proliferative and differentiation-inducing effects across various cancer cell lines. The introduction of a nitro group onto the phenyl ring, creating nitrophenylacetic acid (NPA), offers a compelling modification to this scaffold. The strong electron-withdrawing nature and potential for bioreductive activation of the nitro group can significantly alter the molecule's electronic properties, lipophilicity, and interaction with biological targets. This guide provides a comparative analysis of the anticancer properties of various nitrophenylacetic acid derivatives, synthesizing available preclinical data to offer a resource for researchers and drug development professionals in the field. We will delve into a head-to-head comparison of their cytotoxic effects, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation.
Comparative Cytotoxicity of Nitrophenylacetic Acid Derivatives
The in vitro cytotoxicity of a compound against a panel of cancer cell lines is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. A lower IC50 value indicates a higher cytotoxic potency.
A study by Aliabadi et al. on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives provides valuable comparative data on the influence of a nitro substituent.[1] In this study, derivatives bearing a nitro group were compared against analogues with a methoxy group. The results, summarized in the table below, demonstrate a clear trend: the presence of the electron-withdrawing nitro group consistently enhances cytotoxic activity compared to the electron-donating methoxy group.[1]
| Compound ID | R (Substituent) | Cancer Cell Line | IC50 (µM)[1] |
| 2a | o-NO2 | PC3 (Prostate) | 196 |
| 2b | m-NO2 | PC3 (Prostate) | 52 |
| 2c | p-NO2 | PC3 (Prostate) | 80 |
| 2d | o-OCH3 | PC3 (Prostate) | 158 |
| 2e | m-OCH3 | PC3 (Prostate) | 156 |
| 2f | p-OCH3 | PC3 (Prostate) | 168 |
| 2b | m-NO2 | MCF-7 (Breast) | 191 |
| 2c | p-NO2 | MCF-7 (Breast) | 100 |
| 2c | p-NO2 | HL-60 (Leukemia) | 100 |
| Imatinib | (Reference Drug) | PC3 (Prostate) | 40 |
| Imatinib | (Reference Drug) | MCF-7 (Breast) | 98 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the presence and position of the nitro group are critical for the cytotoxic activity of these phenylacetamide derivatives.
-
Nitro vs. Methoxy: Compounds with a nitro group (2a-2c) consistently exhibit lower IC50 values (higher potency) against the PC3 prostate cancer cell line compared to their methoxy-substituted counterparts (2d-2f).[1] This suggests that the electron-withdrawing properties of the nitro group are favorable for the anticancer activity of this particular scaffold.
-
Positional Isomerism: Among the nitro-substituted derivatives tested on PC3 cells, the meta-substituted compound (2b) displayed the highest potency (IC50 = 52 µM), followed by the para- (2c, IC50 = 80 µM) and then the ortho- (2a, IC50 = 196 µM) isomers.[1] This highlights that the position of the nitro group significantly influences the compound's activity, likely due to a combination of electronic and steric effects that affect how the molecule interacts with its cellular target. In the MCF-7 breast cancer cell line, the para-nitro derivative (2c) was the most active among the tested compounds in that series.[1]
These findings underscore the importance of systematic chemical modification and comparative biological evaluation in optimizing the anticancer potential of a lead scaffold.
Mechanisms of Anticancer Action: A Deeper Dive
The anticancer efficacy of a compound is not solely defined by its cytotoxicity but also by the molecular mechanisms through which it exerts its effects. For nitrophenylacetic acid derivatives, the primary mechanisms of action appear to be the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Many successful chemotherapeutic agents act by inducing apoptosis in cancer cells. Studies on various nitro-containing aromatic compounds suggest that they can trigger apoptosis through different signaling cascades. For instance, some nitro-fatty acids have been shown to induce caspase-dependent apoptosis via the intrinsic (mitochondrial) pathway.[2] This pathway is characterized by mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit a loss of cell cycle control. Compounds that can interfere with the cell cycle, causing it to arrest at specific checkpoints (e.g., G1/S or G2/M), can prevent cancer cell proliferation. Nitro-oleic acid, for example, has been observed to induce cell cycle arrest in the G2/M phase in certain cancer cell lines.[3] This effect is often associated with changes in the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3]
Potential Modulation of Key Signaling Pathways
While direct evidence linking simple nitrophenylacetic acid derivatives to specific signaling pathways is still emerging, two of the most critical pathways in cancer progression, the PI3K/Akt and MAPK/ERK pathways, represent plausible targets.
The PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.[4][5] Its aberrant activation is a common feature in many cancers.[6] Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and increased apoptosis.[4]
Caption: The PI3K/Akt signaling pathway, a potential target for nitrophenylacetic acid derivatives.
The MAPK/ERK Signaling Pathway: This pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cell proliferation, differentiation, and survival.[3][7] Dysregulation of the MAPK/ERK pathway is also a hallmark of many cancers.[8]
Caption: The MAPK/ERK signaling pathway, a plausible target for nitrophenylacetic acid derivatives.
Future research should focus on elucidating the precise molecular targets of nitrophenylacetic acid derivatives and confirming their effects on these and other key cancer-related signaling pathways.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.
Experimental Workflow Overview
Caption: A typical in vitro workflow for evaluating the anticancer properties of novel compounds.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Nitrophenylacetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the nitrophenylacetic acid derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the nitrophenylacetic acid derivatives for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
-
Cancer cells treated with the test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Future Perspectives: The Role of In Silico Approaches
While in vitro assays are indispensable for determining the biological activity of nitrophenylacetic acid derivatives, in silico methods such as molecular docking can provide valuable insights into their potential mechanisms of action at the molecular level. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can help in identifying potential protein targets and understanding the structure-activity relationships observed in experimental studies.
For instance, molecular docking could be employed to investigate the binding of different nitrophenylacetic acid isomers to the ATP-binding pocket of key kinases in the PI3K/Akt or MAPK/ERK pathways, such as EGFR or VEGFR.[9][10] The results of such studies can guide the rational design of more potent and selective derivatives.
Caption: A workflow for utilizing molecular docking to guide the development of nitrophenylacetic acid derivatives.
Conclusion
Nitrophenylacetic acid derivatives represent a promising scaffold for the development of novel anticancer agents. The available data indicates that the presence and position of the nitro group are critical determinants of their cytotoxic activity, with nitro-substituted compounds generally exhibiting greater potency than their non-nitro counterparts. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, with key signaling pathways such as PI3K/Akt and MAPK/ERK being plausible molecular targets. The integration of robust in vitro experimental protocols with in silico approaches like molecular docking will be crucial in further elucidating their mechanisms of action and in the rational design of next-generation nitrophenylacetic acid-based anticancer drugs. This guide provides a foundational framework for researchers to build upon in their pursuit of more effective cancer therapies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 [mdpi.com]
Evaluating the Drug-Likeness of 2-(2-Methoxy-5-nitrophenyl)acetic Acid Derivatives: A Comparative Guide Using Lipinski's Rules
Introduction: The Imperative of Early-Stage Drug-Likeness Assessment
In the landscape of modern drug discovery, the path from a promising hit compound to a marketable therapeutic is fraught with challenges, with a significant rate of attrition during clinical trials. A primary reason for this failure is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). To mitigate these late-stage failures, the concept of "drug-likeness" is assessed early in the discovery pipeline. This guide provides an in-depth, comparative analysis of the drug-likeness of 2-(2-methoxy-5-nitrophenyl)acetic acid and its derivatives, utilizing the foundational principles of Lipinski's Rule of Five.
The this compound scaffold serves as a valuable starting point for medicinal chemistry programs due to its synthetic tractability and the presence of functional groups amenable to chemical modification. However, the inherent properties of the parent molecule and its subsequent derivatives must be carefully evaluated to ensure they fall within a chemical space conducive to favorable oral bioavailability.
Theoretical Framework: Lipinski's Rule of Five
In 1997, Christopher A. Lipinski formulated a set of guidelines, now famously known as the "Rule of Five" (Ro5), based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[1] These rules are not rigid but serve as a crucial filter to identify compounds that are more likely to possess good oral absorption and permeation.[2] A compound is generally considered to have poor oral bioavailability if it violates two or more of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to passively diffuse across the intestinal wall.[1]
-
Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: LogP is a measure of a compound's lipophilicity. Excessively lipophilic compounds (high logP) tend to be poorly soluble in the aqueous environment of the gut and may get trapped in lipid membranes.[3]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayer of cell membranes.[1]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms. Similar to HBDs, a high number of HBAs can lead to poor membrane permeability.[1]
It is critical to understand that these rules do not predict pharmacological activity but rather the likelihood of a compound having drug-like physicochemical properties.[1]
Methodology: In Silico Evaluation of Physicochemical Properties
To objectively compare the drug-likeness of this compound and its simple amide and ester derivatives, we will employ a computational approach. This in silico methodology allows for rapid assessment without the need for immediate chemical synthesis and experimental validation, making it a cornerstone of modern drug design.
Selected Compounds for Analysis
The following compounds were selected for this comparative study. The derivatives represent common, synthetically accessible modifications of the carboxylic acid group, which can significantly influence the physicochemical properties of the parent molecule.
-
Parent Compound: this compound
-
Derivative 1 (Methyl Ester): Methyl 2-(2-methoxy-5-nitrophenyl)acetate
-
Derivative 2 (Primary Amide): 2-(2-Methoxy-5-nitrophenyl)acetamide
-
Derivative 3 (N-Methyl Amide): N-methyl-2-(2-methoxy-5-nitrophenyl)acetamide
-
Derivative 4 (N,N-Dimethyl Amide): N,N-dimethyl-2-(2-methoxy-5-nitrophenyl)acetamide
Experimental Protocol: Computational Parameter Calculation
The following step-by-step protocol was used to determine the Lipinski's Rule of Five parameters for each compound.
-
Structure Representation: Each compound was represented using the Simplified Molecular Input Line Entry System (SMILES) notation.
-
Parent Compound: COC1=C(C=C(C=C1)--INVALID-LINK--[O-])CC(=O)O
-
Derivative 1: COC1=C(C=C(C=C1)--INVALID-LINK--[O-])CC(=O)OC
-
Derivative 2: COC1=C(C=C(C=C1)--INVALID-LINK--[O-])CC(=O)N
-
Derivative 3: CNC(=O)CC1=C(C=C(C=C1)--INVALID-LINK--[O-])OC
-
Derivative 4: CN(C)C(=O)CC1=C(C=C(C=C1)--INVALID-LINK--[O-])OC
-
-
Parameter Calculation: The SMILES strings were submitted to a reliable online ADME calculator. For this guide, the tool available at --INVALID-LINK-- was utilized, which employs the RDKit library for its calculations.[3]
-
Data Collection: The following parameters were recorded for each compound: Molecular Weight (MW), calculated logP (cLogP), number of Hydrogen Bond Donors (HBD), and number of Hydrogen Bond Acceptors (HBA).
-
Rule Violation Analysis: The collected data for each compound was compared against the thresholds defined by Lipinski's Rule of Five. The number of violations was tallied for each molecule.
Workflow for Drug-Likeness Evaluation
Caption: Workflow for the computational evaluation of drug-likeness using Lipinski's rules.
Results and Comparative Analysis
The calculated physicochemical properties for the parent compound and its derivatives are summarized in the table below.
| Compound | Molecular Formula | MW ( g/mol ) | cLogP | HBD | HBA | Ro5 Violations | Drug-Like? |
| This compound | C₉H₉NO₅ | 211.17 | 1.35 | 1 | 5 | 0 | Yes |
| Methyl 2-(2-methoxy-5-nitrophenyl)acetate | C₁₀H₁₁NO₅ | 225.20 | 1.62 | 0 | 5 | 0 | Yes |
| 2-(2-Methoxy-5-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | 0.81 | 1 | 4 | 0 | Yes |
| N-methyl-2-(2-methoxy-5-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | 0.81 | 1 | 4 | 0 | Yes |
| N,N-dimethyl-2-(2-methoxy-5-nitrophenyl)acetamide | C₁₁H₁₄N₂O₄ | 238.24 | 0.86 | 0 | 4 | 0 | Yes |
Analysis of Results
The in silico analysis reveals that the parent compound, this compound, and all the selected derivatives comfortably adhere to Lipinski's Rule of Five, with zero violations for each entry. This is a promising initial finding, suggesting that this chemical scaffold and its simple modifications reside in a favorable physicochemical space for oral drug development.
-
Parent Compound: The parent acid itself exhibits excellent drug-like properties. With a molecular weight of 211.17 Da, a cLogP of 1.35, one hydrogen bond donor (from the carboxylic acid), and five hydrogen bond acceptors (two from the nitro group, two from the carboxylic acid, and one from the methoxy ether), it passes all criteria with a significant margin.
-
Esterification (Derivative 1): Converting the carboxylic acid to a methyl ester slightly increases the molecular weight and lipophilicity (cLogP), as expected from the addition of a methyl group. Notably, this modification removes the acidic proton, reducing the hydrogen bond donor count to zero. This can be advantageous for membrane permeability, as it eliminates a key interaction with the aqueous environment that must be broken.
-
Amidation (Derivatives 2, 3, and 4): The conversion to primary, secondary (N-methyl), and tertiary (N,N-dimethyl) amides also results in compounds that are fully compliant with the Rule of Five.
-
The primary amide (Derivative 2) has a slightly lower molecular weight than the parent acid and a lower cLogP, indicating increased polarity. It retains one hydrogen bond donor from the -NH2 group.
-
The N-methyl amide (Derivative 3) also maintains one hydrogen bond donor.
-
The N,N-dimethyl amide (Derivative 4) has no hydrogen bond donors, which, similar to the ester, could positively impact its ability to cross lipid membranes.
-
Conclusion and Future Perspectives
This comparative guide demonstrates the utility of Lipinski's Rule of Five as a first-pass filter in evaluating the drug-likeness of a chemical series. The in silico analysis of this compound and its simple ester and amide derivatives indicates that all evaluated compounds possess physicochemical properties consistent with potentially good oral bioavailability.
The key takeaways from this study are:
-
The core scaffold of this compound is an excellent starting point for designing drug-like molecules.
-
Common synthetic modifications such as esterification and amidation do not negatively impact the Lipinski profile of this scaffold and, in some cases, may improve properties by reducing the hydrogen bond donor count.
It is crucial to re-emphasize that compliance with Lipinski's rules is a necessary but not sufficient condition for a successful drug. The next steps for this series would involve synthesizing these derivatives and subjecting them to in vitro ADME assays to experimentally determine properties like solubility, permeability (e.g., using a PAMPA or Caco-2 assay), and metabolic stability. Promising compounds would then be advanced to pharmacological activity screening. This early, computational assessment, however, provides confidence that the foundational scaffold is well-suited for further drug discovery efforts.
References
Safety Operating Guide
Personal protective equipment for handling 2-(2-Methoxy-5-nitrophenyl)acetic acid
A Researcher's Guide to Safely Handling 2-(2-Methoxy-5-nitrophenyl)acetic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great discovery comes the great responsibility of ensuring the safety of all laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, a compound that, like many aromatic nitro compounds, requires meticulous attention to safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | Key Hazards |
| 2-(o-Nitrophenyl)acetic acid | Skin, eye, and respiratory irritant.[1] |
| 4,5-Dimethoxy-2-nitrophenylacetic acid | Skin, eye, and respiratory irritant.[5] |
| 4-Nitrophenylacetic acid | Skin and eye irritant.[2] |
| 5-Methoxyindole-3-acetic Acid | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
Given these known hazards, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the compound and the procedure being performed. For this compound, the following PPE is deemed essential.
Eye and Face Protection: Shielding Against the Unseen
-
Safety Goggles: At a minimum, chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times in the laboratory when handling this compound.[1][4] This is critical to protect against accidental splashes of solutions or contact with airborne particles.
-
Face Shield: When there is a significant risk of splashing or dust generation, such as during weighing or transfer of the solid compound, a face shield should be worn in addition to safety goggles.[4][8] This provides a broader barrier of protection for the entire face.
Hand Protection: The Importance of a Chemical-Resistant Barrier
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for providing short-term protection against accidental contact.[4][8] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected. For prolonged handling or when working with solutions, consulting a glove manufacturer's chemical resistance guide is recommended to ensure the chosen material offers adequate protection.[8]
Body Protection: A Barrier for Your Skin
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[4][8]
Respiratory Protection: Preventing Inhalation Exposure
-
Dust Mask or Respirator: All handling of the solid form of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][9] If a fume hood is not available or if there is a potential for dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][4][10]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Conforming to EN 166 or OSHA 29 CFR 1910.133 standards to prevent eye contact with dust or splashes.[1][4] |
| Face Protection | Face Shield | Recommended in addition to goggles during weighing and transfer to protect the entire face from splashes or dust.[4][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term use; inspect before each use and change immediately upon contamination.[4][8] |
| Body Protection | Laboratory Coat | Flame-resistant and fully buttoned to protect skin and clothing.[4][8] |
| Respiratory Protection | Dust mask or respirator | Required if handling outside a fume hood or if dust formation is likely, to prevent inhalation of harmful particles.[1][4][10] |
Operational Plan for Safe Handling: A Step-by-Step Approach
A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental process. The following protocol should be adapted to your specific laboratory setup and experimental design.
Preparation and Engineering Controls
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[4][9]
-
Emergency Equipment Accessibility: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.[1][5]
-
Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste disposal containers are within easy reach.
Weighing and Transfer of Solid Compound
This phase presents the highest risk of dust generation and inhalation.
During the Experiment
-
Labeling: Keep all containers holding this compound clearly and accurately labeled.
-
Personal Hygiene: Avoid all contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[5]
-
Storage: When not in use, store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][11]
Spill Management and Disposal Plan: Preparedness is Key
Accidents can happen, and a well-defined spill management and disposal plan is a critical component of a safe laboratory environment.
Spill Management Protocol
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure the area is well-ventilated. If the spill is within a fume hood, keep the sash at the appropriate working height.[4]
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.[4]
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[1][5]
-
Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[4]
Waste Disposal
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1][5] Do not dispose of this chemical down the drain.[12] Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering commitment to safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. atul.co.in [atul.co.in]
- 12. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
